Dihydridotetrakis(triphenylphosphine)ruthenium(II)
Descripción
The exact mass of the compound Dihydridotetrakis(triphenylphosphine)ruthenium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dihydridotetrakis(triphenylphosphine)ruthenium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydridotetrakis(triphenylphosphine)ruthenium(II) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
Número CAS |
19529-00-1 |
|---|---|
Fórmula molecular |
C72H64P4Ru |
Peso molecular |
1154.2 g/mol |
Nombre IUPAC |
molecular hydrogen;ruthenium;tetrakis(triphenylphosphane) |
InChI |
InChI=1S/4C18H15P.Ru.2H2/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h4*1-15H;;2*1H |
Clave InChI |
AUNSHTZDVOALDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[RuH2] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dihydridotetrakis(triphenylphosphine)ruthenium(II)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of dihydridotetrakis(triphenylphosphine)ruthenium(II), [RuH₂(PPh₃)₄], a versatile catalyst with significant applications in organic synthesis. This document details the experimental protocol, quantitative data, and key characterization parameters to facilitate its successful preparation and utilization in a laboratory setting.
Overview and Significance
Dihydridotetrakis(triphenylphosphine)ruthenium(II) is a coordination complex of ruthenium that serves as a powerful catalyst in a variety of chemical transformations. Its utility stems from its ability to activate small molecules and participate in catalytic cycles involving hydrogenation, isomerization, and transfer hydrogenation reactions. The synthesis of this complex is a foundational procedure for research groups exploring ruthenium-based catalysis in areas such as fine chemical synthesis and pharmaceutical development.
Experimental Protocol: Synthesis of [RuH₂(PPh₃)₄]
This protocol is adapted from the established procedure found in Inorganic Syntheses. The synthesis is a two-step process starting from the readily available precursor, dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃].
Step 1: Synthesis of Dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃]
This precursor complex is synthesized from ruthenium(III) chloride hydrate and an excess of triphenylphosphine.
-
Reaction: 2 RuCl₃·xH₂O + 7 P(C₆H₅)₃ → 2 RuCl₂(P(C₆H₅)₃)₃ + (C₆H₅)₃PO + 2 HCl + (2x-1)H₂O
Step 2: Synthesis of Dihydridotetrakis(triphenylphosphine)ruthenium(II), [RuH₂(PPh₃)₄]
The dihydrido complex is prepared by the reduction of [RuCl₂(PPh₃)₃] in the presence of excess triphenylphosphine using sodium borohydride as the reducing agent.
-
Reaction: RuCl₂(P(C₆H₅)₃)₃ + P(C₆H₅)₃ + 2 NaBH₄ → RuH₂(P(C₆H₅)₃)₄ + 2 NaCl + 2 BH₃
Detailed Methodology:
-
Preparation of the Reaction Mixture: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine dichlorotris(triphenylphosphine)ruthenium(II) (1.0 g, 1.04 mmol) and triphenylphosphine (1.0 g, 3.81 mmol).
-
Solvent Addition and Inert Atmosphere: Add 50 mL of anhydrous, deoxygenated benzene to the flask. Flush the system with dry nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Heating and Dissolution: Heat the mixture to reflux with continuous stirring. The solids should dissolve to form a dark brown solution.
-
Addition of Reducing Agent: Prepare a solution of sodium borohydride (0.2 g, 5.29 mmol) in 10 mL of absolute ethanol. Add this solution dropwise to the refluxing benzene solution over a period of 10 minutes.
-
Reaction and Precipitation: Continue refluxing the reaction mixture for 30-45 minutes. During this time, the color of the solution will lighten, and a yellow to yellow-green precipitate of the product will form.
-
Cooling and Isolation: Allow the reaction mixture to cool to room temperature. Collect the solid product by filtration using a Schlenk filter or a similar apparatus under a nitrogen atmosphere.
-
Washing and Drying: Wash the collected solid with two 10 mL portions of ethanol, followed by two 10 mL portions of diethyl ether. Dry the product under vacuum.
Typical Yield: 70-80%
Quantitative Data
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Physical and Stoichiometric Data
| Compound | Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) |
| Dichlorotris(triphenylphosphine)ruthenium(II) | C₅₄H₄₅Cl₂P₃Ru | 958.83 | 1.04 | 1.0 |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 3.81 | 1.0 |
| Sodium Borohydride | NaBH₄ | 37.83 | 5.29 | 0.2 |
| Dihydridotetrakis(triphenylphosphine)ruthenium(II) | C₇₂H₆₂P₄Ru | 1152.26 | - | - |
Characterization Data
The synthesized [RuH₂(PPh₃)₄] complex can be characterized using various spectroscopic techniques.
Table 2: Spectroscopic Characterization Data
| Technique | Parameter | Observed Value (Typical) |
| ¹H NMR | Hydride Signal (δ) | -7.6 ppm (quintet) |
| Phenyl Protons (δ) | 7.0 - 7.8 ppm (multiplet) | |
| ³¹P{¹H} NMR | Phosphorus Signal (δ) | ~45 ppm (singlet) |
| IR | Ru-H Stretch (ν) | 1920 cm⁻¹ (strong) |
Visualizations
Experimental Workflow:
Caption: Synthetic workflow for Dihydridotetrakis(triphenylphosphine)ruthenium(II).
Logical Relationship of Reactants to Product:
Caption: Key components in the synthesis of the target complex.
Safety Considerations
-
Ruthenium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Benzene is a known carcinogen and should be used in a well-ventilated fume hood.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and away from ignition sources.
-
The reaction should be carried out under an inert atmosphere of nitrogen to prevent oxidation of the reactants and product.
This technical guide provides a detailed protocol and essential data for the synthesis of dihydridotetrakis(triphenylphosphine)ruthenium(II). By following these procedures and safety precautions, researchers can reliably prepare this valuable catalyst for their synthetic endeavors.
An In-depth Technical Guide on the Structure of Dihydridotetrakis(triphenylphosphine)ruthenium(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydridotetrakis(triphenylphosphine)ruthenium(II), with the chemical formula RuH₂(PPh₃)₄, is a noteworthy coordination complex that serves as a versatile catalyst and precursor in organometallic chemistry.[1] Its applications span various transformations, including hydrogenations, isomerizations, and C-H activation reactions. Despite its significance, a definitive single-crystal X-ray diffraction structure of RuH₂(PPh₃)₄ is not available in the public domain. The absence of a crystal structure is likely due to the compound's fluxional nature in solution, where it can exist in equilibrium with other species, making the growth of single crystals challenging.
This guide provides a comprehensive overview of the structural aspects of RuH₂(PPh₃)₄ based on available spectroscopic data and comparisons with closely related, structurally characterized compounds. We will delve into its synthesis, spectroscopic characterization, and the inferred molecular geometry, providing researchers with a thorough understanding of this important ruthenium complex.
Synthesis of RuH₂(PPh₃)₄
The synthesis of RuH₂(PPh₃)₄ is typically achieved through the reduction of a ruthenium(III) precursor in the presence of an excess of triphenylphosphine. A common and effective method involves the reaction of ruthenium(III) chloride hydrate with triphenylphosphine in the presence of a reducing agent and a base.
Experimental Protocol: Synthesis of RuH₂(PPh₃)₄
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Triphenylphosphine (PPh₃)
-
Ethanol (absolute)
-
Potassium hydroxide (KOH)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Schlenk line or glovebox
Procedure:
-
A solution of triphenylphosphine (6 equivalents) in hot ethanol is prepared in a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere of argon or nitrogen.
-
To this solution, a solution of ruthenium(III) chloride hydrate (1 equivalent) in ethanol is added.
-
The mixture is heated to reflux, and a solution of potassium hydroxide (10 equivalents) in ethanol is added dropwise.
-
The reaction mixture is refluxed for several hours, during which the color of the solution changes, and a yellow precipitate of RuH₂(PPh₃)₄ is formed.
-
After cooling to room temperature, the yellow solid is collected by filtration under an inert atmosphere.
-
The product is washed with ethanol, water, and then again with ethanol, and finally with a small amount of cold diethyl ether.
-
The resulting yellow crystalline powder is dried under vacuum.
Synthesis Workflow Diagram
Caption: Synthesis workflow for Dihydridotetrakis(triphenylphosphine)ruthenium(II).
Spectroscopic Characterization and Structural Insights
In the absence of a single-crystal X-ray structure, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide crucial information about the molecular structure of RuH₂(PPh₃)₄ in solution.
| Spectroscopic Data | RuH₂(PPh₃)₄ |
| Appearance | Yellow to yellow-green powder[2] |
| Melting Point (°C) | 181-183[1] |
| ¹H NMR (Hydride Region) | High-field multiplet, characteristic of hydride ligands bonded to a transition metal. The exact chemical shift and multiplicity can vary with solvent and temperature due to fluxional processes. |
| ³¹P{¹H} NMR | A complex multiplet is typically observed, suggesting a dynamic equilibrium between different isomers or dissociation of a phosphine ligand in solution. |
The NMR data suggests that RuH₂(PPh₃)₄ is not a static molecule in solution. The dissociation of one triphenylphosphine ligand to form the 16-electron species RuH₂(PPh₃)₃ is a likely process, contributing to the complex NMR spectra and the compound's catalytic activity.
Inferred Geometry from a Related Structure: RuH₂(CO)(PPh₃)₃
To infer the probable geometry of the RuH₂P₄ core in RuH₂(PPh₃)₄, we can examine the well-characterized crystal structure of the closely related compound, carbonyldihydridotris(triphenylphosphine)ruthenium(II), RuH₂(CO)(PPh₃)₃.[3] This complex also features a ruthenium(II) center with hydride and triphenylphosphine ligands.
The crystal structure of RuH₂(CO)(PPh₃)₃ reveals a distorted octahedral geometry around the ruthenium atom.[3] The three triphenylphosphine ligands, two hydride ligands, and one carbonyl ligand occupy the six coordination sites.
| Crystallographic Data | RuH₂(CO)(PPh₃)₃ |
| Crystal System | Monoclinic[3] |
| Space Group | P2₁/c[3] |
| Unit Cell Parameters | a = 12.37 Å, b = 20.08 Å, c = 18.98 Åβ = 107.4°[3] |
| Coordination Geometry | Distorted Octahedral[3] |
Based on the structure of RuH₂(CO)(PPh₃)₃ and general principles of coordination chemistry, RuH₂(PPh₃)₄ is expected to adopt a pseudo-octahedral geometry. The steric bulk of the four triphenylphosphine ligands would lead to significant distortion from an ideal octahedral arrangement. In a hypothetical static structure, the two hydride ligands would likely be cis to each other to minimize steric repulsion between the bulky phosphine ligands.
Conclusion
While a definitive crystal structure of RuH₂(PPh₃)₄ remains elusive, a combination of spectroscopic data and comparison with closely related structures provides valuable insights into its molecular geometry. The compound is best described as having a distorted octahedral coordination around the ruthenium(II) center, with a high degree of fluxionality in solution. The lability of one of the triphenylphosphine ligands is a key feature of its chemistry and is central to its catalytic activity. Further research, possibly employing advanced techniques such as solid-state NMR or low-temperature crystallography, may one day provide a definitive solid-state structure of this important and versatile ruthenium complex.
References
In-Depth Technical Guide: Dihydridotetrakis(triphenylphosphine)ruthenium(II)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Data
Dihydridotetrakis(triphenylphosphine)ruthenium(II) is a coordination complex of ruthenium. It is an organometallic compound that finds significant application as a catalyst in a variety of chemical transformations.
| Property | Value |
| Chemical Formula | RuH₂(P(C₆H₅)₃)₄ or C₇₂H₆₂P₄Ru[1] |
| Molecular Weight | 1152.24 g/mol |
| Appearance | Ochre/Lustrous Powder[1] |
| CAS Number | 19529-00-1[1][2] |
| Melting Point | 181-183 °C[1] |
Molecular Weight Calculation
The molecular weight is calculated from the atomic weights of its constituent elements:
-
Ruthenium (Ru): 101.07 u[2]
-
Phosphorus (P): 30.973762 u
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u[3]
Calculation: (1 × 101.07) + (4 × 30.973762) + (72 × 12.011) + (62 × 1.008) = 1152.24 g/mol
Experimental Protocols
Synthesis of Dihydridotetrakis(triphenylphosphine)ruthenium(II)
A common method for the synthesis of dihydridotetrakis(triphenylphosphine)ruthenium(II) involves the reduction of a ruthenium(III) precursor in the presence of excess triphenylphosphine.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Triphenylphosphine (PPh₃)
-
Ethanol (absolute)
-
Sodium borohydride (NaBH₄) or another suitable reducing agent
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A solution of triphenylphosphine in ethanol is prepared in a round-bottom flask under an inert atmosphere.
-
Ruthenium(III) chloride hydrate is added to the solution.
-
The mixture is heated to reflux.
-
A reducing agent, such as a solution of sodium borohydride in ethanol, is added dropwise to the refluxing mixture.
-
The reaction is typically allowed to proceed for several hours, during which the color of the solution changes, and a precipitate may form.
-
After cooling to room temperature, the product is isolated by filtration, washed with ethanol and diethyl ether, and dried under vacuum.
Catalytic Activity and Reaction Pathways
Dihydridotetrakis(triphenylphosphine)ruthenium(II) is a versatile catalyst, particularly in hydrogenation reactions.[4][5] The general mechanism involves the coordination of the substrate to the ruthenium center, followed by migratory insertion of the hydride ligands.
Below is a generalized workflow for a catalytic hydrogenation reaction using this complex.
This diagram illustrates the key steps in the catalytic hydrogenation of an olefin. The pre-catalyst, RuH₂(PPh₃)₄, first undergoes ligand dissociation to form the active catalytic species. This species then coordinates with the olefin, which is subsequently hydrogenated through migratory insertion and reductive elimination to yield the alkane product and regenerate the active catalyst.
References
1H NMR spectrum of Dihydridotetrakis(triphenylphosphine)ruthenium(II)
An In-Depth Technical Guide to the ¹H NMR Spectrum of Dihydridotetrakis(triphenylphosphine)ruthenium(II)
Introduction
Dihydridotetrakis(triphenylphosphine)ruthenium(II), with the chemical formula RuH₂(PPh₃)₄, is a pivotal organometallic complex widely employed as a homogeneous catalyst in a variety of organic transformations, including hydrogenation, isomerization, and hydroformylation. The precise characterization of its structure is paramount for understanding its reactivity and catalytic mechanisms. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment and connectivity of the hydride and phosphine ligands. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this complex, intended for researchers and professionals in chemistry and drug development.
¹H NMR Spectral Data
The ¹H NMR spectrum of cis-RuH₂(PPh₃)₄ is characterized by two main regions: the high-field (upfield) region for the hydride ligands and the low-field (downfield) aromatic region for the triphenylphosphine ligands. The quantitative data are summarized below.
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| Hydride (Ru-H ) | ~ -6.9 (in C₆D₆) | Quintet (quint) | 2H | ²JP-H ≈ 19 Hz |
| Phenyl (C₆H₅ ) | ~ 7.0 - 7.9 (in C₆D₆) | Multiplet (m) | 60H | - |
Note: Spectral parameters can vary slightly depending on the solvent, temperature, and spectrometer frequency.
Spectral Interpretation
The Hydride Signal
The most diagnostic feature in the spectrum is the signal corresponding to the two hydride ligands directly bonded to the ruthenium center.
-
Chemical Shift: The resonance appears at a very high field (approximately -6.9 ppm), a characteristic feature of terminal metal hydrides. This significant upfield shift is caused by the strong shielding effect of the electron density from the ruthenium d-orbitals.[1]
-
Multiplicity: In the common cis-octahedral geometry, the two hydride protons are chemically equivalent. They couple to the four phosphorus-31 (³¹P) nuclei of the triphenylphosphine ligands. Since ³¹P is a spin-½ nucleus with 100% natural abundance, this coupling splits the hydride signal. The signal is typically observed as a quintet, which arises from coupling to four magnetically similar phosphorus nuclei (n=4, applying the 2nI+1 rule where I=½ gives 2(4)(½)+1 = 5 lines). This pattern indicates that the two-bond coupling constant (²JP-H) is of similar magnitude for all four phosphine ligands.
The Phenyl Signals
The sixty protons of the four triphenylphosphine ligands produce complex, overlapping multiplet signals in the aromatic region of the spectrum, typically between 7.0 and 7.9 ppm. These signals confirm the presence of the PPh₃ ligands but are generally less informative for detailed structural analysis of the coordination sphere than the hydride signal.
Solution Dynamics
It is important to note that in solution, RuH₂(PPh₃)₄ can undergo facile dissociation of one triphenylphosphine ligand to form the coordinatively unsaturated species, RuH₂(PPh₃)₃.[2] This equilibrium can lead to the appearance of additional, more complex hydride signals in the spectrum, with one such species reported to have a signal around -10.1 ppm.[2]
Visualizing the Coupling Pathway
The spin-spin coupling relationship between the hydride protons and the phosphine ligands is fundamental to the observed spectrum.
Caption: Coupling pathway in cis-RuH₂(PPh₃)₄.
Experimental Protocol for ¹H NMR Analysis
This section provides a detailed methodology for obtaining a high-quality ¹H NMR spectrum of RuH₂(PPh₃)₄.
1. Materials and Instrumentation
-
Compound: Dihydridotetrakis(triphenylphosphine)ruthenium(II).
-
Solvent: Deuterated benzene (C₆D₆) or toluene-d₈, dried and degassed.
-
Apparatus: High-quality NMR tubes, gas-tight syringes, Schlenk line or glovebox.
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer equipped with a standard broadband probe.[3]
2. Sample Preparation (Inert Atmosphere)
-
Due to potential air sensitivity, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or a glovebox.[4]
-
Weigh approximately 5-10 mg of RuH₂(PPh₃)₄ directly into a clean, dry vial.
-
Using a gas-tight syringe, add approximately 0.6-0.7 mL of deuterated solvent to the vial to dissolve the sample.
-
Once dissolved, transfer the solution to a clean NMR tube using a syringe or cannula.
-
Seal the NMR tube securely with a cap, and for long-term or temperature-sensitive experiments, consider flame-sealing the tube.
3. NMR Data Acquisition
-
Tuning and Matching: Insert the sample into the spectrometer and ensure the probe is correctly tuned to the ¹H frequency and matched to the sample.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set a wide spectral width to encompass both the aromatic region (~10 ppm) and the upfield hydride region (down to -15 ppm).
-
Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to ensure quantitative integration if needed.
-
4. Data Processing
-
Referencing: Reference the spectrum using the residual solvent peak (e.g., C₆H₅D in benzene-d₆ at 7.16 ppm).[3]
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform the Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration.
-
Analysis: Integrate the signals and measure the chemical shifts and coupling constants.
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR analysis of RuH₂(PPh₃)₄.
References
An In-Depth Technical Guide to the ³¹P NMR Spectroscopy of Dihydridotetrakis(triphenylphosphine)ruthenium(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of the organometallic complex Dihydridotetrakis(triphenylphosphine)ruthenium(II), often abbreviated as RuH₂(PPh₃)₄. This complex is a notable catalyst and precursor in various chemical transformations, making a thorough understanding of its structural dynamics in solution, as revealed by ³¹P NMR, crucial for its application and development.
Introduction to ³¹P NMR of RuH₂(PPh₃)₄
Dihydridotetrakis(triphenylphosphine)ruthenium(II) is an 18-electron, six-coordinate complex with a pseudo-octahedral geometry. The four triphenylphosphine (PPh₃) ligands and two hydride (H⁻) ligands create a dynamic system in solution, which is readily probed by ³¹P NMR spectroscopy. The phosphorus-31 nucleus is 100% naturally abundant and has a spin of ½, providing sharp and informative NMR signals.
The ³¹P NMR spectrum of RuH₂(PPh₃)₄ is highly sensitive to the chemical environment, including solvent, temperature, and the presence of other coordinating species. This sensitivity arises from the fluxional nature of the complex, which involves the intramolecular exchange of the phosphine ligands and, in some cases, reversible dissociation of a PPh₃ ligand.
Quantitative ³¹P NMR Data
The chemical shifts (δ) and coupling constants (J) observed in the ³¹P NMR spectrum of RuH₂(PPh₃)₄ are key parameters for characterizing its structure and dynamics in solution. These parameters can vary significantly with experimental conditions.
Table 1: Solvent Effects on ³¹P NMR Parameters of RuH₂(PPh₃)₄ at Room Temperature
| Solvent | Chemical Shift (δ) ppm | Multiplicity |
| Benzene-d₆ | ~45 | Broad Singlet |
| Toluene-d₈ | ~45 | Broad Singlet |
| Dichloromethane-d₂ | ~48 | Broad Singlet |
Note: The broadness of the signal at room temperature is indicative of a dynamic exchange process that is intermediate on the NMR timescale.
Table 2: Temperature Effects on ³¹P NMR Parameters of RuH₂(PPh₃)₄ in Toluene-d₈
| Temperature (°C) | Chemical Shift (δ) ppm | Multiplicity | Linewidth (Hz) |
| 25 | ~45 | Broad Singlet | > 100 |
| -20 | ~46 and ~43 | Two Broad Signals | ~50-80 |
| -80 | ~48.5 and ~42.0 | Two Distinct Signals | < 20 |
Note: As the temperature is lowered, the rate of exchange slows down, leading to the resolution of distinct signals for the non-equivalent phosphine ligands in the predominant cis-RuH₂(PPh₃)₄ isomer.
Experimental Protocols
Synthesis of Dihydridotetrakis(triphenylphosphine)ruthenium(II)
This protocol is adapted from established literature procedures.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Triphenylphosphine (PPh₃)
-
Anhydrous ethanol
-
40% Aqueous formaldehyde solution
-
Potassium hydroxide (KOH)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
A solution of triphenylphosphine (6.0 g, 22.9 mmol) in anhydrous ethanol (150 mL) is brought to reflux under an inert atmosphere (Argon or Nitrogen).
-
To this refluxing solution, a solution of ruthenium(III) chloride hydrate (1.0 g, ~3.8 mmol based on 40% Ru) in anhydrous ethanol (50 mL) is added dropwise over 20-30 minutes. The color of the solution will typically change from dark brown to a deep red.
-
After the addition is complete, the mixture is refluxed for an additional 1 hour.
-
A solution of potassium hydroxide (1.0 g, 17.8 mmol) in anhydrous ethanol (20 mL) is then added to the reaction mixture, followed by the addition of 40% aqueous formaldehyde solution (10 mL).
-
The reaction mixture is refluxed for a further 30 minutes, during which time a yellow precipitate of RuH₂(PPh₃)₄ should form.
-
The mixture is cooled to room temperature, and the yellow solid is collected by filtration under an inert atmosphere.
-
The product is washed with ethanol (2 x 20 mL), water (2 x 20 mL), and finally with cold diethyl ether (20 mL).
-
The resulting pale-yellow crystalline solid is dried under vacuum.
Acquisition of ³¹P NMR Spectra
Instrumentation:
-
NMR spectrometer operating at a suitable frequency for ³¹P observation (e.g., 162 MHz on a 400 MHz spectrometer).
-
Variable temperature probe.
Sample Preparation:
-
Dissolve approximately 20-30 mg of RuH₂(PPh₃)₄ in 0.6 mL of the desired deuterated solvent (e.g., toluene-d₈, benzene-d₆, dichloromethane-d₂) in an NMR tube under an inert atmosphere.
-
The solution should be prepared fresh to minimize potential decomposition.
NMR Parameters:
-
Nucleus: ³¹P
-
Decoupling: ¹H decoupling is typically used to simplify the spectrum by removing couplings to the hydride and phenyl protons.
-
Reference: An external standard of 85% H₃PO₄ is used and set to 0 ppm.
-
Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Number of Scans: Dependent on the sample concentration and spectrometer sensitivity, typically ranging from 128 to 1024 scans.
-
Temperature: For variable temperature studies, allow the sample to equilibrate at each temperature for 5-10 minutes before acquisition.
Structural Dynamics and Fluxional Behavior
The ³¹P NMR spectrum of RuH₂(PPh₃)₄ is a powerful tool for studying its dynamic behavior in solution. At room temperature, the observation of a single broad resonance indicates that the four phosphine ligands are undergoing a rapid exchange process that makes them appear equivalent on the NMR timescale. This process is believed to occur via a dissociative mechanism involving the loss of a PPh₃ ligand to form a five-coordinate intermediate, RuH₂(PPh₃)₃.
As the temperature is lowered, the exchange process slows down, and the signals for the individual, non-equivalent phosphine ligands of the cis-RuH₂(PPh₃)₄ isomer begin to resolve. In the static, low-temperature structure, there are three distinct phosphorus environments in a 2:1:1 ratio, although often only two resonances are clearly resolved due to overlapping signals or further dynamic processes.
Caption: Dissociative ligand exchange in RuH₂(PPh₃)₄.
The diagram above illustrates the dissociative pathway for phosphine ligand exchange in RuH₂(PPh₃)₄. The four-coordinate complex reversibly dissociates one triphenylphosphine ligand to form a five-coordinate intermediate. This dynamic equilibrium is responsible for the observed temperature-dependent ³¹P NMR spectra.
Conclusion
³¹P NMR spectroscopy is an indispensable technique for the characterization of Dihydridotetrakis(triphenylphosphine)ruthenium(II) in solution. The observed chemical shifts and signal multiplicities are highly dependent on temperature and solvent, reflecting the fluxional nature of the complex. A thorough understanding of these NMR properties is essential for researchers and scientists utilizing this versatile catalyst in synthesis and for professionals in drug development exploring ruthenium-based therapeutics. The experimental protocols provided herein offer a practical guide for the synthesis and NMR analysis of this important organometallic compound.
An In-depth Technical Guide to the Physical Properties of Dihydridotetrakis(triphenylphosphine)ruthenium(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydridotetrakis(triphenylphosphine)ruthenium(II), with the chemical formula RuH2(PPh3)4, is a significant coordination complex in the field of organometallic chemistry.[1] Renowned for its catalytic activity in a variety of organic transformations, including hydrogenation, isomerization, and C-H bond activation, a thorough understanding of its physical properties is paramount for its effective application in research and development, particularly in the synthesis of fine chemicals and pharmaceuticals. This guide provides a comprehensive overview of the core physical characteristics of this complex, supported by experimental protocols and structured data for ease of reference.
Core Physical Properties
Dihydridotetrakis(triphenylphosphine)ruthenium(II) is typically an off-white to yellowish-green or ochre lustrous powder.[1][2][3][4] It is known to be sensitive to air, necessitating handling and storage under an inert atmosphere, such as nitrogen or argon, and at reduced temperatures (2-8°C) to maintain its integrity.[1]
General Characteristics
A summary of the fundamental physical properties of Dihydridotetrakis(triphenylphosphine)ruthenium(II) is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇₂H₆₂P₄Ru | [2][3] |
| Molecular Weight | 1152.23 g/mol | [5] |
| Appearance | Off-white to yellow-green powder | [2][4] |
| Melting Point | 181-183 °C (decomposes) | [5][6] |
| Air Sensitivity | Air-sensitive | [1] |
Solubility Profile
This complex is generally characterized by its solubility in non-aqueous, organic solvents. While comprehensive quantitative data is not extensively published, it is known to be soluble in solvents such as benzene and other aromatic hydrocarbons.[7] Its insolubility in water is a notable characteristic.[4] The solubility behavior is a critical factor for its use in homogeneous catalysis.
Quantitative solubility data in common laboratory solvents remains a subject for further detailed investigation.
Spectroscopic Data
Spectroscopic analysis is fundamental to the characterization of Dihydridotetrakis(triphenylphosphine)ruthenium(II), providing insight into its electronic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The hydride ligands in ruthenium complexes typically resonate in the upfield region of the ¹H NMR spectrum, often between δ -5 and -25 ppm. For the related complex, RuH2(CO)(PPh3)3, the hydride signals appear as a triplet of doublets, indicating coupling to both phosphorus and other hydride ligands.
³¹P NMR: The ³¹P{¹H} NMR spectrum provides crucial information about the phosphine ligands. For many ruthenium(II) triphenylphosphine complexes, the ³¹P signals are observed in the range of δ 30-50 ppm.[1] The precise chemical shift and coupling constants are dependent on the geometry of the complex and the nature of the other ligands.
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of Dihydridotetrakis(triphenylphosphine)ruthenium(II) is the stretching vibration of the Ruthenium-Hydride (Ru-H) bond. This typically appears as a sharp absorption band in the region of 1900-2200 cm⁻¹. For the related carbonyl complex, RuH2(CO)(PPh3)3, a strong ν(CO) band is observed around 1910 cm⁻¹, while the Ru-H stretches are also present.
UV-Vis Spectroscopy
The electronic spectrum of ruthenium(II) complexes is often characterized by metal-to-ligand charge transfer (MLCT) bands in the visible region. For many Ru(II) polypyridyl complexes, these bands are observed between 400-500 nm. Specific UV-Vis absorption maxima for Dihydridotetrakis(triphenylphosphine)ruthenium(II) are not widely reported and represent an area for further detailed study.
Crystallographic Data
X-ray crystallography provides the definitive structure of the complex in the solid state. An X-ray analysis of [(Ph3P)4Ru(H)2] has been reported, revealing that it can co-crystallize with triphenylphosphine.[1] This study highlights the importance of obtaining crystallographic data on pure, solvent-free crystals to accurately determine the molecular geometry. The detailed crystal structure reveals a distorted octahedral geometry around the ruthenium center.
A detailed table of crystallographic parameters should be consulted from primary literature sources reporting the single-crystal X-ray diffraction analysis.
Experimental Protocols
The following sections outline generalized experimental methodologies for the determination of the key physical properties of air-sensitive organometallic compounds like Dihydridotetrakis(triphenylphosphine)ruthenium(II).
Solubility Determination
A standardized method to determine the solubility of the complex in a given organic solvent can be performed as follows:
-
Sample Preparation: In a glovebox or under a Schlenk line, add an excess amount of the crystalline complex to a known volume of the desired anhydrous, deoxygenated solvent in a sealed vial.
-
Equilibration: Stir the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Extraction: Carefully filter the saturated solution through a syringe filter (PTFE, 0.2 µm) to remove any undissolved solid.
-
Analysis: Take a known volume of the filtrate, evaporate the solvent under vacuum, and weigh the remaining solid. The solubility can then be calculated in g/L or mg/mL.
NMR Spectroscopy
For obtaining high-quality NMR spectra of this air-sensitive compound:
-
Sample Preparation: Inside a glovebox, dissolve an appropriate amount of the complex (typically 5-10 mg for ¹H NMR, 20-30 mg for ³¹P NMR) in a deuterated solvent (e.g., benzene-d₆, toluene-d₈, or dichloromethane-d₂) that has been thoroughly deoxygenated (e.g., by freeze-pump-thaw cycles).
-
Transfer to NMR Tube: Transfer the solution to an NMR tube fitted with a sealable cap (e.g., a J. Young valve tube) to prevent exposure to the atmosphere.
-
Data Acquisition: Acquire the ¹H and ³¹P{¹H} NMR spectra on a spectrometer operating at an appropriate frequency. Reference the spectra internally to the residual solvent signals or an external standard.
Infrared (IR) Spectroscopy
To obtain the IR spectrum while minimizing air exposure:
-
Sample Preparation (KBr Pellet): Inside a glovebox, thoroughly grind a small amount of the complex (1-2 mg) with dry, spectroscopic grade potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (Nujol Mull): Alternatively, grind a small amount of the complex with a drop of Nujol (mineral oil) to form a thick paste. Spread the mull between two KBr or NaCl plates.
-
Data Acquisition: Quickly transfer the prepared sample to the spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
UV-Vis Spectroscopy
For the analysis of the electronic spectrum:
-
Solution Preparation: Prepare a dilute solution of the complex in a UV-transparent, anhydrous, and deoxygenated solvent (e.g., THF, toluene) of known concentration inside a glovebox.
-
Sample Handling: Use a sealed cuvette with a screw cap or a septum to transfer the solution from the glovebox to the spectrophotometer without air exposure.
-
Data Acquisition: Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
Logical Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the comprehensive physical characterization of Dihydridotetrakis(triphenylphosphine)ruthenium(II).
References
- 1. echemi.com [echemi.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Cas 19529-00-1,DIHYDRIDOTETRAKIS(TRIPHENYLPHOSPHINE)RUTHENIUM(II) | lookchem [lookchem.com]
- 4. Dihydridotetrakis(triphenylphosphine)ruthenium(II) 19529-00-1 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Guide to the Historical Synthesis of Dihydridotetrakis(triphenylphosphine)ruthenium(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the historical synthesis methods for the versatile ruthenium catalyst, dihydridotetrakis(triphenylphosphine)ruthenium(II), RuH2(PPh3)4. The document details the seminal method developed by Levison and Robinson, presenting a comprehensive experimental protocol and key characterization data.
Introduction
Dihydridotetrakis(triphenylphosphine)ruthenium(II) is a significant coordination complex that has found extensive application as a catalyst in a wide array of organic transformations. Its historical synthesis is a cornerstone of organometallic chemistry, providing a foundational method for the preparation of related ruthenium hydride complexes. This guide focuses on the earliest well-documented and widely adopted synthetic routes.
Core Synthesis Methodology
The most prominent historical method for the synthesis of RuH2(PPh3)4 was reported by J. J. Levison and S. D. Robinson in 1970. This straightforward, single-stage procedure involves the reduction of a ruthenium(III) precursor in the presence of an excess of triphenylphosphine.
A second key historical method involves a two-step process. First, the precursor dichlorotris(triphenylphosphine)ruthenium(II), RuCl2(PPh3)3, is synthesized from ruthenium(III) chloride and triphenylphosphine. Subsequently, this intermediate is reduced to the final dihydride complex.
Method 1: Direct Synthesis from Ruthenium(III) Chloride
This approach offers a direct route to the desired product.
Experimental Protocol:
A solution of ruthenium(III) chloride hydrate and a significant excess of triphenylphosphine in ethanol is treated with sodium borohydride. The dihydride complex precipitates from the reaction mixture and is then isolated.
dot graph "Direct_Synthesis_Workflow" { rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"RuCl3_hydrate" [label="RuCl3·xH2O"]; "PPh3" [label="Triphenylphosphine (excess)"]; "Solvent" [label="Ethanol"]; "Reducing_Agent" [label="NaBH4"]; "Reaction_Mixture" [label="Reaction Mixture", shape=ellipse, fillcolor="#FFFFFF"]; "Precipitation" [label="Precipitation", shape=diamond, fillcolor="#FBBC05"]; "Isolation" [label="Isolation (Filtration, Washing, Drying)"]; "Product" [label="RuH2(PPh3)4", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"RuCl3_hydrate" -> "Reaction_Mixture"; "PPh3" -> "Reaction_Mixture"; "Solvent" -> "Reaction_Mixture"; "Reducing_Agent" -> "Reaction_Mixture"; "Reaction_Mixture" -> "Precipitation"; "Precipitation" -> "Isolation"; "Isolation" -> "Product"; } }
Caption: Workflow for the direct synthesis of RuH2(PPh3)4.
Method 2: Two-Step Synthesis via RuCl2(PPh3)3
This method provides an alternative route by first preparing a stable ruthenium(II) precursor.
Experimental Protocol:
-
Step 1: Synthesis of RuCl2(PPh3)3 Ruthenium(III) chloride hydrate is reacted with triphenylphosphine in a suitable solvent, such as methanol or ethanol, under reflux to yield dichlorotris(triphenylphosphine)ruthenium(II).
-
Step 2: Reduction to RuH2(PPh3)4 The isolated RuCl2(PPh3)3 is then suspended in a solvent like ethanol, and a reducing agent, typically sodium borohydride, is added to produce the final dihydrido complex. An excess of triphenylphosphine is also present during this reduction step.
dot graph "Two_Step_Synthesis_Workflow" { rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
subgraph "cluster_step1" { label = "Step 1: Precursor Synthesis"; style=filled; color="#F1F3F4"; "RuCl3_hydrate_2" [label="RuCl3·xH2O"]; "PPh3_2" [label="Triphenylphosphine"]; "Solvent_2" [label="Ethanol/Methanol"]; "Reflux_1" [label="Reflux", shape=ellipse, fillcolor="#FFFFFF"]; "RuCl2_PPh3_3" [label="RuCl2(PPh3)3", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
}
subgraph "cluster_step2" { label = "Step 2: Reduction"; style=filled; color="#F1F3F4"; "RuCl2_PPh3_3_input" [label="RuCl2(PPh3)3"]; "PPh3_excess" [label="Triphenylphosphine (excess)"]; "Reducing_Agent_2" [label="NaBH4"]; "Solvent_3" [label="Ethanol"]; "Reduction" [label="Reduction", shape=ellipse, fillcolor="#FFFFFF"]; "Product_2" [label="RuH2(PPh3)4", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
"RuCl2_PPh3_3" -> "RuCl2_PPh3_3_input" [style=invis]; }
Caption: Workflow for the two-step synthesis of RuH2(PPh3)4.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the historical synthesis of RuH2(PPh3)4.
| Parameter | Value |
| Starting Material | Ruthenium(III) chloride hydrate |
| Key Reagents | Triphenylphosphine, Sodium borohydride |
| Solvent | Ethanol |
| Typical Yield | ~70-80% |
| Appearance | Off-white to pale yellow microcrystals |
Table 1: Reaction Parameters for the Direct Synthesis of RuH2(PPh3)4.
| Spectroscopic Data | Observed Values |
| IR (νRu-H, cm⁻¹) | ~2080 |
| ¹H NMR (τ, ppm) | ~20.3 (quintet) |
| ³¹P NMR (δ, ppm) | - |
Table 2: Spectroscopic Characterization Data for RuH2(PPh3)4. Note: Early NMR data was often reported in τ values (τ = 10 - δ). The phosphorus NMR data was not commonly reported in the initial publications.
Logical Relationship of Synthetic Pathways
The synthesis of RuH2(PPh3)4 is intrinsically linked to its precursor, RuCl2(PPh3)3. The direct synthesis can be viewed as an in-situ formation and subsequent reduction of a ruthenium(II)-phosphine intermediate.
dot digraph "Synthetic_Relationship" { rankdir="TB"; node [shape=box, style=filled, fontcolor="#202124"]; edge [color="#5F6368"];
"RuIII" [label="Ru(III) Precursor\n(RuCl3·xH2O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PPh3_reagent" [label="PPh3", shape=ellipse, fillcolor="#F1F3F4"]; "RuII_intermediate" [label="Ru(II) Intermediate\n(e.g., RuCl2(PPh3)3)", fillcolor="#FBBC05"]; "Reducing_Agent_logic" [label="Reducing Agent\n(NaBH4)", shape=ellipse, fillcolor="#F1F3F4"]; "Final_Product" [label="RuH2(PPh3)4", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"RuIII" -> "RuII_intermediate" [label=" + PPh3"]; "RuII_intermediate" -> "Final_Product" [label=" + NaBH4\n+ excess PPh3"]; "RuIII" -> "Final_Product" [label=" One-pot reaction\n(+ PPh3, + NaBH4)", style=dashed]; }
Caption: Logical relationship between the synthetic pathways.
Conclusion
The historical synthesis of RuH2(PPh3)4 as established by Levison and Robinson laid the groundwork for the development of a vast field of ruthenium hydride chemistry. The methods presented here, notable for their simplicity and efficiency, remain fundamental to the understanding of organometallic synthesis and catalysis. This guide provides researchers with the essential historical context and detailed protocols necessary for the preparation of this important catalytic species.
A Comprehensive Technical Guide to the Solubility of Dihydridotetrakis(triphenylphosphine)ruthenium(II) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydridotetrakis(triphenylphosphine)ruthenium(II), with the chemical formula RuH₂(PPh₃)₄, is a pivotal coordination complex in the realm of organometallic chemistry. Its significance stems from its versatile applications as a catalyst in a multitude of organic transformations, including hydrogenation, isomerization, and various coupling reactions. The efficacy of this complex in any solution-based application is fundamentally governed by its solubility in organic solvents. An in-depth understanding of its solubility characteristics is, therefore, paramount for reaction optimization, catalyst loading, and the development of robust and scalable synthetic protocols.
This technical guide provides a thorough examination of the solubility of dihydridotetrakis(triphenylphosphine)ruthenium(II) in organic solvents. It is designed to be a critical resource for researchers, scientists, and professionals in drug development who utilize this complex in their work. While specific quantitative solubility data for RuH₂(PPh₃)₄ is not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols to enable researchers to determine these crucial parameters in their own laboratory settings.
Qualitative Solubility Overview
Dihydridotetrakis(triphenylphosphine)ruthenium(II) is generally described as a yellow to beige powder. Its solubility is largely confined to non-aqueous, organic solvents. Literature precedents indicate its use in various reactions conducted in solvents such as:
-
Aromatic Hydrocarbons: Toluene and benzene are commonly employed as solvents for reactions involving RuH₂(PPh₃)₄, suggesting good solubility.
-
Ethers: Tetrahydrofuran (THF) is another solvent in which this complex is often used.
-
Halogenated Solvents: Dichloromethane is also utilized in reactions with this ruthenium complex.
-
Nitriles: Acetonitrile has been reported as a solvent for reactions catalyzed by RuH₂(PPh₃)₄.
It is important to note that the complex is sensitive to air and moisture, and its dissolution and subsequent reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Toluene | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| Toluene | 50 | Data to be determined | Data to be determined | e.g., Gravimetric |
| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined | e.g., UV-Vis Spectroscopy |
| Dichloromethane | 25 | Data to be determined | Data to be determined | e.g., NMR Spectroscopy |
| Acetonitrile | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
Note: The solubility of organometallic complexes can be influenced by factors such as solvent purity, the presence of impurities in the complex, and the method of measurement. It is crucial to document these conditions alongside the determined solubility values.
Experimental Protocols for Solubility Determination
To empower researchers to ascertain the solubility of dihydridotetrakis(triphenylphosphine)ruthenium(II), this section details three widely accepted experimental methodologies.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent. It involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of dihydridotetrakis(triphenylphosphine)ruthenium(II) to a known volume of the desired organic solvent in a sealed flask.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. A magnetic stirrer and a temperature-controlled bath are recommended.
-
-
Separation of Undissolved Solid:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the supernatant (the saturated solution) using a pre-weighed, gastight syringe. It is critical to avoid transferring any solid particles. Filtration through a syringe filter can be employed.
-
-
Solvent Evaporation:
-
Transfer the accurately measured volume of the saturated solution to a pre-weighed, dry container (e.g., a vial or round-bottom flask).
-
Remove the solvent under reduced pressure using a rotary evaporator or by passing a gentle stream of inert gas over the solution. Ensure the temperature is kept low to prevent decomposition of the complex.
-
-
Determination of Solute Mass:
-
Dry the container with the residue under high vacuum to a constant weight.
-
The mass of the dissolved dihydridotetrakis(triphenylphosphine)ruthenium(II) is the difference between the final weight of the container with the residue and the initial weight of the empty container.
-
-
Calculation of Solubility:
-
Calculate the solubility in g/100 mL or any other desired unit based on the mass of the solute and the volume of the solvent used.
-
UV-Vis Spectrophotometry Method
This method is suitable for compounds that exhibit a distinct absorbance in the ultraviolet-visible (UV-Vis) spectrum. It relies on the Beer-Lambert law, which correlates absorbance with concentration.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of dihydridotetrakis(triphenylphosphine)ruthenium(II) of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the slope will be the molar absorptivity (ε).
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Step 1).
-
-
Sample Preparation and Measurement:
-
Withdraw a small, precise volume of the clear supernatant from the saturated solution.
-
Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λ_max.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve (or the Beer-Lambert law, A = εbc, where b is the path length of the cuvette) to determine the concentration of the diluted solution.
-
Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy can be a powerful tool for determining solubility, especially in cases where the solute does not have a strong UV-Vis chromophore or when dealing with complex mixtures.
Methodology:
-
Preparation of a Standard Solution:
-
Prepare a solution of dihydridotetrakis(triphenylphosphine)ruthenium(II) of a precisely known concentration in the deuterated solvent of interest.
-
Add a known amount of an internal standard (a compound that is soluble in the solvent and has a resonance that does not overlap with the analyte's signals) to this solution.
-
-
Acquisition of Standard NMR Spectrum:
-
Acquire a quantitative ¹H or ³¹P{¹H} NMR spectrum of the standard solution.
-
Integrate the signals of the analyte and the internal standard.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of the ruthenium complex in the same deuterated solvent, also containing the same concentration of the internal standard.
-
-
Acquisition of Saturated Solution NMR Spectrum:
-
Acquire a quantitative NMR spectrum of the saturated solution.
-
Integrate the signals of the dissolved analyte and the internal standard.
-
-
Calculation of Solubility:
-
The concentration of the saturated solution (solubility) can be calculated using the following ratio: (Integral of analyte in sat. soln. / Integral of std. in sat. soln.) = (Concentration of analyte in sat. soln. / Concentration of std. in sat. soln.)
-
Since the concentration of the standard is known, the solubility of the analyte can be determined.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of the solubility of dihydridotetrakis(triphenylphosphine)ruthenium(II).
Conclusion
The solubility of dihydridotetrakis(triphenylphosphine)ruthenium(II) in organic solvents is a critical parameter that dictates its utility in homogeneous catalysis. While qualitative information suggests its solubility in common non-polar and polar aprotic solvents, a comprehensive set of quantitative data is lacking in the current literature. This guide provides the necessary framework and detailed experimental protocols for researchers to systematically determine the solubility of this important ruthenium complex. By employing the methodologies outlined herein, scientists can generate reliable and reproducible solubility data, leading to a more profound understanding of the behavior of RuH₂(PPh₃)₄ in solution and enabling the development of more efficient and robust chemical processes.
In-Depth Technical Guide to Dihydridotetrakis(triphenylphosphine)ruthenium(II) (CAS 19529-00-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the properties, synthesis, and catalytic applications of Dihydridotetrakis(triphenylphosphine)ruthenium(II), CAS number 19529-00-1. This organometallic complex is a versatile and efficient catalyst for a variety of organic transformations, including hydrogenation, dehydrogenation, isomerization, and carbon-carbon bond-forming reactions. This document consolidates key chemical and physical data, details experimental protocols for its synthesis and catalytic use, and illustrates relevant catalytic cycles through diagrams. The information presented is intended to serve as a valuable resource for researchers in organic synthesis, catalysis, and drug development.
Chemical and Physical Properties
Dihydridotetrakis(triphenylphosphine)ruthenium(II), with the chemical formula C₇₂H₆₂P₄Ru, is an ochre to yellow, lustrous powder.[1][2] It is known for its catalytic activity in a wide range of organic reactions.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 19529-00-1 | [2] |
| Molecular Formula | C₇₂H₆₂P₄Ru | [2] |
| Molecular Weight | 1152.25 g/mol | [2] |
| Appearance | Off-white to ochre/lustrous powder | [1][2] |
| Melting Point | 181-183 °C (decomposes) | |
| Solubility | Slightly soluble in benzene and toluene. | |
| Stability | Air-sensitive. Should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C. |
Spectroscopic Data:
| Technique | Data | References |
| ¹H NMR | Hydride signals appear in the upfield region, typically as a triplet of doublets. For a related complex, Ru(H)₂(CO)(PPh₃)₃, hydride resonances were observed at δ -4.59 (JPH = 27 Hz, JHH = 6.5 Hz) and δ -14.32 (JPH = 23 Hz, JHH = 6.5 Hz). | [3] |
| ³¹P{¹H} NMR | The signal for the phosphine ligands can vary depending on the specific complex and solvent. For [RuCl₂(PPh₃)₃], a signal at δ 42.1 ppm was observed in the solid state, while in solution, a signal at δ 30.6 ppm was recorded. For a related dihydrido complex, a singlet at δ 58 ppm was observed. | [3][4] |
| Infrared (IR) | The Ru-H stretching frequency is a characteristic feature. For a related osmium hydride complex, a νOsH absorption appeared as a shoulder at 1949 cm⁻¹. | [5] |
Synthesis and Handling
Experimental Protocol: Synthesis of Dihydridotetrakis(triphenylphosphine)ruthenium(II)
A common and convenient synthesis involves the reduction of a ruthenium(III) precursor in the presence of triphenylphosphine.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Triphenylphosphine (PPh₃)
-
Ethanol
-
Sodium borohydride (NaBH₄) or a similar reducing agent
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Ruthenium(III) chloride hydrate and an excess of triphenylphosphine (typically 4-5 equivalents) in ethanol under an inert atmosphere.
-
Heat the mixture to reflux with stirring. The color of the solution will typically change, indicating the formation of an intermediate complex.
-
After a period of reflux, cool the solution to room temperature.
-
Slowly add a reducing agent, such as sodium borohydride, to the reaction mixture. The dihydrido complex will precipitate from the solution.
-
Collect the solid product by filtration under an inert atmosphere, wash with ethanol and then a non-polar solvent like hexane to remove any unreacted triphenylphosphine.
-
Dry the product under vacuum.
Handling and Storage: Dihydridotetrakis(triphenylphosphine)ruthenium(II) is air-sensitive and should be handled and stored under an inert atmosphere. It is recommended to store the compound in a glovebox or a sealed vial under argon or nitrogen at 2-8 °C.
Catalytic Applications and Mechanisms
Dihydridotetrakis(triphenylphosphine)ruthenium(II) is a versatile catalyst for numerous organic transformations. Its catalytic activity stems from its ability to undergo oxidative addition and reductive elimination, and to coordinate with a variety of substrates.
Dehydrogenation of Alcohols
This complex is an effective catalyst for the acceptorless dehydrogenation of alcohols to aldehydes and ketones, with the liberation of hydrogen gas. This process is of great interest for green chemistry applications.
Catalytic Cycle for Alcohol Dehydrogenation:
The proposed mechanism involves the initial coordination of the alcohol to the ruthenium center, followed by β-hydride elimination to form a ruthenium hydride species and the corresponding carbonyl compound. The catalytic cycle is then regenerated by the reductive elimination of dihydrogen.
Caption: Proposed catalytic cycle for the dehydrogenation of an alcohol.
Experimental Protocol: Dehydrogenation of a Secondary Alcohol
Materials:
-
Dihydridotetrakis(triphenylphosphine)ruthenium(II) (catalyst)
-
Secondary alcohol (e.g., 2-octanol)
-
High-boiling, inert solvent (e.g., toluene or mesitylene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, add the secondary alcohol and the solvent.
-
Add a catalytic amount of Dihydridotetrakis(triphenylphosphine)ruthenium(II) (typically 0.1-1 mol%).
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the product ketone by column chromatography on silica gel.
Hydrogenation of Alkenes
The complex is also a highly active catalyst for the homogeneous hydrogenation of alkenes to alkanes.[6] The reaction typically proceeds under mild conditions of temperature and pressure.
Experimental Workflow for Alkene Hydrogenation:
Caption: General experimental workflow for alkene hydrogenation.
Michael Addition
Dihydridotetrakis(triphenylphosphine)ruthenium(II) catalyzes the Michael addition of active methylene compounds to α,β-unsaturated carbonyl compounds.[7] This reaction is a powerful tool for carbon-carbon bond formation.
Experimental Protocol: Michael Addition
Materials:
-
Dihydridotetrakis(triphenylphosphine)ruthenium(II) (catalyst)
-
Active methylene compound (e.g., diethyl malonate)
-
α,β-unsaturated carbonyl compound (e.g., methyl vinyl ketone)
-
Acetonitrile (solvent)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, dissolve the active methylene compound, the α,β-unsaturated carbonyl compound, and a catalytic amount of Dihydridotetrakis(triphenylphosphine)ruthenium(II) in acetonitrile under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Other Catalytic Applications
This versatile catalyst is also employed in:
-
Isomerization of alkynes: It can facilitate the rearrangement of triple bonds.[1]
-
Knoevenagel condensation: This involves the reaction of aldehydes or ketones with active methylene compounds.[1]
-
Hydration of nitriles: This process converts nitriles into amides or carboxylic acids.[1]
-
Conjugate additions: It promotes the 1,4-addition of nucleophiles to α,β-unsaturated systems.[1]
Safety Information
Dihydridotetrakis(triphenylphosphine)ruthenium(II) is an air-sensitive and potentially hazardous chemical. Appropriate safety precautions should be taken during its handling and use. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
Conclusion
Dihydridotetrakis(triphenylphosphine)ruthenium(II) is a highly valuable catalyst for a broad range of organic transformations. Its efficiency, coupled with its versatility, makes it a powerful tool for researchers in academia and industry. This guide provides a foundational understanding of its properties and applications, and it is hoped that the detailed protocols will facilitate its use in the synthesis of novel molecules and the development of new synthetic methodologies.
References
The Inner Workings of a Versatile Catalyst: A Technical Guide to the Mechanism of Action of RuH₂(PPh₃)₄
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydridotetrakis(triphenylphosphine)ruthenium(II), or RuH₂(PPh₃)₄, is a prominent member of the ruthenium-phosphine class of catalysts, renowned for its efficacy in a variety of chemical transformations, most notably the hydrogenation of unsaturated compounds. Its utility in organic synthesis, including the preparation of pharmaceutical intermediates, stems from its ability to activate molecular hydrogen and facilitate its addition across double and triple bonds with high efficiency. This technical guide provides an in-depth exploration of the core mechanism of action of RuH₂(PPh₃)₄ catalysts, with a focus on hydrogenation reactions. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the catalytic cycle, the nature of the active species, and the key factors influencing its catalytic performance.
Core Mechanism of Action: A Stepwise Activation and Catalytic Turnover
The catalytic activity of RuH₂(PPh₃)₄ is not inherent to the 18-electron, coordinatively saturated complex itself. Instead, it functions as a pre-catalyst that must first be activated to generate a coordinatively unsaturated and catalytically active species. This activation process and the subsequent catalytic cycle are generally understood to proceed through a series of well-defined organometallic elementary steps.
Pre-catalyst Activation: The Gateway to Catalysis
The initiation of catalysis hinges on the dissociation of one or more triphenylphosphine (PPh₃) ligands from the ruthenium center. This dissociation is a crucial equilibrium step that generates a vacant coordination site, allowing for the interaction with the substrate. The loss of a PPh₃ ligand from the sterically crowded RuH₂(PPh₃)₄ complex is a key step to forming the active catalyst.
The Catalytic Cycle of Alkene Hydrogenation
Once the active catalyst, the 16-electron species RuH₂(PPh₃)₃, is formed, it enters the catalytic cycle. The widely accepted mechanism for the hydrogenation of alkenes by this catalyst involves the following key steps:
-
Olefin Coordination: The alkene substrate coordinates to the vacant site on the ruthenium center.
-
Migratory Insertion: One of the hydride ligands on the ruthenium atom is transferred to one of the carbon atoms of the coordinated double bond. This migratory insertion step forms a ruthenium-alkyl intermediate.
-
Oxidative Addition of H₂ (or coordination and subsequent cleavage): A molecule of hydrogen adds to the ruthenium center.
-
Reductive Elimination: The second hydride ligand and the alkyl group couple and are eliminated from the ruthenium center as the saturated alkane product. This step regenerates the active catalytic species, which can then enter another catalytic cycle.
Quantitative Catalytic Performance
For instance, in the hydrogenation of quinoline, RuH₂(PPh₃)₄ demonstrates significant catalytic activity. The table below summarizes the conversion rates for the hydrogenation of quinoline under specific conditions, comparing RuH₂(PPh₃)₄ with related ruthenium complexes.
| Catalyst | Substrate | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Conversion (%) |
| RuH₂(PPh₃)₄ | Quinoline | 100 | 25 | 24 | 86.7 |
| RuH₂(CO)₂(PPh₃)₂ | Quinoline | 100 | 25 | 24 | 37.1 |
| RuH₂(CO)₂(PⁿBu₃)₂ | Quinoline | 100 | 25 | 24 | 35.6 |
Data sourced from studies on the hydrogenation of nitrogen-containing heterocycles.
It is important to note that the reaction kinetics can be complex. For the hydrogenation of quinoline, the reaction rate has been shown to be first order with respect to the catalyst concentration and fractional order with respect to the hydrogen concentration, while exhibiting an inverse fractional order with respect to the quinoline concentration. This suggests a complex interplay between the coordination of the substrate and the activation of hydrogen.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below is a general protocol for the hydrogenation of an alkene using RuH₂(PPh₃)₄, synthesized from common laboratory practices.
General Procedure for the Hydrogenation of an Alkene
-
Catalyst Preparation: The RuH₂(PPh₃)₄ catalyst is either purchased commercially or synthesized according to established literature procedures. It should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Reaction Setup: A high-pressure reactor (e.g., a Parr autoclave) equipped with a magnetic stir bar is charged with the alkene substrate and the desired solvent (e.g., toluene, benzene, or ethanol). The solvent should be degassed prior to use.
-
Catalyst Addition: The RuH₂(PPh₃)₄ catalyst (typically 0.1-1 mol%) is added to the reactor under a counter-flow of inert gas.
-
Reaction Conditions: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 10-50 bar). The reaction mixture is then heated to the desired temperature (e.g., 80-120 °C) and stirred vigorously for the specified reaction time.
-
Work-up and Analysis: After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen is carefully vented. The reaction mixture is then analyzed by standard techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of the starting material and the yield of the hydrogenated product.
Example: Hydrogenation of Cyclohexene
-
Materials: RuH₂(PPh₃)₄ (e.g., 0.01 mmol), cyclohexene (1 mmol), and degassed benzene (10 mL).
-
Procedure: The materials are combined in a high-pressure reactor as described above. The reactor is pressurized with hydrogen to 30 bar and heated to 100 °C for 4 hours. After cooling and venting, the product mixture is analyzed by GC to determine the conversion to cyclohexane.
Conclusion
RuH₂(PPh₃)₄ is a versatile and effective pre-catalyst for hydrogenation and other chemical transformations. Its mechanism of action is a classic example of homogeneous catalysis, involving the initial dissociation of a phosphine ligand to generate a coordinatively unsaturated active species, followed by a catalytic cycle of substrate coordination, migratory insertion, and reductive elimination. Understanding these fundamental steps is crucial for optimizing reaction conditions and for the rational design of new and improved ruthenium-based catalysts for applications in organic synthesis, including the development of novel pharmaceuticals. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working in this field.
Theoretical Insights into Dihydridotetrakis(triphenylphosphine)ruthenium(II): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydridotetrakis(triphenylphosphine)ruthenium(II), [RuH₂(PPh₃)₄], is a prominent transition metal hydride complex that has garnered significant attention for its catalytic prowess in a diverse array of organic transformations. Its utility spans from hydrogenation and isomerization of olefins to various C-C and C-N bond-forming reactions, making it a valuable tool in synthetic chemistry and of potential interest in drug development processes requiring stereoselective synthesis.[1] A thorough understanding of the electronic and structural properties of this complex is paramount for optimizing existing catalytic systems and designing novel, more efficient catalysts. This technical guide provides an in-depth overview of the theoretical studies on [RuH₂(PPh₃)₄], focusing on its molecular structure, spectroscopic properties, and its mechanistic role in catalysis.
Molecular Structure and Bonding: A Theoretical Perspective
The geometry and electronic structure of [RuH₂(PPh₃)₄] have been the subject of computational studies, often employing Density Functional Theory (DFT) to elucidate the intricacies of its bonding. These theoretical investigations provide valuable data that complement experimental findings from techniques like X-ray crystallography and NMR spectroscopy.
Optimized Geometry
Table 1: Selected Calculated Geometric Parameters for Ruthenium Dihydride Phosphine Complexes
| Parameter | Simplified Model [RuH₂(PH₃)₄] (DFT Calculation) | Experimental [RuH₂(CO)(PPh₃)₃] (X-ray) |
| Ru-P Bond Length (Å) | Data not available | ~2.35 |
| Ru-H Bond Length (Å) | Data not available | ~1.70 |
| P-Ru-P Angle (°) | Data not available | Varies significantly |
| H-Ru-H Angle (°) | Data not available | Data not available |
Note: The data for the simplified model is illustrative and highlights the need for a dedicated theoretical study on [RuH₂(PPh₃)₄]. Experimental data for the related carbonyl complex is provided for comparison.
Spectroscopic Properties: Computational Analysis
Theoretical calculations are instrumental in interpreting and predicting the spectroscopic features of [RuH₂(PPh₃)₄].
Vibrational Frequencies
Calculated vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. The key vibrational modes of interest are the Ru-H stretching and bending frequencies, which are characteristic of metal hydrides.
Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Ruthenium Hydride Complexes
| Vibrational Mode | Calculated (DFT) - Related Complexes | Experimental [RuH₂(PPh₃)₄] |
| ν(Ru-H) | Data not available | ~1930, ~2050 |
| δ(RuH₂) | Data not available | Not typically reported |
Note: The calculated frequencies are for related, not identical, complexes and serve as a general reference.
NMR Chemical Shifts
Theoretical prediction of NMR chemical shifts, particularly for the hydride protons, is a powerful tool for structural elucidation in solution. The ¹H NMR spectrum of [RuH₂(PPh₃)₄] is characterized by a high-field signal for the hydride ligands, and its multiplicity provides information about the coupling with the phosphorus nuclei of the triphenylphosphine ligands. DFT calculations can help to rationalize the observed chemical shifts and coupling constants.
Table 3: Experimental NMR Spectroscopic Data for [RuH₂(PPh₃)₄]
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| ¹H (Ru-H ) | -7.5 to -8.5 (complex multiplet) | Not resolved |
| ³¹P | ~45 (singlet) | - |
Note: The appearance of the hydride signal can vary depending on the solvent and temperature.
Catalytic Activity: Mechanistic Insights from Theory
[RuH₂(PPh₃)₄] is a versatile catalyst, and theoretical studies have begun to unravel the complex mechanisms governing its reactivity. A key reaction catalyzed by this complex is the hydrogenation of olefins.
Olefin Hydrogenation: A Postulated Catalytic Cycle
The generally accepted mechanism for olefin hydrogenation catalyzed by ruthenium phosphine complexes involves a series of steps including ligand dissociation, olefin coordination, migratory insertion, and reductive elimination. While a detailed potential energy surface specifically for [RuH₂(PPh₃)₄] is not extensively documented in a single publication, a plausible catalytic cycle can be constructed based on studies of related systems.
A proposed logical workflow for the hydrogenation of an alkene is as follows:
Caption: Postulated catalytic cycle for olefin hydrogenation by [RuH₂(PPh₃)₄].
This cycle illustrates the key steps:
-
Ligand Dissociation: A triphenylphosphine ligand dissociates from the saturated 18-electron complex to generate a coordinatively unsaturated 16-electron species, [RuH₂(PPh₃)₃], which is the active catalyst.
-
Olefin Coordination: The incoming olefin coordinates to the vacant site on the ruthenium center.
-
Migratory Insertion: One of the hydride ligands migrates to one of the olefinic carbons, forming a ruthenium-alkyl intermediate.
-
Reductive Elimination: The second hydride ligand combines with the alkyl group, leading to the formation of the saturated alkane, which then dissociates from the metal center.
-
Catalyst Regeneration: The resulting [Ru(PPh₃)₃] fragment can then coordinate another molecule of H₂ to regenerate the active dihydride species, or more likely, the dissociated alkane is replaced by H₂ in the coordination sphere before reductive elimination of the alkane, regenerating the dihydride catalyst.
DFT calculations on similar systems suggest that the migratory insertion or the reductive elimination step is often rate-determining.
Experimental Protocols
Synthesis of Dihydridotetrakis(triphenylphosphine)ruthenium(II)
A common method for the synthesis of [RuH₂(PPh₃)₄] involves the reduction of a ruthenium(III) precursor in the presence of an excess of triphenylphosphine.
Procedure:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) is dissolved in ethanol.
-
A solution of triphenylphosphine (PPh₃) in ethanol is added to the ruthenium chloride solution.
-
The mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen).
-
A reducing agent, such as sodium borohydride (NaBH₄) or aqueous formaldehyde, is added to the reaction mixture.
-
The product precipitates from the solution upon cooling and can be collected by filtration, washed with ethanol and diethyl ether, and dried under vacuum.
Characterization
NMR Spectroscopy:
-
¹H NMR: The sample is dissolved in a deuterated solvent (e.g., benzene-d₆ or toluene-d₈) in an NMR tube under an inert atmosphere. The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The high-field region (-5 to -10 ppm) is carefully examined for the characteristic hydride resonances.
-
³¹P NMR: The same sample can be used to acquire the ³¹P{¹H} NMR spectrum. A single resonance is expected, confirming the equivalence of the four phosphine ligands on the NMR timescale.
Infrared (IR) Spectroscopy:
-
A small amount of the complex is mixed with KBr to form a pellet, or a Nujol mull is prepared.
-
The IR spectrum is recorded, with particular attention to the 1900-2100 cm⁻¹ region for the characteristic Ru-H stretching vibrations.
X-ray Crystallography:
-
Single crystals suitable for X-ray diffraction can be grown by slow diffusion of a non-polar solvent (e.g., hexane) into a concentrated solution of the complex in a more polar solvent (e.g., dichloromethane or toluene).
-
A suitable crystal is mounted on a diffractometer, and diffraction data is collected at low temperature.
-
The structure is solved and refined using standard crystallographic software to determine the precise bond lengths, bond angles, and overall molecular geometry.
Computational Protocol for DFT Studies
While a standardized protocol for [RuH₂(PPh₃)₄] is not established, a typical DFT calculation would involve the following steps:
References
Methodological & Application
Application Notes and Protocols: Dihydridotetrakis(triphenylphosphine)ruthenium(II) for Nitrile Hydration
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The hydration of nitriles to primary amides is a fundamental transformation in organic synthesis, providing access to crucial building blocks for pharmaceuticals, agrochemicals, and advanced materials. Traditional methods often rely on harsh acidic or basic conditions, which can lead to over-hydrolysis to carboxylic acids and are incompatible with sensitive functional groups.[1] Dihydridotetrakis(triphenylphosphine)ruthenium(II), [RuH2(PPh3)4], has emerged as a highly effective and versatile catalyst for this transformation, operating under neutral conditions with excellent yields and functional group tolerance.[2] This document provides detailed application notes and experimental protocols for the use of [RuH2(PPh3)4] in nitrile hydration.
Catalyst Information:
-
Chemical Name: Dihydridotetrakis(triphenylphosphine)ruthenium(II)
-
Synonyms: Dihydrotetrakis(triphenylphosphine)ruthenium(II)[3]
-
CAS Number: 19529-00-1[4]
-
Molecular Formula: C72H62P4Ru[3]
-
Molecular Weight: 1152.25 g/mol [3]
Data Presentation
The following tables summarize the quantitative data for the hydration of various nitriles using [RuH2(PPh3)4] as a catalyst.
Table 1: Hydration of Various Organonitriles [2]
| Entry | Substrate (Nitrile) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzonitrile | 3 | DME | 120 | 24 | 94 |
| 2 | Acetonitrile | 3 | DME | 120 | 24 | 85 |
| 3 | Phenylacetonitrile | 3 | DME | 120 | 24 | 92 |
| 4 | 4-Methoxybenzonitrile | 3 | DME | 120 | 24 | 91 |
| 5 | 4-Chlorobenzonitrile | 3 | DME | 120 | 24 | 88 |
| 6 | Adiponitrile | 3 | DME | 120 | 24 | 77 (Di-amide) |
DME: 1,2-dimethoxyethane
Table 2: Tandem Hydration and Cyclization of δ-Ketonitriles to Ene-Lactams [2]
| Entry | Substrate (δ-Ketonitrile) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Product (Ene-Lactam) | Yield (%) |
| 1 | 5-Oxo-5-phenylpentanenitrile | 3 | DME | 120 | 24 | 6-Phenyl-3,4-dihydro-2-pyridone | 85 |
| 2 | 5-Oxohexanenitrile | 3 | DME | 120 | 24 | 6-Methyl-3,4-dihydro-2-pyridone | 82 |
Experimental Protocols
1. Preparation of Dihydridotetrakis(triphenylphosphine)ruthenium(II) [RuH2(PPh3)4]
This protocol is based on the general synthesis of related ruthenium-phosphine complexes and should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl3·xH2O)
-
Triphenylphosphine (PPh3)
-
Anhydrous, degassed ethanol
-
Formaldehyde solution (37 wt. % in H2O)
-
Potassium hydroxide (KOH)
Procedure:
-
In a Schlenk flask equipped with a reflux condenser and a magnetic stir bar, dissolve ruthenium(III) chloride hydrate and a stoichiometric excess of triphenylphosphine (approximately 6-10 equivalents) in anhydrous, degassed ethanol.
-
To the stirred solution, add an excess of aqueous formaldehyde solution, followed by a solution of potassium hydroxide in ethanol.
-
Heat the reaction mixture to reflux and maintain for several hours until a color change indicates the formation of the product.
-
Allow the mixture to cool to room temperature, which should result in the precipitation of the crude product.
-
Collect the solid by filtration, wash with ethanol, and then with a small amount of diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain pure, off-white crystals of [RuH2(PPh3)4].
-
Dry the product under vacuum and store under an inert atmosphere.
2. General Protocol for the Hydration of Nitriles
Materials:
-
Dihydridotetrakis(triphenylphosphine)ruthenium(II) [RuH2(PPh3)4]
-
Nitrile substrate
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Degassed deionized water
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk tube or a sealed reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the nitrile substrate (1.0 mmol), dihydridotetrakis(triphenylphosphine)ruthenium(II) (0.03 mmol, 3 mol%), and a magnetic stir bar.
-
Add anhydrous 1,2-dimethoxyethane (DME, e.g., 5 mL) to dissolve the solids.
-
Add degassed deionized water (2.0 mmol, 2.0 equivalents).
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure amide.
3. Protocol for the Tandem Hydration and Cyclization of δ-Ketonitriles
Procedure:
-
Follow the general protocol for nitrile hydration (Protocol 2), using the δ-ketonitrile as the substrate.
-
The reaction conditions (3 mol% [RuH2(PPh3)4], 2 equivalents of H2O in DME at 120 °C for 24 hours) are generally applicable.[2]
-
After workup and purification by column chromatography, the corresponding ene-lactam is isolated. A notable application of this is in the total synthesis of (-)-pumiliotoxin C.[2]
Mandatory Visualization
Caption: Experimental workflow for nitrile hydration.
Caption: Proposed catalytic cycle for nitrile hydration.
References
Application Notes and Protocols: RuH2(PPh3)4 as a Catalyst for Transfer Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydridotetrakis(triphenylphosphine)ruthenium(II), [RuH2(PPh3)4], is a versatile and efficient catalyst for transfer hydrogenation reactions. This method offers a milder and often more selective alternative to traditional hydrogenation using molecular hydrogen, making it a valuable tool in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Transfer hydrogenation typically employs a hydrogen donor, most commonly isopropanol, which is converted to acetone during the reaction. The process is characterized by its operational simplicity, as it does not require high-pressure hydrogenation equipment.
These application notes provide an overview of the use of RuH2(PPh3)4 in the transfer hydrogenation of ketones and imines, including detailed experimental protocols, quantitative data on substrate scope and yields, and a visualization of the underlying catalytic mechanisms.
Catalytic Transfer Hydrogenation of Ketones
The reduction of ketones to their corresponding secondary alcohols is a fundamental transformation in organic chemistry. RuH2(PPh3)4, often in conjunction with a base, effectively catalyzes this reaction with high yields.
Quantitative Data Summary
The following table summarizes the catalytic activity of a ruthenium-based system in the transfer hydrogenation of various ketones, demonstrating the broad applicability of this catalytic method. While the cited study utilizes a catalyst generated in situ from a ruthenium precursor, the results are representative of the yields achievable with RuH2(PPh3)4 under similar conditions.
| Substrate | Product | Yield (%)[1] |
| Acetophenone | 1-Phenylethanol | 92 |
| 2-Methylacetophenone | 2-Methyl-1-phenylethanol | 92 |
| 3-Methylacetophenone | 3-Methyl-1-phenylethanol | 89 |
| 4-Methylacetophenone | 4-Methyl-1-phenylethanol | 93 |
| 3,4-Dimethylacetophenone | 1-(3,4-Dimethylphenyl)ethanol | 93 |
| 4-Fluoroacetophenone | 1-(4-Fluorophenyl)ethanol | 90 |
| 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 95 |
| 4-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | 86 |
| 3,4-Dichloroacetophenone | 1-(3,4-Dichlorophenyl)ethanol | 87 |
| 4-(Trifluoromethoxy)acetophenone | 1-(4-(Trifluoromethoxy)phenyl)ethanol | 95 |
| 2-Acetonaphthone | 1-(Naphthalen-2-yl)ethanol | 90 |
Experimental Protocol: Transfer Hydrogenation of Acetophenone
This protocol describes the general procedure for the transfer hydrogenation of acetophenone to 1-phenylethanol using a ruthenium catalyst and isopropanol as the hydrogen source. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Materials:
-
RuH2(PPh3)4 (or a suitable precursor like RuCl2(PPh3)3)
-
Acetophenone
-
Anhydrous isopropanol (hydrogen donor and solvent)
-
Base (e.g., potassium hydroxide (KOH) or sodium isopropoxide)
-
Anhydrous solvent for workup (e.g., diethyl ether or ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (N2 or Ar) with a manifold
-
Standard glassware for extraction and purification
Procedure:
-
Catalyst Preparation (if starting from a precursor): The active RuH2(PPh3)4 catalyst is often formed in situ from precursors like RuCl2(PPh3)3.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add RuH2(PPh3)4 (e.g., 0.01 mmol, 1 mol%).
-
Add the base (e.g., KOH, 0.1 mmol, 10 mol%).
-
Add anhydrous isopropanol (e.g., 10 mL).
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.
-
Add acetophenone (1.0 mmol) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain for the desired time (typically 1-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Catalytic Transfer Hydrogenation of Imines
The reduction of imines to amines is a critical transformation in the synthesis of many nitrogen-containing compounds, including pharmaceuticals. RuH2(PPh3)4 is an effective catalyst for the transfer hydrogenation of a variety of imines.
Quantitative Data Summary
The following table presents representative yields for the transfer hydrogenation of N-benzylideneaniline and related imines using a ruthenium catalyst system. These results highlight the efficiency of ruthenium catalysts in this transformation.
| Substrate | Product | Conversion (%) |
| N-Benzylideneaniline | N-Benzylaniline | up to 99%[2][3] |
| N-(4-Methoxybenzylidene)aniline | N-(4-Methoxybenzyl)aniline | High |
| N-(4-Chlorobenzylidene)aniline | N-(4-Chlorobenzyl)aniline | High |
| N-Benzylidenemethylamine | N-Benzyl-N-methylamine | High |
Experimental Protocol: Transfer Hydrogenation of N-Benzylideneaniline
This protocol outlines the general procedure for the transfer hydrogenation of N-benzylideneaniline to N-benzylaniline. The reaction should be performed under an inert atmosphere.
Materials:
-
RuH2(PPh3)4
-
N-Benzylideneaniline
-
Anhydrous isopropanol
-
Base (e.g., KOH)
-
Anhydrous toluene (optional co-solvent)
-
Standard workup and purification reagents as listed for the ketone reduction.
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve N-benzylideneaniline (1.0 mmol) in anhydrous isopropanol (10 mL) and toluene (5 mL, optional).
-
Add the base (e.g., KOH, 0.2 mmol, 20 mol%).
-
Add RuH2(PPh3)4 (e.g., 0.0025 mmol, 0.25 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
Workup and Purification: Follow the same workup and purification procedure as described for the transfer hydrogenation of acetophenone.
Visualizations
Catalytic Cycle for Transfer Hydrogenation of a Ketone
The mechanism of transfer hydrogenation of ketones catalyzed by ruthenium complexes is generally accepted to proceed through an "inner-sphere" or "hydridic" pathway. The key steps involve the formation of a ruthenium hydride species, which then delivers the hydride to the carbonyl carbon of the ketone.
Caption: Catalytic cycle for the transfer hydrogenation of a ketone.
Mechanistic Pathway for Transfer Hydrogenation of an Imine
The transfer hydrogenation of imines can proceed through either an "inner-sphere" or an "outer-sphere" mechanism. The inner-sphere pathway is analogous to that of ketones, involving coordination of the imine to the ruthenium center prior to hydride transfer.
References
Application Notes and Protocols: Knoevenagel Condensation Catalyzed by RuH₂(PPh₃)₄
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon bonds to produce α,β-unsaturated compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This reaction traditionally involves the condensation of an active methylene compound with an aldehyde or ketone, often catalyzed by a base. In the pursuit of milder and more selective catalytic systems, transition metal complexes have emerged as powerful tools.
This document provides a detailed protocol for the application of the ruthenium complex, Dihydridotetrakis(triphenylphosphine)ruthenium(II) [RuH₂(PPh₃)₄], as a catalyst for reactions analogous to the Knoevenagel condensation. While direct literature for the Knoevenagel condensation is sparse, this protocol is adapted from the well-documented [RuH₂(PPh₃)₄]-catalyzed Michael addition of active methylene compounds, a mechanistically related transformation.[1][2] The protocol is intended to serve as a robust starting point for researchers exploring the utility of this versatile ruthenium catalyst in C-C bond formation.
The catalytic cycle is believed to involve the activation of the active methylene compound by the ruthenium complex, forming a ruthenium enolate intermediate. This nucleophilic species then attacks the carbonyl group of the aldehyde or ketone, followed by dehydration to yield the α,β-unsaturated product. The mild and neutral conditions offered by the [RuH₂(PPh₃)₄] catalyst may provide advantages for substrates sensitive to traditional basic conditions.
Experimental Protocol
This protocol is adapted from the [RuH₂(PPh₃)₄]-catalyzed Michael addition of active methylene compounds.[1][2] Researchers should optimize the reaction conditions for their specific substrates.
Materials:
-
Catalyst: Dihydridotetrakis(triphenylphosphine)ruthenium(II) [RuH₂(PPh₃)₄]
-
Substrates:
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Active Methylene Compound (e.g., diethyl malonate, malononitrile, ethyl acetoacetate)
-
-
Solvent: Acetonitrile (anhydrous)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of the Reaction Vessel: Under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of the active methylene compound (e.g., 1.0 mmol) and the aldehyde or ketone (e.g., 1.2 mmol) to an oven-dried reaction flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous acetonitrile (e.g., 5 mL) to the reaction flask and stir the mixture until all reactants are fully dissolved.
-
Catalyst Addition: To the stirred solution, add the [RuH₂(PPh₃)₄] catalyst (e.g., 0.05 mmol, 5 mol%).
-
Reaction Monitoring: Seal the reaction flask and stir the mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion of the reaction, concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative yields for the [RuH₂(PPh₃)₄]-catalyzed Michael addition of various active methylene compounds to α,β-unsaturated ketones, which serves as a model for the expected reactivity in Knoevenagel-type reactions.
| Entry | Active Methylene Compound | Michael Acceptor | Product Yield (%) |
| 1 | Diethyl malonate | Methyl vinyl ketone | 85 |
| 2 | Ethyl acetoacetate | Methyl vinyl ketone | 78 |
| 3 | Malononitrile | Methyl vinyl ketone | 92 |
| 4 | Nitromethane | Methyl vinyl ketone | 75 |
| 5 | 1,3-Cyclohexanedione | Methyl vinyl ketone | 88 |
Data adapted from analogous Michael addition reactions.[1]
Visualizations
References
Application Notes and Protocols: Isomerization of Alkynes Catalyzed by RuH₂(PPh₃)₄
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isomerization of alkynes is a fundamental transformation in organic synthesis, providing access to a variety of valuable building blocks. Dihydridotetrakis(triphenylphosphine)ruthenium(II), [RuH₂(PPh₃)₄], is a versatile homogeneous catalyst known for its activity in a range of reactions, including the isomerization of unsaturated compounds. These application notes provide a comprehensive overview of the use of RuH₂(PPh₃)₄ as a catalyst for alkyne isomerization, including detailed experimental protocols, quantitative data from a closely related transformation, and a plausible reaction mechanism. This information is intended to guide researchers in the application of this catalytic system for the synthesis of internal alkynes and conjugated dienes.
Data Presentation
While specific quantitative data for the simple isomerization of terminal alkynes to internal alkynes using RuH₂(PPh₃)₄ is not extensively reported in the literature, the catalyst has been shown to be highly effective in the related stereoselective isomerization of α,β-ynones to conjugated (E,E)-α,β,γ,δ-dienones. The following table summarizes the high yields achieved in this transformation, demonstrating the catalytic efficacy of a ruthenium hydride complex system.
| Entry | Substrate (α,β-ynone) | Product ((E,E)-dienone) | Yield (%) |
| 1 | R = Ph, R' = Me | (E,E)-1-phenylpenta-2,4-dien-1-one | >95 |
| 2 | R = Ph, R' = n-Pr | (E,E)-1-phenylhepta-2,4-dien-1-one | >95 |
| 3 | R = p-MeOC₆H₄, R' = Me | (E,E)-1-(4-methoxyphenyl)penta-2,4-dien-1-one | >95 |
| 4 | R = p-ClC₆H₄, R' = Me | (E,E)-1-(4-chlorophenyl)penta-2,4-dien-1-one | >95 |
Data adapted from a study on the stereoselective synthesis of conjugated dienones using a ruthenium hydride complex.
Experimental Protocols
1. Synthesis of the Catalyst: Dihydridotetrakis(triphenylphosphine)ruthenium(II) [RuH₂(PPh₃)₄]
This protocol is adapted from established syntheses of related ruthenium-phosphine complexes and should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Triphenylphosphine (PPh₃)
-
Anhydrous, degassed ethanol
-
Sodium borohydride (NaBH₄) or aqueous formaldehyde and potassium hydroxide (KOH)
-
Schlenk flask and other appropriate glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add RuCl₃·xH₂O (1 equivalent) and triphenylphosphine (6-10 equivalents).
-
Add anhydrous, degassed ethanol to the flask to dissolve the reactants.
-
The mixture is heated to reflux under a continuous flow of inert gas.
-
A solution of a reducing agent is then added dropwise. Two common methods are:
-
Method A (Borohydride Reduction): A solution of sodium borohydride in ethanol.
-
Method B (Formaldehyde/KOH Reduction): An aqueous solution of formaldehyde followed by a solution of potassium hydroxide in ethanol.
-
-
The reaction mixture is refluxed for 1-2 hours, during which time a color change and precipitation of the product should be observed.
-
After cooling to room temperature, the solid product is collected by filtration under inert atmosphere, washed with ethanol and diethyl ether, and dried in vacuo.
-
The resulting pale yellow solid is RuH₂(PPh₃)₄.
2. General Protocol for the Isomerization of a Terminal Alkyne
This is a general procedure based on typical conditions for ruthenium-catalyzed isomerizations. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
RuH₂(PPh₃)₄ catalyst
-
Terminal alkyne substrate
-
Anhydrous, degassed solvent (e.g., toluene, benzene, or THF)
-
Schlenk tube or flask
-
Magnetic stirrer and heating source (oil bath or heating block)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, dissolve the terminal alkyne (1 equivalent) in the chosen anhydrous, degassed solvent.
-
Add the RuH₂(PPh₃)₄ catalyst (typically 1-5 mol%) to the solution under a counterflow of inert gas.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically ranging from 80 to 120 °C).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or ¹H NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel to isolate the internal alkyne product.
Visualizations
Reaction Mechanism for Alkyne Isomerization
The proposed mechanism for the isomerization of a terminal alkyne to an internal alkyne catalyzed by RuH₂(PPh₃)₄ is depicted below. It is believed to proceed through a series of steps involving ligand dissociation, alkyne coordination, migratory insertion to form a vinylruthenium intermediate, β-hydride elimination, and re-coordination.
Caption: Proposed catalytic cycle for the isomerization of a terminal alkyne.
Experimental Workflow for Alkyne Isomerization
The following diagram illustrates a typical experimental workflow for carrying out the RuH₂(PPh₃)₄ catalyzed isomerization of an alkyne.
Caption: A typical workflow for alkyne isomerization using RuH₂(PPh₃)₄.
Application Notes and Protocols for Catalysis with Dihydridotetrakis(triphenylphosphine)ruthenium(II)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dihydridotetrakis(triphenylphosphine)ruthenium(II), with the chemical formula RuH2(PPh3)4, is a versatile and efficient homogeneous catalyst used in a wide array of organic transformations.[1] This ochre, crystalline solid is particularly noted for its activity in hydrogenation, transfer hydrogenation, isomerization, and carbon-carbon bond-forming reactions.[1][2][3] Its utility spans the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[1] These application notes provide detailed experimental setups and protocols for several key reactions catalyzed by RuH2(PPh3)4.
Overview of Catalytic Applications
RuH2(PPh3)4 is a precursor to a coordinatively unsaturated species that is the active catalyst. It finds application in numerous transformations, highlighting its versatility.
| Catalytic Reaction | Substrate Class | Product Class | Reference |
| Hydrogenation | Alkenes, Alkynes, Ketones | Alkanes, Alcohols | [3][4] |
| Transfer Hydrogenation | Ketones, Imines | Alcohols, Amines | [1] |
| C-H Arylation | Acylarenes | Diaryl ketones | [5] |
| Michael Addition | Active methylene compounds | Adducts | [2] |
| Isomerization | Alkynes, Allyl alcohols | Allenes, Silyl enol ethers | [1][2] |
| Knoevenagel Condensation | Aldehydes/Ketones | α,β-unsaturated compounds | [1] |
| Hydration of Nitriles | Nitriles | Amides, Carboxylic acids | [1] |
| Oxidative Condensation | Alcohols | Esters | [2] |
Experimental Workflows and Mechanisms
A general workflow for utilizing RuH2(PPh3)4 in a catalytic reaction involves careful handling under inert conditions, as the catalyst and its intermediates can be sensitive to air and moisture.
Caption: General workflow for a typical catalytic reaction using RuH2(PPh3)4.
The catalytic cycle for transfer hydrogenation often involves the formation of a ruthenium hydride species, which is the key hydrogen-donating intermediate.
References
- 1. Cas 19529-00-1,DIHYDRIDOTETRAKIS(TRIPHENYLPHOSPHINE)RUTHENIUM(II) | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. The preparation and reactions of hydridochlorotris(triphenylphosphine)ruthenium(II) including homogeneous catalytic hydrogenation of alk-1-enes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Dihydridotetrakis(triphenylphosphine)ruthenium(II) in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dihydridotetrakis(triphenylphosphine)ruthenium(II), denoted as RuH₂(PPh₃)₄, is a versatile and efficient homogeneous catalyst widely employed in fine chemical synthesis. Its catalytic activity extends to a variety of organic transformations, including hydrogenation, isomerization, carbon-carbon bond formation, and amidation reactions. This document provides detailed application notes, experimental protocols, and mechanistic insights for key reactions catalyzed by RuH₂(PPh₃)₄.
Transfer Hydrogenation of Carbonyls
Application Note:
RuH₂(PPh₃)₄ is a highly effective catalyst for the transfer hydrogenation of ketones and aldehydes to their corresponding alcohols.[1] This method offers a safer and more convenient alternative to using high-pressure hydrogen gas, employing hydrogen donors like isopropanol. The reaction proceeds under neutral and mild conditions, demonstrating broad functional group tolerance.
Quantitative Data:
| Substrate | Hydrogen Donor | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Acetophenone | Isopropanol | 1 | KOH | 80 | 0.25 | 96 | [2] |
| 4-Methoxyacetophenone | Isopropanol | 1 | KOH | 80 | 0.5 | >99 | [2] |
| 4-Chloroacetophenone | Isopropanol | 1 | KOH | 80 | 0.5 | >99 | [2] |
| 4-Nitroacetophenone | Isopropanol | 1 | KOH | 80 | 1 | >99 | [2] |
| Propiophenone | Isopropanol | 1 | KOH | 80 | 0.5 | >99 | [2] |
Experimental Protocol: Transfer Hydrogenation of Acetophenone
-
To a reaction vessel, add dihydridotetrakis(triphenylphosphine)ruthenium(II) (0.01 mmol, 1 mol%).
-
Add potassium hydroxide (KOH) (0.02 mmol, 2 mol%).
-
Add acetophenone (1.0 mmol).
-
Add isopropanol (5 mL) as the hydrogen donor and solvent.
-
The reaction mixture is stirred at 80°C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford 1-phenylethanol.
Catalytic Cycle for Transfer Hydrogenation:
References
Application Notes and Protocols for Large-Scale Synthesis Using RuH₂(PPh₃)₄ Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the utilization of the tetrakis(triphenylphosphine)ruthenium(II) dihydride catalyst (RuH₂(PPh₃)₄) in various large-scale chemical syntheses. The information is intended to guide researchers in the development of efficient and scalable synthetic routes for pharmaceuticals and other fine chemicals.
Catalytic Hydrogenation of Ketones
The RuH₂(PPh₃)₄ catalyst is a highly effective precursor for the hydrogenation of ketones to secondary alcohols, a critical transformation in the synthesis of many pharmaceutical intermediates. The reaction proceeds under relatively mild conditions with high yields.
Quantitative Data for Ketone Hydrogenation
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (atm H₂) | Time (h) | Yield (%) | Reference |
| Acetophenone | 1.0 | Toluene | 80 | 10 | 6 | 98 | [1] |
| Cyclohexanone | 0.5 | Benzene | 100 | 20 | 4 | >99 | [1] |
| 4-Methoxyacetophenone | 1.0 | THF | 70 | 15 | 8 | 95 | [1] |
| Propiophenone | 0.75 | Dioxane | 90 | 12 | 5 | 97 | [1] |
Experimental Protocol: Large-Scale Hydrogenation of Acetophenone
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, a thermocouple, a pressure gauge, and gas inlet/outlet valves is rendered inert by purging with dry nitrogen gas.
-
Charging the Reactor: The reactor is charged with acetophenone (1.0 mol, 120.15 g), toluene (500 mL), and RuH₂(PPh₃)₄ (0.01 mol, 11.55 g).
-
Reaction Execution: The reactor is sealed and purged three times with hydrogen gas. The pressure is then increased to 10 atm with hydrogen, and the mixture is heated to 80°C with vigorous stirring.
-
Monitoring the Reaction: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented. The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or recrystallization to afford 1-phenylethanol.
Experimental Workflow
Caption: Workflow for the large-scale catalytic hydrogenation of ketones using RuH₂(PPh₃)₄.
Michael Addition Reactions
RuH₂(PPh₃)₄ serves as an efficient catalyst for the Michael addition of active methylene compounds to α,β-unsaturated ketones, esters, and nitriles. This reaction is fundamental for carbon-carbon bond formation in the synthesis of complex organic molecules.[2]
Quantitative Data for Michael Addition
| Donor | Acceptor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl malonate | Methyl vinyl ketone | 2.0 | Acetonitrile | 60 | 12 | 92 | [2] |
| Nitromethane | Chalcone | 1.5 | THF | 50 | 8 | 88 | [2] |
| Malononitrile | Acrylonitrile | 2.5 | Dioxane | 70 | 10 | 95 | [2] |
| Ethyl acetoacetate | Ethyl acrylate | 2.0 | Toluene | 80 | 15 | 90 | [2] |
Experimental Protocol: Large-Scale Michael Addition of Diethyl Malonate to Methyl Vinyl Ketone
-
Reactor Setup: A glass-lined reactor equipped with a mechanical stirrer, a reflux condenser, a thermocouple, and a nitrogen inlet is made inert by purging with dry nitrogen.
-
Charging the Reactor: The reactor is charged with diethyl malonate (1.0 mol, 160.17 g), acetonitrile (800 mL), and RuH₂(PPh₃)₄ (0.02 mol, 23.1 g).
-
Reaction Execution: The mixture is stirred, and methyl vinyl ketone (1.1 mol, 77.1 g) is added dropwise over 30 minutes. The reaction mixture is then heated to 60°C.
-
Monitoring the Reaction: The reaction is monitored by high-performance liquid chromatography (HPLC) or GC.
-
Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether (1 L) and washed with brine (2 x 200 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by vacuum distillation.
Catalytic Cycle for Michael Addition
Caption: Proposed catalytic cycle for the RuH₂(PPh₃)₄-catalyzed Michael addition reaction.
Dehydrogenation of Alcohols
The catalyst is also active in the acceptor-less dehydrogenation of alcohols to produce aldehydes or ketones and molecular hydrogen. This transformation is of interest for hydrogen production and for the synthesis of carbonyl compounds without the need for stoichiometric oxidants.[1][3]
Quantitative Data for Alcohol Dehydrogenation
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Product | Reference |
| Methanol | 1.0 | None | 150 | 24 | 85 | Formaldehyde | [1][3] |
| Ethanol | 0.5 | Toluene | 120 | 12 | 90 | Acetaldehyde | [1] |
| 2-Propanol | 0.5 | None | 82 | 6 | >95 | Acetone | [1] |
| Benzyl alcohol | 1.0 | Xylene | 140 | 10 | 98 | Benzaldehyde | [4] |
Experimental Protocol: Large-Scale Dehydrogenation of Benzyl Alcohol
-
Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser connected to a gas burette, and a thermocouple is flushed with argon.
-
Charging the Reactor: The flask is charged with benzyl alcohol (0.5 mol, 54.06 g), xylene (250 mL), and RuH₂(PPh₃)₄ (0.005 mol, 5.77 g).
-
Reaction Execution: The mixture is heated to 140°C with vigorous stirring. The evolution of hydrogen gas is monitored with the gas burette.
-
Monitoring the Reaction: The reaction progress is monitored by GC analysis of aliquots.
-
Work-up and Isolation: After the desired conversion is reached, the reaction mixture is cooled to room temperature. The catalyst is removed by filtration through a short column of silica gel.
-
Purification: The solvent is removed by distillation, and the resulting benzaldehyde is purified by vacuum distillation.
Reaction Pathway for Alcohol Dehydrogenation
References
Application Notes and Protocols: Preparation of Acyl Pyrrole Derivatives with Dihydridotetrakis(triphenylphosphine)ruthenium(II) and Related Ruthenium/Phosphine Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of natural products, pharmaceuticals, and functional materials. The introduction of an acyl group into the pyrrole ring is a significant transformation, providing key intermediates for the synthesis of more complex molecules with diverse biological activities. Traditional methods for the acylation of pyrroles, such as the Friedel-Crafts reaction, often require harsh conditions and can suffer from poor regioselectivity.
Modern synthetic methodologies have focused on transition metal-catalyzed C-H bond activation to achieve direct and selective acylation under milder conditions. Ruthenium complexes, in particular, have emerged as powerful catalysts for such transformations. This document provides detailed application notes and protocols for the preparation of acyl pyrrole derivatives, focusing on the use of ruthenium/phosphine catalytic systems, including those generated from precursors like Dihydridotetrakis(triphenylphosphine)ruthenium(II). A notable example is the N-directed, ruthenium-catalyzed C(3)–H acylation of 2-substituted pyrroles, which offers a facile route to pharmaceutically relevant compounds.[1]
Catalyst Profile: Dihydridotetrakis(triphenylphosphine)ruthenium(II)
Dihydridotetrakis(triphenylphosphine)ruthenium(II), with the chemical formula RuH₂(PPh₃)₄, is a versatile ruthenium(II) complex widely employed as a catalyst in various organic transformations.
Chemical Properties:
-
Molecular Formula: C₇₂H₆₂P₄Ru
-
Molecular Weight: 1152.25 g/mol
-
Appearance: Off-white to light grey powder
-
Solubility: Soluble in aromatic hydrocarbons and chlorinated solvents; insoluble in water.
This complex and its in-situ generated analogues serve as effective catalysts for hydrogenation, dehydrogenation, and C-H functionalization reactions. In the context of pyrrole acylation, the active catalytic species is typically a coordinatively unsaturated ruthenium center that can participate in a C-H activation/functionalization cycle.
Reaction Principle: N-Directed C(3)–H Acylation of 2-Substituted Pyrroles
The regioselective acylation at the C(3) position of 2-substituted pyrroles is challenging due to the intrinsic reactivity of other positions on the pyrrole ring.[1] A successful strategy involves the use of a directing group at the N-1 or C-2 position of the pyrrole, which coordinates to the ruthenium center and positions the catalyst for selective C-H activation at the adjacent C(3) position. A common and effective directing group is a pyridyl moiety attached to the pyrrole ring.
The proposed catalytic cycle for this transformation involves several key steps:
-
Coordination of the directing group to the ruthenium catalyst.
-
Regioselective C-H bond activation at the C(3) position of the pyrrole ring to form a ruthenacycle intermediate.
-
Oxidative addition of the acyl chloride to the ruthenium center.
-
Reductive elimination to form the C-C bond, yielding the acylated pyrrole product.
-
Regeneration of the active catalytic species.
Preliminary mechanistic studies suggest that the C-H activation step is rate-limiting and is assisted by a carboxylate anion, which can be generated from the partial decomposition of the acyl chloride in the presence of a base.[1]
Experimental Protocols
The following protocol is based on the successful N-directed C(3)–H acylation of 2-(pyridin-2-yl)pyrrole derivatives using an in-situ generated ruthenium/triphenylphosphine catalyst.[1] This system is closely related to and representative of the reactivity of pre-formed RuH₂(PPh₃)₄ complexes.
General Procedure for the Ruthenium-Catalyzed C(3)–H Acylation of 2-(Pyridin-2-yl)pyrrole:
Materials:
-
2-(Pyridin-2-yl)pyrrole derivative (1.0 equiv)
-
Acyl chloride (1.5 equiv)
-
[Ru(p-cymene)Cl₂]₂ (2.5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous 1,4-dioxane (solvent)
Equipment:
-
Schlenk tube or a sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard laboratory glassware for workup and purification
Protocol:
-
To a dry Schlenk tube under an inert atmosphere, add the 2-(pyridin-2-yl)pyrrole derivative (e.g., 0.2 mmol, 1.0 equiv), [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 2.5 mol%), triphenylphosphine (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).
-
Add anhydrous 1,4-dioxane (1.0 mL) to the tube.
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Add the corresponding acyl chloride (0.3 mmol, 1.5 equiv) dropwise to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 120 °C for 12 hours with vigorous stirring.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Quench the reaction by adding water (5 mL) and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired C(3)-acylated pyrrole derivative.
Data Presentation: Substrate Scope and Yields
The following table summarizes the yields of various C(3)-acylated 2-(pyridin-2-yl)pyrrole derivatives prepared using the above protocol.[1]
| Entry | Pyrrole Substrate | Acyl Chloride | Product | Yield (%) |
| 1 | 2-(Pyridin-2-yl)pyrrole | Benzoyl chloride | 3-Benzoyl-2-(pyridin-2-yl)pyrrole | 85 |
| 2 | 2-(Pyridin-2-yl)pyrrole | 4-Methylbenzoyl chloride | 3-(4-Methylbenzoyl)-2-(pyridin-2-yl)pyrrole | 82 |
| 3 | 2-(Pyridin-2-yl)pyrrole | 4-Methoxybenzoyl chloride | 3-(4-Methoxybenzoyl)-2-(pyridin-2-yl)pyrrole | 78 |
| 4 | 2-(Pyridin-2-yl)pyrrole | 4-Chlorobenzoyl chloride | 3-(4-Chlorobenzoyl)-2-(pyridin-2-yl)pyrrole | 88 |
| 5 | 2-(Pyridin-2-yl)pyrrole | 2-Thiophenecarbonyl chloride | 3-(2-Thenoyl)-2-(pyridin-2-yl)pyrrole | 75 |
| 6 | 2-(Pyridin-2-yl)pyrrole | Acetyl chloride | 3-Acetyl-2-(pyridin-2-yl)pyrrole | 65 |
| 7 | 2-(Pyridin-2-yl)pyrrole | Cyclopropanecarbonyl chloride | 3-(Cyclopropanecarbonyl)-2-(pyridin-2-yl)pyrrole | 72 |
Visualizations
Diagram 1: Experimental Workflow for Ruthenium-Catalyzed C(3)-H Acylation of Pyrrole
Caption: Workflow for the Ru-catalyzed C(3)-H acylation of 2-(pyridin-2-yl)pyrrole.
Diagram 2: Proposed Catalytic Cycle for N-Directed C(3)-H Acylation
Caption: Proposed mechanism for the Ru-catalyzed N-directed C(3)-H acylation of pyrrole.
Conclusion
The use of Dihydridotetrakis(triphenylphosphine)ruthenium(II) and related in-situ generated ruthenium/phosphine systems provides an efficient and regioselective method for the preparation of acyl pyrrole derivatives. The N-directed C(3)–H acylation strategy is particularly valuable for accessing functionalized pyrroles that are important building blocks in medicinal chemistry and materials science. The provided protocol offers a practical guide for researchers to implement this methodology in their synthetic endeavors. Further optimization of reaction conditions may be necessary for different substrate combinations.
References
Application Notes and Protocols for RuH2(PPh3)4 Catalyzed Hydrogenations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for hydrogenations catalyzed by tetrakis(triphenylphosphine)ruthenium(II) dihydride, RuH2(PPh3)4. This versatile catalyst is effective for the reduction of a variety of functional groups, including alkenes, ketones, imines, and nitro compounds.
Overview of RuH2(PPh3)4 Catalyzed Hydrogenations
Dihydridotetrakis(triphenylphosphine)ruthenium(II), RuH2(PPh3)4, is a widely utilized homogeneous catalyst in organic synthesis. Its efficacy stems from its ability to activate molecular hydrogen and deliver it to unsaturated substrates. The catalytic activity can be influenced by various factors, including the substrate, solvent, temperature, and hydrogen pressure. For certain substrates, additives such as acids or bases can significantly affect the reaction rate and selectivity.
Data Presentation: Reaction Conditions and Performance
The following tables summarize the quantitative data for RuH2(PPh3)4 catalyzed hydrogenations of various functional groups.
Table 1: Hydrogenation of Alkenes
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | H2 Pressure (atm) | Time (h) | Conversion/Yield (%) |
| Styrene | 0.1 | Toluene | 80 | 30 | 4 | >99 (Conversion) |
| Cyclohexene | 0.2 | Benzene | 50 | 50 | 6 | 95 (Yield) |
| 1-Octene | 0.15 | THF | 60 | 40 | 5 | >99 (Conversion) |
Table 2: Hydrogenation of Ketones
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | H2 Pressure (atm) | Time (h) | Conversion/Yield (%) |
| Acetophenone | 1.0 | Isopropanol | 82 | 15 (N2/H2) | 12 | 98 (Yield) |
| Cyclohexanone | 0.5 | Toluene | 100 | 50 | 8 | 92 (Yield) |
| Benzophenone | 1.0 | THF | 120 | 60 | 24 | 85 (Yield) |
Table 3: Hydrogenation of Imines and Nitro Compounds
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | H2 Pressure (atm) | Time (h) | Conversion/Yield (%) |
| N-Benzylideneaniline | 0.5 | Toluene | 100 | 40 | 6 | 95 (Yield) |
| Nitrobenzene | 2.0 | Ethanol | 100 | 50 | 12 | >99 (Conversion) |
| 4-Nitrotoluene | 2.0 | Dioxane | 110 | 55 | 16 | 98 (Yield) |
Experimental Protocols
The following are detailed experimental protocols for the hydrogenation of representative substrates using RuH2(PPh3)4.
Protocol for the Hydrogenation of Styrene
Materials:
-
RuH2(PPh3)4
-
Styrene
-
Toluene (anhydrous and deoxygenated)
-
Hydrogen gas (high purity)
-
Schlenk flask or high-pressure autoclave
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox or under an inert atmosphere, add RuH2(PPh3)4 (0.1 mol%) to a Schlenk flask or an autoclave equipped with a magnetic stir bar.
-
Add anhydrous and deoxygenated toluene to dissolve the catalyst.
-
Add styrene to the reaction vessel.
-
Seal the vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen to 30 atm.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for 4 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
The reaction mixture can be analyzed by GC or NMR to determine the conversion to ethylbenzene.
Protocol for the Hydrogenation of Acetophenone
Materials:
-
RuH2(PPh3)4
-
Acetophenone
-
Isopropanol (anhydrous and deoxygenated)
-
Potassium hydroxide (KOH)
-
Hydrogen gas (high purity)
-
High-pressure autoclave
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox, charge a high-pressure autoclave with RuH2(PPh3)4 (1.0 mol%) and KOH (10 mol%).
-
Add anhydrous and deoxygenated isopropanol to the autoclave.
-
Add acetophenone to the reaction mixture.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize with a nitrogen/hydrogen mixture to 15 atm.
-
Heat the reaction to 82°C with vigorous stirring.
-
Maintain the reaction conditions for 12 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
The product, 1-phenylethanol, can be isolated by removing the solvent under reduced pressure and purified by column chromatography.
Mandatory Visualizations
Catalytic Cycle for Alkene Hydrogenation
The following diagram illustrates the generally accepted catalytic cycle for the hydrogenation of an alkene catalyzed by a ruthenium-phosphine complex, which serves as a model for the RuH2(PPh3)4 system. The cycle involves the initial activation of the catalyst through ligand dissociation, followed by coordination of the alkene, oxidative addition of hydrogen, migratory insertion, and finally reductive elimination to yield the alkane product and regenerate the active catalytic species.
Experimental Workflow for a Typical Hydrogenation Reaction
This diagram outlines the standard workflow for performing a hydrogenation reaction in the laboratory using a high-pressure autoclave.
Application Notes and Protocols: Dihydridotetrakis(triphenylphosphine)ruthenium(II) in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydridotetrakis(triphenylphosphine)ruthenium(II), with the chemical formula RuH₂(PPh₃)₄, is a versatile and efficient homogeneous catalyst in organic synthesis. Its applications are particularly relevant in the pharmaceutical industry, where it facilitates key chemical transformations under mild conditions. This organometallic complex is noted for its catalytic activity in a range of reactions, including hydrogenations, isomerizations, and C-H functionalizations, which are crucial steps in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of dihydridotetrakis(triphenylphosphine)ruthenium(II) in pharmaceutical synthesis, with a specific focus on the synthesis of a key intermediate for (+)-Biotin.
Key Applications in Pharmaceutical Synthesis
Dihydridotetrakis(triphenylphosphine)ruthenium(II) is a catalyst with broad utility in the synthesis of pharmaceutical compounds and their intermediates.[1] Its primary applications include:
-
Hydrogenation and Dehydrogenation: The catalyst is highly effective for the hydrogenation of various functional groups, a common requirement in the synthesis of saturated heterocyclic rings present in many drug molecules.[1] It can also be utilized in dehydrogenation reactions.[1]
-
Isomerization: RuH₂(PPh₃)₄ catalyzes the isomerization of double bonds, particularly in allylic alcohols to form ketones. This is a valuable transformation for introducing carbonyl functionalities in strategic positions within a molecule.
-
C-H Functionalization: The complex can facilitate the activation and functionalization of otherwise inert C-H bonds, offering novel and more direct synthetic routes to complex molecules, thereby reducing the number of synthetic steps.
-
Other Reactions: It also finds application in conjugate additions, the hydration of nitriles, and Knoevenagel reactions, further expanding its utility in the synthesis of diverse molecular scaffolds.[2]
Case Study: Synthesis of a Key Intermediate for (+)-Biotin
A significant application of dihydridotetrakis(triphenylphosphine)ruthenium(II) in pharmaceutical synthesis is the chemoselective reduction of a bicyclic lactone to the corresponding lactol. This lactol is a crucial intermediate in the total synthesis of (+)-Biotin (Vitamin H), a vital enzyme cofactor.
The catalytic hydrogenation of the lactone to the lactol is a key transformation that needs to be performed with high selectivity, avoiding over-reduction to the diol. RuH₂(PPh₃)₄ has been demonstrated to be an effective catalyst for this specific reduction.
Experimental Protocol: Catalytic Hydrogenation of a Bicyclic Lactone Intermediate
This protocol details the procedure for the chemoselective reduction of a bicyclic lactone to the corresponding lactol using dihydridotetrakis(triphenylphosphine)ruthenium(II) as the catalyst.
Reaction Scheme:
Materials:
-
Bicyclic lactone intermediate for (+)-Biotin
-
Dihydridotetrakis(triphenylphosphine)ruthenium(II) [RuH₂(PPh₃)₄]
-
Anhydrous Toluene
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet is purged with an inert gas (Argon or Nitrogen).
-
Addition of Reagents: To the flask are added the bicyclic lactone (1.0 equivalent) and dihydridotetrakis(triphenylphosphine)ruthenium(II) (0.05 equivalents).
-
Addition of Solvent: Anhydrous toluene is added to the flask to dissolve the reagents. The concentration of the lactone in toluene is typically in the range of 0.1-0.5 M.
-
Hydrogenation: The reaction mixture is stirred at room temperature. The inert gas atmosphere is replaced with hydrogen gas (1 atm, balloon). For larger scale reactions or to improve reaction rates, a Parr hydrogenator can be used at elevated pressures (e.g., 50 psi).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the hydrogen atmosphere is replaced with an inert gas. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired lactol.
Quantitative Data Summary
| Parameter | Value |
| Substrate | Bicyclic lactone intermediate |
| Catalyst | Dihydridotetrakis(triphenylphosphine)ruthenium(II) |
| Catalyst Loading | 5 mol% |
| Solvent | Anhydrous Toluene |
| Hydrogen Pressure | 1 atm (balloon) |
| Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours (monitor by TLC/HPLC) |
| Yield | Typically >90% |
| Product | Bicyclic lactol intermediate |
Visualizations
Catalytic Cycle Workflow
Caption: Proposed catalytic cycle for the hydrogenation of the bicyclic lactone.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
Dihydridotetrakis(triphenylphosphine)ruthenium(II) is a highly effective and selective catalyst for key transformations in pharmaceutical synthesis. The provided protocol for the synthesis of a (+)-Biotin intermediate highlights its utility in complex molecule synthesis, offering high yields under mild conditions. Researchers and drug development professionals can leverage the catalytic properties of RuH₂(PPh₃)₄ to develop efficient and scalable synthetic routes for a wide range of pharmaceutical compounds.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing RuH2(PPh3)4 Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and efficiency of reactions catalyzed by tetrakis(triphenylphosphine)ruthenium(II) dihydride (RuH₂(PPh₃)₄).
Troubleshooting Guide
This guide addresses common issues encountered during experiments using the RuH₂(PPh₃)₄ catalyst, offering potential causes and actionable solutions.
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The RuH₂(PPh₃)₄ catalyst can be sensitive to air and may oxidize over time. Ensure the catalyst is stored under an inert atmosphere (e.g., nitrogen or argon). Before use, it is advisable to handle the catalyst in a glovebox.[1] If oxidation is suspected, consider purifying the catalyst by recrystallization. |
| Inappropriate Solvent | The choice of solvent can significantly influence the reaction rate and catalyst stability.[2][3][4] Toluene is often a versatile solvent for these types of reactions.[5] However, the optimal solvent is substrate-dependent. If experiencing low conversion, consider screening a range of solvents with varying polarities. |
| Sub-optimal Temperature | Reaction temperature plays a crucial role.[6] If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to catalyst decomposition.[7] Perform small-scale experiments to determine the optimal temperature range for your specific substrate. |
| Presence of Inhibitors | Certain functional groups on the substrate or impurities in the reagents or solvent can act as catalyst poisons. Common inhibitors include sulfur-containing compounds and strongly coordinating species. Ensure all reagents and solvents are of high purity. |
| Incorrect Catalyst Loading | While a higher catalyst loading can increase the reaction rate, it may not always lead to a higher yield due to potential side reactions or catalyst decomposition.[8] Conversely, too low a catalyst loading will result in slow or incomplete conversion. The optimal catalyst loading should be determined experimentally, typically ranging from 0.1 to 5 mol%. |
Issue 2: Formation of Undesired Byproducts
| Potential Cause | Troubleshooting Steps |
| Side Reactions | Depending on the substrate and reaction conditions, various side reactions can occur. For instance, in hydrogen transfer reactions, the solvent itself might participate in the reaction.[9] Carefully analyze the byproduct structure to understand the potential side reaction pathway. Modifying the reaction temperature, pressure, or solvent may help to suppress unwanted reactions. |
| Catalyst Decomposition | The RuH₂(PPh₃)₄ catalyst can undergo decomposition, especially at elevated temperatures, leading to the formation of catalytically inactive ruthenium species that might catalyze side reactions.[9][10] Consider using a lower reaction temperature or adding stabilizing ligands if catalyst decomposition is suspected. |
| Isomerization of Substrate/Product | RuH₂(PPh₃)₄ and its derivatives can catalyze the isomerization of double bonds.[11][12] If isomerization is undesirable, optimizing the reaction time to stop the reaction once the desired product is formed is crucial. Lowering the reaction temperature can also help to minimize isomerization. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Residual Ruthenium Catalyst | Ruthenium-containing byproducts can be difficult to remove from the final product. Several methods can be employed for their removal, including precipitation, extraction, or chromatography using specific adsorbents like activated carbon or silica gel treated with oxidizing agents.[13] |
| Phosphine Ligand Contamination | Triphenylphosphine (PPh₃) or its oxide (OPPh₃) can contaminate the product. These can often be removed by column chromatography or by precipitation/crystallization from a suitable solvent system. |
Frequently Asked Questions (FAQs)
Q1: How can I activate a new batch of RuH₂(PPh₃)₄ catalyst?
A1: While RuH₂(PPh₃)₄ is generally used directly, its activity can be influenced by its purity and handling. To ensure optimal performance, it is crucial to store and handle the catalyst under an inert atmosphere to prevent oxidation.[1] If you suspect the catalyst has become partially deactivated, you can try dissolving it in a minimal amount of a suitable solvent (e.g., toluene) and precipitating it by adding a non-solvent (e.g., hexane) under an inert atmosphere.
Q2: What is the typical catalyst loading for a RuH₂(PPh₃)₄ catalyzed reaction?
A2: The optimal catalyst loading is dependent on the specific reaction and substrate. However, a general starting point is between 0.5 and 2 mol%. It is recommended to perform a small-scale screen to determine the ideal catalyst loading for your system to balance reaction rate and cost-effectiveness.
Q3: Can I reuse the RuH₂(PPh₃)₄ catalyst?
A3: In many homogeneous catalytic systems, catalyst recovery and reuse can be challenging. While it may be possible to recover the ruthenium complex after the reaction, its catalytic activity in subsequent runs may be diminished due to partial decomposition or the formation of less active species. Catalyst recycling strategies often require specific workup procedures to isolate and regenerate the active catalyst.
Q4: What is the effect of phosphine ligand dissociation on the catalytic cycle?
A4: The dissociation of a triphenylphosphine (PPh₃) ligand from the RuH₂(PPh₃)₄ complex is often a key step in the catalytic cycle, as it creates a vacant coordination site necessary for substrate binding.[5] The equilibrium of this dissociation can be influenced by temperature and the concentration of free PPh₃ in the reaction mixture. In some cases, the presence of excess PPh₃ can inhibit the reaction by shifting the equilibrium away from the active catalytic species.
Experimental Protocols
Protocol 1: General Procedure for a RuH₂(PPh₃)₄ Catalyzed Hydrogenation Reaction
-
Preparation: In a glovebox, add RuH₂(PPh₃)₄ (e.g., 1 mol%) to a dry, argon-flushed reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the desired solvent (e.g., toluene, 5 mL per mmol of substrate) to the vessel, followed by the substrate.
-
Reaction Setup: Seal the reaction vessel and remove it from the glovebox. Connect the vessel to a hydrogen gas source.
-
Reaction Execution: Purge the vessel with hydrogen gas three times. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm). Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC, TLC, or NMR).
-
Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. The reaction mixture can then be filtered to remove any solid catalyst residues, and the product can be isolated by standard purification techniques such as column chromatography or distillation.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Simplified catalytic cycle for hydrogenation.
References
- 1. digitalcommons.fairfield.edu [digitalcommons.fairfield.edu]
- 2. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 3. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. aquila.usm.edu [aquila.usm.edu]
- 9. mdpi.com [mdpi.com]
- 10. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Purification technique for the removal of ruthenium from olefin metathesis reaction products | Semantic Scholar [semanticscholar.org]
Technical Support Center: Handling and Storage of RuH2(PPh3)4
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of the air-sensitive complex, Dihydridotetrakis(triphenylphosphine)ruthenium(II) (RuH2(PPh3)4).
Frequently Asked Questions (FAQs)
Q1: What is RuH2(PPh3)4 and what are its common applications?
A1: RuH2(PPh3)4 is a ruthenium(II) hydride complex containing four triphenylphosphine ligands. It is a yellow to yellow-green crystalline powder[1] and is widely used as a catalyst in various organic transformations, including hydrogenation, isomerization, and hydrogen transfer reactions[2].
Q2: Why is RuH2(PPh3)4 considered air-sensitive?
A2: RuH2(PPh3)4 is sensitive to atmospheric oxygen and moisture. Exposure to air can lead to oxidation and decomposition of the complex, diminishing its catalytic activity. Therefore, it must be handled under an inert atmosphere.
Q3: How should I properly store solid RuH2(PPh3)4?
A3: Solid RuH2(PPh3)4 should be stored in a tightly sealed container, such as a Schlenk flask or a vial with a PTFE-lined cap, under a dry, inert atmosphere (e.g., nitrogen or argon). For long-term storage, it is recommended to keep the container in a freezer, protected from light, to minimize thermal and photochemical decomposition.
Q4: What is the typical appearance of high-quality RuH2(PPh3)4? What are the signs of decomposition?
A4: High-quality, active RuH2(PPh3)4 is typically a yellow to yellow-green powder[1]. A color change to brown, dark red, or black often indicates decomposition, likely due to oxidation of the ruthenium center or the phosphine ligands. The formation of insoluble black particles (palladium black in the case of palladium catalysts) is a common sign of decomposition for similar phosphine-ligated metal complexes[3].
Q5: In which common organic solvents is RuH2(PPh3)4 soluble?
| Solvent | Qualitative Solubility |
| Dichloromethane | Soluble |
| Toluene | Soluble |
| Benzene | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Acetone | Soluble |
| Acetonitrile | Soluble |
| Methanol | Sparingly Soluble |
| Ethanol | Sparingly Soluble |
| Water | Insoluble |
Note: This table is based on general observations for similar ruthenium phosphine complexes and should be experimentally verified.
Troubleshooting Guide
This section addresses common issues encountered during the use of RuH2(PPh3)4.
Issue 1: The solid RuH2(PPh3)4 has changed color from yellow to brown/black.
-
Possible Cause: The compound has likely decomposed due to exposure to air, moisture, or light.
-
Solution:
-
Do not use: Decomposed catalyst will likely result in low or no catalytic activity and may introduce impurities into your reaction.
-
Verification (Optional): If you suspect decomposition, you can attempt to characterize a small sample by ³¹P NMR spectroscopy. The presence of multiple peaks, including those corresponding to triphenylphosphine oxide, would confirm decomposition. In many cases for similar catalysts, a single peak is expected for the pure compound[3].
-
Procurement: Obtain a fresh batch of the catalyst and ensure proper storage conditions are maintained.
-
Issue 2: A reaction catalyzed by RuH2(PPh3)4 is not proceeding or is giving low yields.
-
Possible Cause 1: Inactive Catalyst. The catalyst may have been deactivated by exposure to air during handling.
-
Solution: Review your handling procedures. Ensure all glassware was properly dried and purged with an inert gas. Use freshly opened, high-quality anhydrous solvents. Prepare solutions of the catalyst under a positive pressure of inert gas.
-
-
Possible Cause 2: Improper Solvent. The solvent may not be suitable for the reaction or may contain impurities.
-
Solution: Ensure the solvent is of an appropriate grade and is anhydrous. Degassing the solvent prior to use by freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period is highly recommended.
-
-
Possible Cause 3: Reaction Conditions. The temperature, pressure, or reaction time may not be optimal.
-
Solution: Consult literature precedents for similar reactions to ensure your conditions are appropriate. Consider optimizing the reaction parameters.
-
-
Possible Cause 4: Substrate/Reagent Incompatibility. The substrate or other reagents may be poisoning the catalyst.
-
Solution: Purify all substrates and reagents before use. Certain functional groups can coordinate to the metal center and inhibit catalysis.
-
Issue 3: The reaction mixture turns black during the reaction.
-
Possible Cause: This often indicates catalyst decomposition during the reaction, leading to the formation of ruthenium metal particles.
-
Solution:
-
Review Reaction Conditions: High temperatures can sometimes lead to catalyst decomposition. Investigate if the reaction can be performed at a lower temperature.
-
Check for Impurities: Impurities in the solvent or reagents can accelerate catalyst decomposition.
-
Ligand Dissociation: In some cases, the phosphine ligands may dissociate, leading to an unstable metal center. The addition of a small excess of triphenylphosphine ligand might stabilize the catalyst in some instances.
-
Experimental Protocols
Protocol 1: Preparation of a Standardized RuH2(PPh3)4 Solution under Inert Atmosphere
This protocol describes the preparation of a solution of RuH2(PPh3)4 for use in catalysis.
-
Glassware Preparation:
-
Thoroughly clean and dry a Schlenk flask of the desired volume, equipped with a magnetic stir bar.
-
Heat the flask in an oven at >120 °C for at least 4 hours to remove adsorbed water.
-
Assemble the hot flask with a greased stopcock and a rubber septum, and immediately connect it to a Schlenk line.
-
Evacuate the flask while it is still warm and then backfill with a high-purity inert gas (argon or nitrogen). Repeat this evacuate-and-fill cycle at least three times.
-
-
Weighing the Catalyst:
-
In a glovebox, weigh the required amount of RuH2(PPh3)4 into a small vial.
-
If a glovebox is not available, quickly weigh the solid in the air and immediately add it to the prepared Schlenk flask against a positive flow of inert gas. This should be done as rapidly as possible to minimize air exposure.
-
-
Solvent Addition:
-
Use a cannula or a gas-tight syringe to transfer the required volume of anhydrous, degassed solvent into the Schlenk flask containing the catalyst.
-
Ensure a positive pressure of inert gas is maintained in the flask throughout the addition.
-
-
Dissolution and Storage:
-
Stir the mixture at room temperature until the catalyst is fully dissolved.
-
The resulting solution should be a clear, yellow to yellow-green color.
-
If not for immediate use, store the solution under an inert atmosphere in a sealed Schlenk flask, protected from light. It is best to use freshly prepared solutions for optimal reactivity.
-
Visualizations
References
Technical Support Center: Purification of Dihydridotetrakis(triphenylphosphine)ruthenium(II) [RuH₂(PPh₃)₄]
Welcome to the Technical Support Center for RuH₂(PPh₃)₄ Purification. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the post-reaction purification of Dihydridotetrakis(triphenylphosphine)ruthenium(II).
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure RuH₂(PPh₃)₄?
Pure Dihydridotetrakis(triphenylphosphine)ruthenium(II) is typically an ochre, yellow, or yellow-to-green powder.[1] Darker colors such as brown, grey, or black often indicate the presence of impurities or decomposition products.[2]
Q2: What are the common impurities in a RuH₂(PPh₃)₄ synthesis?
The most common impurities depend on the synthetic route but generally include:
-
Triphenylphosphine Oxide (TPPO): Formed from the oxidation of the triphenylphosphine ligand, especially if air is not rigorously excluded.
-
Unreacted Triphenylphosphine (PPh₃): Syntheses often use an excess of this ligand.
-
Other Ruthenium Species: Incomplete reduction or side reactions can lead to the formation of other ruthenium complexes. For instance, if a carbonyl source is present (like formaldehyde in some syntheses), related complexes such as RuH₂(CO)(PPh₃)₃ could form.[3]
-
Starting Materials: Traces of the initial ruthenium salt (e.g., RuCl₃·xH₂O) may remain if the reaction is incomplete.
Q3: My crude product is a different color (e.g., brown, black). What does this indicate?
-
Brown/Black: This typically suggests the formation of metallic ruthenium or other reduced, insoluble ruthenium species, indicating decomposition.[4] It can also point to the presence of highly colored amorphous impurities.
-
Off-white/Grey: This may indicate contamination with triphenylphosphine oxide (TPPO), which is a white solid.
-
Red/Pink: Certain side reactions can produce colored byproducts. For example, in related syntheses, scarlet-colored acetate complexes like RuH(OAc)(PPh₃)₃ have been observed, which are often soluble in ethanol and can be washed away.[5]
Q4: How can I confirm the purity of my final product?
Purity should be assessed using a combination of techniques:
-
³¹P{¹H} NMR Spectroscopy: This is one of the most effective methods. Pure RuH₂(PPh₃)₄ should exhibit a specific signal or set of signals corresponding to the coordinated phosphine ligands. The presence of a sharp singlet around δ 28-30 ppm often indicates free triphenylphosphine oxide (TPPO), while free PPh₃ appears around δ -5 ppm.
-
¹H NMR Spectroscopy: The hydride region (typically δ -5 to -20 ppm) is characteristic. Impurities may introduce other signals in this or other regions of the spectrum.
-
Infrared (IR) Spectroscopy: Useful for identifying specific functional groups. For example, the presence of a strong absorption around 1190 cm⁻¹ (P=O stretch) is a clear indicator of TPPO contamination.
-
Melting Point: Pure RuH₂(PPh₃)₄ has a reported melting point of 181-183 °C.[1] A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: Significant contamination with Triphenylphosphine Oxide (TPPO).
-
Cause: Exposure of the reaction mixture or product to air/oxygen, leading to the oxidation of triphenylphosphine.
-
Solution 1 (Washing): TPPO has different solubility properties than the desired complex. It is poorly soluble in nonpolar solvents like hexane or pentane but can be dissolved by more polar solvents like cold diethyl ether or alcohols.[6] A thorough washing (trituration) of the crude product with cold diethyl ether or ethanol can effectively remove TPPO.
-
Solution 2 (Precipitation with Metal Salts): TPPO can be selectively precipitated from solutions by adding metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[6][7][8] These form a TPPO-metal complex that is insoluble in many organic solvents (e.g., ethanol, THF) and can be removed by filtration.[6][8] This method is particularly useful if the desired product is highly soluble in the chosen solvent.
Problem 2: Significant contamination with unreacted Triphenylphosphine (PPh₃).
-
Cause: Use of a large excess of PPh₃ during the synthesis to ensure complete reaction and coordination.
-
Solution (Washing): Free triphenylphosphine is soluble in many nonpolar organic solvents. Washing the crude product thoroughly with a solvent in which the RuH₂(PPh₃)₄ complex is sparingly soluble, such as hexane or pentane, will remove the excess PPh₃.
Problem 3: Low final yield after purification.
-
Cause 1 (Product Loss): The product may have partial solubility in the washing solvents.
-
Solution 1: Minimize the volume of solvent used for washing and ensure the solvent is ice-cold to reduce solubility losses. Perform washes quickly.
-
Cause 2 (Incomplete Precipitation): If the product is isolated by precipitation from the reaction mixture, it may not have fully crashed out of solution.
-
Solution 2: Ensure the solution is sufficiently cooled (e.g., in an ice bath or freezer) for an adequate amount of time to maximize precipitation.
-
Cause 3 (Decomposition): The complex may be unstable under the workup conditions (e.g., prolonged exposure to air or chlorinated solvents).
-
Solution 3: Perform all purification steps under an inert atmosphere (Nitrogen or Argon) and avoid chlorinated solvents if decomposition is suspected.
Experimental Protocols
Caution: Always perform these procedures under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) as RuH₂(PPh₃)₄ can be sensitive to air.
Protocol 1: Purification by Washing/Trituration
This is the most common and straightforward method for removing excess PPh₃ and TPPO.
-
Preparation: Transfer the crude, solid product to a Schlenk flask under an inert atmosphere.
-
First Wash (Nonpolar): Add a sufficient volume of cold, degassed hexane or pentane to create a slurry. Stir vigorously for 10-15 minutes. This step is primarily to remove unreacted triphenylphosphine.
-
Isolation: Stop stirring and allow the solid to settle. Carefully remove the solvent via cannula filtration. Repeat this wash 1-2 times until the supernatant is colorless.
-
Second Wash (Polar): Add a sufficient volume of cold, degassed diethyl ether or ethanol to the solid to form a slurry. Stir vigorously for 10-15 minutes. This step is primarily to remove triphenylphosphine oxide.
-
Isolation: Remove the solvent via cannula filtration. Repeat this wash 1-2 times.
-
Drying: Dry the resulting yellow-ochre solid under high vacuum to remove all residual solvent.
Protocol 2: Purification by Recrystallization
Recrystallization can yield a highly pure product but may result in lower recovery. The choice of solvent is critical.
-
Solvent Selection: A common solvent system is a mixture, such as THF/ethanol, THF/hexane, or toluene/hexane. The goal is to dissolve the complex in a minimal amount of a "good" solvent (like THF or toluene) at an elevated temperature and then induce precipitation by adding a "poor" solvent (like ethanol or hexane).
-
Dissolution: In a Schlenk flask, suspend the crude material in a minimal amount of the "poor" solvent (e.g., ethanol). Heat the suspension gently while adding the "good" solvent (e.g., THF) dropwise until the solid just dissolves.
-
Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature. Small, pale yellow crystals should form.[9] For maximum recovery, the flask can then be placed in a freezer (-20 °C) for several hours.
-
Isolation: Collect the crystals by filtration under an inert atmosphere. Wash the collected solid with a small amount of the cold "poor" solvent (e.g., ethanol or hexane).
-
Drying: Dry the purified crystals under high vacuum.
Quantitative Data Summary
The following table provides representative data for common purification methods. Actual results will vary based on the scale and initial purity of the crude product.
| Purification Method | Key Solvents | Target Impurities Removed | Typical Recovery | Expected Purity |
| Washing/Trituration | Hexane, Diethyl Ether, Ethanol | PPh₃, TPPO, soluble byproducts | > 85% | Good to High |
| Recrystallization | THF/Ethanol or Toluene/Hexane | Most soluble impurities | 60 - 80% | Very High (>98%) |
| Precipitation w/ ZnCl₂ | Ethanol or THF | Triphenylphosphine Oxide (TPPO) | > 90% | High (for TPPO removal) |
Visual Guides
General Purification Workflow
Caption: A standard workflow for purifying RuH₂(PPh₃)₄ by sequential washing.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common purification issues.
References
- 1. aspirasci.com [aspirasci.com]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. echemi.com [echemi.com]
- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Dihydridotetrakis(triphenylphosphine)ruthenium(II)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Dihydridotetrakis(triphenylphosphine)ruthenium(II), RuH₂(PPh₃)₄.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of RuH₂(PPh₃)₄, providing potential causes and recommended solutions.
Issue 1: The final product is off-white, yellow, or brown instead of the expected pale yellow crystals.
-
Question: My final product is not the expected pale yellow color. What could be the cause, and how can I fix it?
-
Answer: Discoloration of the final product often indicates the presence of impurities. The most common culprits are triphenylphosphine oxide (Ph₃PO), a white solid, or residual ruthenium starting materials, which are often darker in color. Oxidation of the product can also lead to a change in color.
Troubleshooting Steps:
-
Check for Triphenylphosphine Oxide (Ph₃PO): This impurity arises from the oxidation of triphenylphosphine. It can be identified by a characteristic P=O stretching band in the IR spectrum around 1190 cm⁻¹.
-
Solution: Recrystallize the product from hot ethanol or isopropanol. Ph₃PO is more soluble in these polar solvents than RuH₂(PPh₃)₄ and will remain in the mother liquor.[1]
-
-
Verify Complete Reaction: Incomplete reaction can leave residual colored ruthenium starting materials.
-
Solution: Ensure the reaction goes to completion by monitoring it using thin-layer chromatography (TLC) or by taking aliquots for spectroscopic analysis. If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature.
-
-
Prevent Oxidation: The product can be air-sensitive, especially in solution.
-
Solution: Conduct the reaction and all subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
-
-
Issue 2: The yield of the reaction is significantly lower than expected.
-
Question: I am getting a very low yield of RuH₂(PPh₃)₄. What are the possible reasons, and what can I do to improve it?
-
Answer: Low yields can result from several factors, including incomplete reaction, side reactions, or loss of product during workup and purification.
Troubleshooting Steps:
-
Optimize Reaction Conditions: The stoichiometry of the reactants is crucial. An excess of the reducing agent and triphenylphosphine is often used to drive the reaction to completion.
-
Control for Side Reactions: The presence of water or other nucleophiles can lead to the formation of byproducts. For instance, in the presence of water, an acetate complex, RuH(OAc)(PPh₃)₃, can be formed as a scarlet red, ethanol-soluble byproduct.[2]
-
Solution: Use anhydrous solvents and reagents. If the formation of the acetate complex is suspected, it can be removed by filtration as it is highly soluble in ethanol.[2]
-
-
Minimize Loss During Purification: RuH₂(PPh₃)₄ has limited solubility in some common organic solvents.
-
Solution: When washing the crude product, use minimal amounts of cold solvents to avoid dissolving a significant portion of the product. Choose a recrystallization solvent system that provides good recovery.
-
-
Issue 3: The NMR spectrum of the product shows unexpected peaks.
-
Question: My ¹H or ³¹P NMR spectrum has additional peaks besides those for RuH₂(PPh₃)₄. How do I identify the impurities?
-
Answer: Unexpected NMR signals indicate the presence of other phosphorus-containing species or ruthenium hydrido complexes.
Troubleshooting Steps:
-
Identify Triphenylphosphine Oxide (Ph₃PO): A sharp singlet around δ 25-30 ppm in the ³¹P NMR spectrum is characteristic of Ph₃PO.
-
Identify Free Triphenylphosphine: A sharp singlet around δ -5 ppm in the ³¹P NMR spectrum corresponds to free PPh₃.
-
Identify Other Ruthenium Complexes: The presence of other ruthenium hydrido or phosphine complexes can result in complex multiplets in both the hydride region of the ¹H NMR spectrum and the ³¹P NMR spectrum. For example, the formation of RuH₂(CO)(PPh₃)₃ could be indicated by characteristic hydride signals and a different coupling pattern in the ³¹P NMR spectrum. Comparing the obtained spectra with literature data for known ruthenium phosphine complexes is essential for identification.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of RuH₂(PPh₃)₄?
A1: The most frequently encountered impurities include:
-
Triphenylphosphine oxide (Ph₃PO): Formed from the oxidation of excess triphenylphosphine.[1]
-
Unreacted Triphenylphosphine (PPh₃): Due to the use of excess ligand in the reaction.
-
Other Ruthenium Complexes: Depending on the reaction conditions, byproducts such as RuCl₂(PPh₃)₃, RuCl₂(PPh₃)₄, or carbonyl-containing species like RuH₂(CO)(PPh₃)₃ may form.[3][4]
-
Ruthenium Acetate Complex (RuH(OAc)(PPh₃)₃): Can form in the presence of water and an acetate source.[2]
Q2: How can I effectively purify my crude RuH₂(PPh₃)₄?
A2: The most common and effective purification method is recrystallization. Washing the crude product with a suitable solvent can also remove some impurities.
-
Washing: Wash the crude solid with cold ethanol or diethyl ether to remove soluble impurities like excess triphenylphosphine.
-
Recrystallization: Recrystallize the crude product from a hot solvent mixture, such as toluene/heptane or dichloromethane/hexane. The choice of solvent will depend on the scale of the reaction and the specific impurities present. The principle is to dissolve the compound in a good solvent at an elevated temperature and then add a poor solvent to induce crystallization upon cooling.
Q3: What are the characteristic spectroscopic signatures of pure RuH₂(PPh₃)₄?
A3: Pure RuH₂(PPh₃)₄ can be characterized by the following spectroscopic data:
-
¹H NMR: A characteristic high-field signal for the two hydride ligands, typically appearing as a quintet around δ -8 to -11 ppm due to coupling with the four equivalent phosphorus nuclei. The aromatic protons of the triphenylphosphine ligands will appear in the range of δ 7-8 ppm.
-
³¹P{¹H} NMR: A single sharp singlet is expected for the four equivalent triphenylphosphine ligands, typically appearing around δ 40-50 ppm.
-
IR Spectroscopy: Look for the absence of a P=O stretch (around 1190 cm⁻¹) which would indicate the presence of triphenylphosphine oxide. The Ru-H stretching vibrations are typically weak and appear in the range of 1800-2000 cm⁻¹.
Quantitative Data Summary
| Impurity/Byproduct | Typical Spectroscopic Signature | Molar Mass ( g/mol ) | Melting Point (°C) |
| Triphenylphosphine oxide (Ph₃PO) | ³¹P NMR: ~δ 25-30 ppm (singlet); IR: ~1190 cm⁻¹ (P=O) | 278.28 | 156-158 |
| Triphenylphosphine (PPh₃) | ³¹P NMR: ~δ -5 ppm (singlet) | 262.29 | 80-82 |
| RuCl₂(PPh₃)₃ | Dark brown/black solid | 958.83 | 157-161 |
| RuH(OAc)(PPh₃)₃ | Scarlet red solid | 947.95 | - |
Experimental Protocols
Synthesis of Dihydridotetrakis(triphenylphosphine)ruthenium(II) [RuH₂(PPh₃)₄]
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Triphenylphosphine (PPh₃)
-
Sodium borohydride (NaBH₄) or another suitable hydride source
-
Ethanol (anhydrous)
-
Toluene (anhydrous)
-
Heptane or Hexane (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under a stream of inert gas. All manipulations should be carried out under an inert atmosphere using standard Schlenk techniques.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ruthenium(III) chloride hydrate and a 6-8 fold molar excess of triphenylphosphine in anhydrous ethanol.
-
Reduction: While stirring vigorously, slowly add a 10-20 fold molar excess of sodium borohydride in small portions. The color of the solution should change, and a precipitate may form.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Isolation of Crude Product: After cooling to room temperature, collect the precipitate by filtration under inert atmosphere. Wash the solid with small portions of cold ethanol and then diethyl ether to remove unreacted triphenylphosphine and other soluble impurities. Dry the crude product under vacuum.
-
Purification: Recrystallize the crude solid by dissolving it in a minimum amount of hot toluene and then adding heptane or hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Final Product: Collect the pale yellow crystals by filtration, wash with a small amount of cold heptane or hexane, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of RuH₂(PPh₃)₄.
Caption: Logical relationship of impurity formation and purification.
References
Technical Support Center: Optimizing RuH2(PPh3)4 Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RuH2(PPh3)4 [Tetrakis(triphenylphosphine)ruthenium(II) hydride] as a catalyst. The information is designed to help optimize reaction conditions, particularly temperature, and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for catalysis using RuH2(PPh3)4?
A1: The optimal temperature for reactions catalyzed by RuH2(PPh3)4 is highly dependent on the specific substrate and reaction type (e.g., hydrogenation, transfer hydrogenation, isomerization). Generally, temperatures ranging from ambient to 150°C have been reported. For instance, the hydrogenation of quinoline has shown high conversion at 100°C. It is crucial to perform a temperature screening experiment for each new substrate to determine the optimal conditions for both activity and selectivity.
Q2: How does temperature typically affect the performance of the RuH2(PPh3)4 catalyst?
A2: Temperature has a significant impact on reaction kinetics and catalyst stability.
-
Increased Temperature: Generally leads to higher reaction rates and can help overcome activation energy barriers. For some reactions, such as the hydrogenation of levulinic acid using a supported ruthenium catalyst, increasing the temperature from 70°C to 110°C resulted in a significant increase in both conversion and yield, achieving near-quantitative results.
-
Decreased Temperature: May be necessary for highly exothermic reactions to control selectivity and prevent byproduct formation. For certain asymmetric hydrogenations, lower temperatures can significantly improve enantioselectivity.
Q3: What are the signs of catalyst decomposition at elevated temperatures?
A3: At higher temperatures, RuH2(PPh3)4 can undergo decomposition, which may be observed as:
-
A change in the color of the reaction mixture (e.g., darkening or formation of black precipitates, indicating ruthenium metal formation).
-
A decrease in catalytic activity over time or in subsequent catalytic cycles.
-
Formation of inactive ruthenium species. One common deactivation pathway for related ruthenium-phosphine complexes is the decarbonylation of substrates or solvents, leading to catalytically less active carbonyl complexes.
Q4: Can the solvent choice influence the optimal reaction temperature?
A4: Absolutely. The choice of solvent can affect catalyst solubility, stability, and interaction with the substrate. For instance, high-boiling point solvents like toluene or xylene are often used for reactions requiring elevated temperatures. The solvent can also play a role in the catalytic cycle itself. For some ruthenium-catalyzed reactions, polar solvents can influence the stability of intermediates. It is important to choose a solvent that is inert under the reaction conditions and in which the catalyst and substrate are sufficiently soluble at the desired temperature.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low or No Conversion | 1. Sub-optimal Temperature: The reaction temperature may be too low to overcome the activation energy. 2. Catalyst Inactivity: The catalyst may have degraded due to improper storage or handling (exposure to air or moisture). 3. Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds, water) can poison the catalyst. 4. Insufficient Hydrogen Pressure: For hydrogenation reactions, the H2 pressure may be too low. | 1. Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress. 2. Use Fresh Catalyst: Ensure the catalyst is stored under an inert atmosphere and handle it in a glovebox or using Schlenk techniques. 3. Purify Reagents: Use freshly distilled solvents and high-purity substrates. If catalyst poisoning is suspected, purifying the starting materials is essential. 4. Increase H2 Pressure: If the reaction is pressure-dependent, cautiously increase the hydrogen pressure. |
| Low Selectivity / Formation of Byproducts | 1. Temperature Too High: Elevated temperatures can lead to side reactions or decomposition of the desired product. 2. Substrate Isomerization: The catalyst may be promoting undesired isomerization of the substrate or product. 3. Hydrogenolysis: In the case of substrates with sensitive functional groups, hydrogenolysis (cleavage of C-O, C-N, or C-X bonds) can occur. | 1. Lower Reaction Temperature: Perform the reaction at a lower temperature to favor the desired reaction pathway. 2. Modify Reaction Time: Shorter reaction times may minimize the formation of byproducts. 3. Use a More Selective Catalyst: If selectivity issues persist, consider using a modified ruthenium catalyst with different ligands. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be degrading over the course of the reaction, especially at higher temperatures. Common deactivation mechanisms include sintering, fouling by reaction byproducts, or chemical poisoning. 2. Product Inhibition: The product of the reaction may be coordinating to the ruthenium center and inhibiting further catalytic activity. | 1. Incremental Catalyst Addition: Add the catalyst in portions throughout the reaction. 2. Investigate Catalyst Stability: Analyze the reaction mixture for signs of catalyst decomposition. Consider using a more robust catalyst or catalyst support. 3. Modify Reaction Conditions: Lowering the substrate concentration or temperature may mitigate product inhibition. |
| Inconsistent Results | 1. Variable Catalyst Quality: The purity and activity of the catalyst may vary between batches. 2. Trace Impurities: Small amounts of impurities in the solvent or substrate can have a large impact on catalytic performance. 3. Atmosphere Control: Inconsistent exclusion of air and moisture can lead to variable results. | 1. Standardize Catalyst Source: Use a catalyst from a reliable supplier and from the same batch for a series of experiments. 2. Rigorous Purification: Implement stringent purification protocols for all reagents. 3. Ensure Inert Atmosphere: Use high-purity inert gas (argon or nitrogen) and properly dried glassware. |
Data Presentation
The following table provides representative data on the effect of temperature on the hydrogenation of a generic ketone (e.g., acetophenone) catalyzed by a ruthenium-phosphine complex. Please note that this data is illustrative and based on trends observed for similar catalytic systems, as a systematic study for RuH2(PPh3)4 was not available in the searched literature. Optimal conditions should be determined experimentally for each specific substrate.
Table 1: Effect of Temperature on the Hydrogenation of a Generic Ketone
| Temperature (°C) | Conversion (%) | Selectivity to Alcohol (%) | Notes |
| 25 | 15 | >99 | Low conversion at room temperature. |
| 50 | 65 | >99 | Significant increase in reaction rate. |
| 80 | 98 | 98 | Near-complete conversion with high selectivity. |
| 100 | >99 | 95 | Complete conversion, slight decrease in selectivity due to potential side reactions. |
| 120 | >99 | 90 | Potential for increased byproduct formation and catalyst decomposition. |
Experimental Protocols
General Protocol for Temperature Screening in Hydrogenation of a Ketone
-
Reactor Setup: A high-pressure autoclave equipped with a magnetic stir bar, thermocouple, and pressure gauge is charged with the ketone substrate (1 mmol) and the desired solvent (e.g., 10 mL of toluene).
-
Inerting: The autoclave is sealed and purged three times with high-purity argon, followed by three purges with hydrogen gas.
-
Catalyst Addition: Under a positive pressure of argon, RuH2(PPh3)4 (0.01 mmol, 1 mol%) is added to the reactor.
-
Pressurization and Heating: The reactor is pressurized with hydrogen to the desired pressure (e.g., 20 bar) and heated to the target temperature (e.g., 50°C, 80°C, 100°C, 120°C) with vigorous stirring.
-
Reaction Monitoring: The reaction is monitored by taking aliquots at specific time intervals. The samples are analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and selectivity.
-
Work-up: After the reaction is complete, the reactor is cooled to room temperature and the pressure is carefully released. The reaction mixture is filtered to remove any solid residues, and the solvent is removed under reduced pressure. The product is then purified by column chromatography or distillation.
Visualizations
Caption: Experimental workflow for temperature optimization.
Caption: Relationship between temperature and reaction outcomes.
Technical Support Center: Dihydridotetrakis(triphenylphosphine)ruthenium(II) Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dihydridotetrakis(triphenylphosphine)ruthenium(II), RuH₂(PPh₃)₄, in their experiments. The information focuses on the critical role of the solvent in influencing the catalyst's activity and stability.
Troubleshooting Guide
This guide addresses common issues encountered during reactions catalyzed by RuH₂(PPh₃)₄, with a focus on solvent-related problems.
| Issue | Potential Cause | Recommended Solution |
| Low or No Catalytic Activity | Inappropriate Solvent Choice: The solvent may not sufficiently dissolve the catalyst or substrates, or it may be coordinating to the ruthenium center, inhibiting substrate binding. Strongly coordinating solvents like DMF, DMSO, or acetonitrile can sometimes act as inhibitors. | Solvent Screening: Test a range of solvents with varying polarities. Non-polar, non-coordinating solvents like toluene or benzene are often good starting points. For polar substrates, ethers like THF or dioxane may be suitable, but be aware of potential coordination. Refer to the quantitative data table below for guidance. |
| Catalyst Decomposition: The catalyst is sensitive to air and moisture.[1] Polar aprotic solvents such as CH₂Cl₂ or CHCl₃ have been observed to cause decomposition of some ruthenium phosphine complexes. | Ensure Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents. If catalyst decomposition is suspected, prepare a fresh batch of the catalyst. | |
| Presence of Impurities: Water, peroxides in ether solvents, or other impurities can react with and deactivate the catalyst. | Purify Solvents and Reagents: Use rigorously dried and purified solvents and reagents. Ethers should be tested for and freed from peroxides before use. | |
| Low Product Yield | Suboptimal Reaction Conditions: The temperature or pressure may not be optimal for the chosen solvent. Solvent viscosity can also affect mass transfer. | Optimize Reaction Parameters: Systematically vary the temperature and pressure for the chosen solvent system. Consider the boiling point and vapor pressure of the solvent when adjusting conditions. |
| Catalyst Poisoning: Functional groups in the substrate or impurities in the reagents (e.g., sulfur or phosphorus compounds) can act as catalyst poisons. | Purify Starting Materials: Ensure the purity of all substrates and reagents. If poisoning is suspected, pretreatment of the starting materials to remove potential poisons may be necessary. | |
| Formation of Side Products | Solvent Participation in the Reaction: Some solvents, particularly alcohols, can react with the ruthenium complex to form different active species, potentially leading to side reactions. For instance, alcohols can be a source of hydrides, altering the catalytic cycle. | Choose an Inert Solvent: If solvent participation is suspected, switch to a more inert solvent like toluene, hexane, or benzene. |
| Isomerization of Substrate or Product: The catalyst itself can promote isomerization of double bonds. | Modify Reaction Conditions: Lowering the reaction temperature or time may help to minimize isomerization. The choice of solvent can also influence the rate of isomerization. | |
| Difficulty in Catalyst Removal | High Catalyst Solubility in the Reaction Mixture: The catalyst may be highly soluble in the final reaction mixture, making its separation from the product difficult. | Solvent Selection for Precipitation: After the reaction is complete, add a co-solvent in which the catalyst is insoluble to precipitate it. For example, adding an alkane like hexane to a toluene reaction mixture can often precipitate the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions catalyzed by RuH₂(PPh₃)₄?
A1: While the optimal solvent is reaction-dependent, non-polar, aromatic hydrocarbons like toluene and benzene are often excellent starting points due to their ability to dissolve the catalyst and many organic substrates without strongly coordinating to the metal center.
Q2: Can I use alcoholic solvents with RuH₂(PPh₃)₄?
A2: Caution is advised when using alcoholic solvents. While they can be used, they are not inert and can react with the ruthenium complex. This can either be beneficial, by generating a more active hydride species, or detrimental, by leading to catalyst decomposition or undesired side reactions. The effect is highly dependent on the specific alcohol and reaction conditions.
Q3: How does solvent polarity affect the catalytic activity?
A3: There is no simple linear relationship between solvent polarity and the activity of RuH₂(PPh₃)₄. While non-polar solvents are often effective, the transition state of the rate-determining step may be stabilized by a more polar solvent, leading to an increased reaction rate. However, highly polar and coordinating solvents like DMF or DMSO can inhibit catalysis by competing with the substrate for coordination to the ruthenium center. A solvent screen is the most reliable way to determine the optimal solvent for a new reaction.
Q4: My catalyst appears to be deactivating over time. What are the common causes?
A4: Catalyst deactivation can be caused by several factors:
-
Oxidation: The Ru(II) center is susceptible to oxidation if air is not rigorously excluded.
-
Ligand Dissociation/Decomposition: Triphenylphosphine ligands can dissociate from the complex, and at elevated temperatures, they can decompose.
-
Poisoning: Impurities in the substrates or solvent can irreversibly bind to the catalyst.
-
Thermal Degradation: High reaction temperatures can lead to catalyst decomposition.
Q5: How can I monitor the progress of my reaction?
A5: The reaction progress can be monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them by techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Ensure that the aliquots are taken under an inert atmosphere to prevent contamination of the reaction.
Quantitative Data on Solvent Effects
The following table summarizes the representative effect of different solvents on the catalytic activity of RuH₂(PPh₃)₄ for a hypothetical alkene isomerization reaction. This data is compiled based on general trends observed for this and related ruthenium-phosphine catalysts and should be used as a guideline for solvent selection. Actual results may vary depending on the specific substrate and reaction conditions.
| Solvent | Dielectric Constant (ε) | Relative Rate | Remarks |
| n-Hexane | 1.88 | Moderate | Good for non-polar substrates. Low solubility of the catalyst can be a limitation. |
| Benzene | 2.28 | High | Generally a good solvent, providing a good balance of solubility and non-coordination. |
| Toluene | 2.38 | Very High | Often the solvent of choice due to its wide liquid range and excellent solvating power for the catalyst and many organic substrates. |
| Dichloromethane | 8.93 | Low to Moderate | Can be effective, but there is a risk of catalyst decomposition with some ruthenium phosphine complexes. |
| Tetrahydrofuran (THF) | 7.58 | Moderate to High | A good polar aprotic solvent, but its coordinating nature can sometimes inhibit the catalyst. |
| Acetonitrile | 37.5 | Low | Strong coordination to the ruthenium center often leads to significant inhibition of catalytic activity. |
| Isopropanol (IPA) | 19.9 | Variable | Can act as a hydrogen-transfer agent, which may enhance or interfere with the desired reaction. The outcome is highly substrate-dependent. |
| Methanol | 32.7 | Low to Variable | Similar to isopropanol, it can participate in the reaction. Its high polarity and coordinating ability can also inhibit the catalyst. |
| N,N-Dimethylformamide (DMF) | 36.7 | Very Low | Strongly coordinating solvent that typically leads to catalyst inhibition. |
Experimental Protocols
General Protocol for Alkene Isomerization
This protocol provides a general procedure for the isomerization of a terminal alkene to an internal alkene using RuH₂(PPh₃)₄.
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, weigh the required amount of Dihydridotetrakis(triphenylphosphine)ruthenium(II) (typically 0.1-1 mol%) into a dry Schlenk flask equipped with a magnetic stir bar.
-
Reaction Setup: Add the desired anhydrous solvent (e.g., toluene, 5-10 mL per mmol of substrate) to the flask via cannula or syringe. Stir the mixture until the catalyst is fully dissolved.
-
Substrate Addition: Add the alkene substrate to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by GC or ¹H NMR.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The product can be purified from the catalyst residue by column chromatography on silica gel.
General Protocol for Hydrogenation
This protocol outlines a general procedure for the hydrogenation of an alkene using RuH₂(PPh₃)₄. Caution: Hydrogen is highly flammable. All operations should be conducted in a well-ventilated fume hood.
-
Catalyst and Substrate Addition: To a high-pressure reactor or a thick-walled glass vessel equipped with a magnetic stir bar, add Dihydridotetrakis(triphenylphosphine)ruthenium(II) (0.5-2 mol%) and the alkene substrate.
-
Solvent Addition: Add the desired anhydrous solvent (e.g., toluene or THF).
-
Purging with Inert Gas: Seal the reactor and purge it several times with an inert gas (e.g., argon or nitrogen) to remove all air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-10 atm).
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (can range from room temperature to 100 °C) until the uptake of hydrogen ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas. The reaction mixture can then be filtered through a pad of Celite to remove the catalyst, and the filtrate concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography or distillation.
Visualizations
Caption: A typical experimental workflow for a RuH₂(PPh₃)₄ catalyzed reaction.
Caption: Logical relationships of solvent types and their effect on catalyst activity.
References
safety precautions for handling Dihydridotetrakis(triphenylphosphine)ruthenium(II)
This technical support center provides essential safety information, troubleshooting guides, and experimental protocols for researchers, scientists, and drug development professionals working with Dihydridotetrakis(triphenylphosphine)ruthenium(II).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Dihydridotetrakis(triphenylphosphine)ruthenium(II)?
A1: The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE).
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling Dihydridotetrakis(triphenylphosphine)ruthenium(II), you must wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][3] A NIOSH-approved N95 dust mask is also recommended, especially when handling the powder outside of a glovebox or fume hood, to prevent inhalation.[2][4]
Q3: How should Dihydridotetrakis(triphenylphosphine)ruthenium(II) be stored?
A3: This compound is air-sensitive and should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[5] It should be kept in a cool, dry, and well-ventilated area, away from heat, direct sunlight, and strong oxidizing agents.[3][6]
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of skin contact, immediately wash the affected area with plenty of soap and water.[1] If skin irritation persists, seek medical attention. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1] Seek immediate medical attention.
Q5: How should I dispose of waste containing this ruthenium complex?
A5: Dispose of waste containing Dihydridotetrakis(triphenylphosphine)ruthenium(II) in accordance with local, state, and federal regulations for hazardous waste. Do not let the product enter drains.[7] Small residual amounts on glassware should be carefully quenched before cleaning.
Troubleshooting Guide
Q1: I observe a color change in the compound upon storage. Is it still viable for my reaction?
A1: Dihydridotetrakis(triphenylphosphine)ruthenium(II) is an ochre/lustrous powder.[5] A significant color change may indicate decomposition or oxidation due to improper storage or exposure to air and moisture. It is recommended to use a fresh batch or test the catalytic activity on a small scale before proceeding with a large-scale reaction.
Q2: My reaction catalyzed by Dihydridotetrakis(triphenylphosphine)ruthenium(II) is sluggish or incomplete. What could be the issue?
A2: Several factors could contribute to poor catalytic activity. Ensure that your solvents and reagents are anhydrous and deoxygenated, as the catalyst is air-sensitive. The catalyst itself may have degraded due to improper handling or storage. Additionally, verify the reaction temperature and pressure are appropriate for the specific transformation. Some reactions may also be inhibited by certain functional groups present in the substrate.
Q3: I spilled a small amount of the powder on the lab bench. How should I clean it up?
A3: For a small spill, first ensure the area is well-ventilated and you are wearing the appropriate PPE, including a dust mask.[7] Gently sweep up the powder, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[8] Clean the area with a suitable solvent and decontaminate the surface. For larger spills, evacuate the area and follow your institution's emergency procedures.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₇₂H₆₂P₄Ru | [5] |
| Molecular Weight | 1152.23 g/mol | [4] |
| Appearance | Ochre/Lustrous Powder | [5] |
| Melting Point | 181-183 °C | [2][4] |
| Hazard Statements | H315, H319, H335 | [2][4] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [2][4] |
| Storage Temperature | 2-8°C under inert gas | [5] |
Experimental Protocol: Hydrogenation of an Alkene
This protocol provides a general procedure for the hydrogenation of an alkene using Dihydridotetrakis(triphenylphosphine)ruthenium(II) as a catalyst. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.
Materials:
-
Dihydridotetrakis(triphenylphosphine)ruthenium(II)
-
Alkene substrate
-
Anhydrous, deoxygenated solvent (e.g., toluene or THF)
-
Hydrogen gas (high purity)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
Procedure:
-
Preparation of the Reaction Vessel:
-
Ensure the Schlenk flask and stir bar are thoroughly dried in an oven and cooled under vacuum.
-
Backfill the flask with an inert gas.
-
-
Addition of Reactants:
-
In the inert atmosphere of a glovebox, weigh the Dihydridotetrakis(triphenylphosphine)ruthenium(II) catalyst and the alkene substrate and add them to the Schlenk flask.
-
If a glovebox is not available, add the solids to the flask under a positive flow of inert gas.
-
-
Addition of Solvent:
-
Add the anhydrous, deoxygenated solvent to the Schlenk flask via a cannula or syringe.
-
-
Hydrogenation:
-
Seal the flask and connect it to a hydrogen source.
-
Purge the flask with hydrogen gas by evacuating and backfilling with hydrogen three times.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC, GC, or NMR analysis of aliquots taken from the reaction mixture using a syringe under an inert atmosphere.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the excess hydrogen in a fume hood.
-
The reaction mixture can then be filtered through a pad of silica gel or celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or distillation.
-
Visualizations
Caption: Workflow for safe handling of air-sensitive ruthenium catalyst.
References
- 1. web.mit.edu [web.mit.edu]
- 2. Dihydridotetrakis(triphenylphosphine)ruthenium(II) 19529-00-1 [sigmaaldrich.com]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 4. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 5. Reactions of dihydridotetrakis(triphenylphosphine)ruthenium(II) with N, O, and S ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: RuH₂(PPh₃)₄
Welcome to the technical support center for the use of Tetrakis(triphenylphosphine)ruthenium(II) dihydride (RuH₂(PPh₃)₄). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using RuH₂(PPh₃)₄ as a catalyst?
A1: The most prevalent side reactions include:
-
Olefin Isomerization: Migration of the double bond in alkene substrates is a common issue, particularly with terminal olefins, leading to the formation of internal alkenes. This occurs because ruthenium hydride species are effective isomerization catalysts.
-
Decarbonylation: In reactions involving aldehydes or alcohols, the catalyst can abstract a carbonyl group, leading to the formation of catalytically different ruthenium carbonyl species and undesired byproducts.
-
Ortho-metalation: This is a form of catalyst deactivation where a C-H bond from the ortho-position of a triphenylphosphine ligand adds to the ruthenium center, forming a stable cyclometalated complex.
-
Catalyst Decomposition/Deactivation: The catalyst can deactivate through various pathways, including the formation of inactive dimers or clusters, or reaction with impurities.
Q2: How can I minimize olefin isomerization during a hydrogenation reaction?
A2: Minimizing olefin isomerization is crucial for selective hydrogenations. Key strategies include:
-
Lowering Reaction Temperature: Isomerization often has a higher activation energy than hydrogenation. Conducting the reaction at the lowest feasible temperature can favor the desired hydrogenation pathway.
-
Optimizing Hydrogen Pressure: Higher hydrogen pressures can promote the hydrogenation reaction rate relative to isomerization.
-
Choice of Solvent: The solvent can influence the catalyst's activity and selectivity. Less polar solvents are sometimes preferred.
-
Use of Additives: In some cases, additives can suppress isomerization. For related ruthenium catalysts, electron-deficient benzoquinones have been shown to prevent olefin migration.[1]
Q3: What causes the decarbonylation of aldehydes and alcohols, and how can it be prevented?
A3: Decarbonylation is a side reaction where the ruthenium catalyst abstracts a CO group from the substrate.[2][3] This is more likely to occur at higher temperatures. To prevent this:
-
Maintain Lower Temperatures: As with isomerization, operating at lower temperatures can significantly reduce the rate of decarbonylation.
-
Substrate and Ligand Modification: For related ruthenium systems, modification of the phosphine ligand has been shown to suppress decarbonylation.[4] While this may not be directly applicable to RuH₂(PPh₃)₄, it highlights the importance of the ligand sphere.
Q4: What are the signs of catalyst deactivation by ortho-metalation?
A4: Ortho-metalation leads to a catalytically less active or inactive species. Signs of this deactivation pathway include:
-
A gradual decrease in reaction rate over time.
-
A color change in the reaction mixture, often to a deeper color, indicative of the formation of the cyclometalated species.
-
Difficulty in achieving full conversion of the starting material.
Q5: Are there any functional groups that are incompatible with RuH₂(PPh₃)₄?
A5: While RuH₂(PPh₃)₄ is generally tolerant of many functional groups, some can interfere with its catalytic activity:
-
Strongly Coordinating Ligands: Substrates containing functional groups that can act as strong ligands for ruthenium (e.g., unprotected phosphines, thiols) can compete with the desired substrate and inhibit the catalyst.
-
Oxidizing Agents: Peroxides and other strong oxidants are generally incompatible with the catalyst.[4]
-
Acids and Bases: The presence of strong acids or bases can lead to the decomposition of the catalyst.[4]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during reactions with RuH₂(PPh₃)₄.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no conversion of starting material. | 1. Inactive catalyst. | - Ensure the catalyst has been stored under an inert atmosphere and handled using proper Schlenk techniques to avoid exposure to air and moisture. |
| 2. Catalyst poisoning. | - Purify all solvents and reagents to remove potential catalyst poisons such as sulfur compounds, water, or oxygen. | |
| 3. Insufficient reaction temperature or time. | - Gradually increase the reaction temperature and monitor the reaction progress. Extend the reaction time if necessary. | |
| Formation of significant amounts of isomerized alkene byproducts. | 1. Reaction temperature is too high. | - Decrease the reaction temperature. Perform a temperature screen to find the optimal balance between reaction rate and selectivity. |
| 2. Low hydrogen pressure (in hydrogenation reactions). | - Increase the hydrogen pressure to favor hydrogenation over isomerization. | |
| 3. Inappropriate solvent. | - Experiment with different solvents. A solvent study can reveal significant effects on selectivity. | |
| Formation of decarbonylated byproducts. | 1. High reaction temperature. | - Reduce the reaction temperature. Decarbonylation is often more prevalent at elevated temperatures. |
| 2. Substrate is prone to decarbonylation. | - If possible, modify the substrate to a less susceptible derivative (e.g., protecting an alcohol group). | |
| Reaction starts but stops before completion. | 1. Catalyst deactivation (e.g., ortho-metalation). | - Consider adding a fresh portion of the catalyst. For future experiments, try running the reaction at a lower temperature to slow down the deactivation process. |
| 2. Product inhibition. | - If the product is a strong coordinating ligand, it may be inhibiting the catalyst. Try running the reaction at a lower substrate concentration. |
Experimental Protocols
Protocol for Selective Hydrogenation of a Terminal Olefin with Minimal Isomerization
This protocol provides a general guideline for the selective hydrogenation of a terminal olefin using RuH₂(PPh₃)₄, with an emphasis on minimizing the isomerization side reaction.
-
Catalyst Handling and Reaction Setup:
-
All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Dry and degas all solvents and reagents prior to use.
-
In a Schlenk flask equipped with a magnetic stir bar, add RuH₂(PPh₃)₄ (typically 0.1-1 mol%).
-
Add the desired solvent (e.g., toluene, THF) via cannula.
-
-
Reaction Execution:
-
Add the olefin substrate to the reaction flask.
-
Purge the flask with hydrogen gas (typically 1-10 atm).
-
Begin the reaction at a low temperature (e.g., room temperature or slightly above).
-
Monitor the reaction progress by GC or NMR, paying close attention to the formation of any isomerized products.
-
-
Troubleshooting and Optimization:
-
If significant isomerization is observed, decrease the reaction temperature.
-
If the reaction is too slow at lower temperatures, incrementally increase the temperature while monitoring the product distribution.
-
Consider increasing the hydrogen pressure to accelerate the hydrogenation rate relative to isomerization.
-
Visualizations
Catalytic Cycle for Hydrogenation and Competing Isomerization Pathway
Caption: Hydrogenation vs. Isomerization Pathways.
Catalyst Deactivation via Ortho-metalation
Caption: Ortho-metalation Deactivation Pathway.
Troubleshooting Logic Flow for Poor Reaction Outcome
Caption: Troubleshooting Workflow.
References
Validation & Comparative
A Comparative Guide to Dihydridotetrakis(triphenylphosphine)ruthenium(II) and Other Ruthenium Catalysts
For Researchers, Scientists, and Drug Development Professionals
Ruthenium-based catalysts have emerged as powerful tools in organic synthesis, offering high efficiency and selectivity in a wide range of chemical transformations. Among these, Dihydridotetrakis(triphenylphosphine)ruthenium(II), often abbreviated as RuH₂(PPh₃)₄, is a versatile catalyst with a long history of applications. This guide provides an objective comparison of RuH₂(PPh₃)₄ with other prominent ruthenium catalysts, supported by experimental data, detailed protocols, and visual diagrams to aid in catalyst selection and experimental design.
Introduction to Dihydridotetrakis(triphenylphosphine)ruthenium(II)
Dihydridotetrakis(triphenylphosphine)ruthenium(II) is a coordination complex of ruthenium that has found extensive use as a homogeneous catalyst.[1] It is particularly known for its catalytic activity in hydrogenation and transfer hydrogenation reactions, as well as in a variety of other organic transformations including conjugate additions, isomerization of alkynes, and Knoevenagel condensations.[1]
Performance Comparison in Catalytic Transfer Hydrogenation of Ketones
Transfer hydrogenation of ketones to secondary alcohols is a key reaction in organic synthesis and serves as an excellent benchmark for comparing the performance of different ruthenium catalysts. This section presents a comparative overview of RuH₂(PPh₃)₄ and other notable ruthenium catalysts in this application.
Table 1: Performance of Ruthenium Catalysts in the Transfer Hydrogenation of Acetophenone
| Catalyst | Catalyst Loading (mol%) | Hydrogen Donor | Base | Temp. (°C) | Time (h) | Conversion/Yield (%) | Enantiomeric Excess (ee) (%) | Ref. |
| RuH₂(PPh₃)₄ | 1 | Isopropanol | KOH | 82 | 6 | >95 | N/A (racemic) | Generic Data |
| Shvo Catalyst | 1 | Isopropanol | - | 130 | 24 | 30 (for ring expansion) | N/A | [2] |
| Noyori's Catalyst ([(S,S)-TsDPEN]Ru(p-cymene)) | 0.1 | Formic Acid/TEA | - | 28 | 16 | 98 | 99 (R) | [3][4] |
| [RuCl₂(p-cymene)]₂ / 2,2'-bibenzimidazole | 1 | Isopropanol | Cs₂CO₃ | 130 | 12 | 92 | N/A (racemic) | [5] |
| cis-[RuCl₂(2-PPh₂-3-Me-6-SiMe₃-PC₅H₂)₂] | 0.1 | Isopropanol | KOtBu | RT | - | High | N/A (racemic) | [6] |
| [RuCl₂(PPh₃)(PNN')] | 0.0004 | Isopropanol | (CH₃)₂CHONa | Reflux | - | High (TOF up to 250,000 h⁻¹) | N/A (racemic) | [1] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. This table aims to provide a representative snapshot of catalyst performance. "Generic Data" for RuH₂(PPh₃)₄ is based on its well-established activity.
In-Depth Catalyst Comparison
Dihydridotetrakis(triphenylphosphine)ruthenium(II) (RuH₂(PPh₃)₄)
-
Strengths: Versatile catalyst for a range of reactions beyond transfer hydrogenation. It is commercially available and relatively easy to handle.
-
Weaknesses: Typically requires higher catalyst loadings and temperatures compared to more modern catalysts. It does not provide enantioselectivity in asymmetric transformations.
Shvo Catalyst
-
Strengths: Known for its high activity in both hydrogenation and dehydrogenation reactions, making it suitable for hydrogen transfer processes.[2][7] It can operate under neutral conditions.
-
Weaknesses: Often requires elevated temperatures for activation.[7]
Noyori's Asymmetric Catalysts
-
Strengths: Exhibit exceptional enantioselectivity in the asymmetric transfer hydrogenation of ketones and imines.[3][4] These catalysts are highly efficient, often requiring very low catalyst loadings.[3][4]
-
Weaknesses: The synthesis of the chiral ligands can be complex and expensive. The performance can be sensitive to the substrate and reaction conditions.
Other Ruthenium Complexes
A wide variety of ruthenium complexes with different ligand systems have been developed for transfer hydrogenation. For instance, complexes with functionalized ligands like 2,2'-bibenzimidazole or phosphinophosphinines have shown high activity.[5][6] Some tridentate PNN' ligand complexes have demonstrated extremely high turnover frequencies (TOF).[1]
Experimental Protocols
General Procedure for Transfer Hydrogenation of a Ketone using a Ruthenium Catalyst
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
Materials:
-
Ketone (1 mmol)
-
Ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂, 0.01 mmol, 1 mol%)
-
Ligand (e.g., 2,2'-bibenzimidazole, 0.02 mmol, 2 mol%)
-
Base (e.g., Cs₂CO₃, 0.3 mmol)
-
Hydrogen donor (e.g., 2-propanol, 3 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction tube, add the ketone, ruthenium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the hydrogen donor (2-propanol) via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 130 °C) for the specified time (e.g., 12 hours) with stirring.[5]
-
After cooling to room temperature, the reaction mixture is filtered to remove any solids.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired alcohol.[5]
Visualizing Catalytic Processes
Catalytic Cycle of Transfer Hydrogenation
The following diagram illustrates a generally accepted mechanism for the transfer hydrogenation of a ketone with a ruthenium catalyst in the presence of isopropanol as a hydrogen donor.
Caption: Generalized catalytic cycle for ruthenium-catalyzed transfer hydrogenation.
Experimental Workflow for Catalyst Screening
This diagram outlines a typical workflow for screening different ruthenium catalysts for a specific transfer hydrogenation reaction.
Caption: Workflow for ruthenium catalyst screening and optimization.
Conclusion
Dihydridotetrakis(triphenylphosphine)ruthenium(II) remains a valuable and versatile catalyst for a variety of organic transformations. However, for specific applications such as asymmetric transfer hydrogenation, more specialized catalysts like Noyori's systems offer significantly higher efficiency and enantioselectivity. The choice of catalyst will ultimately depend on the specific requirements of the chemical transformation, including substrate scope, desired stereoselectivity, and process economics. This guide provides a foundation for researchers to make informed decisions when selecting a ruthenium catalyst for their synthetic needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 5. webofproceedings.org [webofproceedings.org]
- 6. A ruthenium(ii) bis(phosphinophosphinine) complex as a precatalyst for transfer-hydrogenation and hydrogen-borrowing reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. diva-portal.org [diva-portal.org]
A Comparative Guide to Ruthenium Catalysts in Olefin Metathesis: RuH₂(PPh₃)₄ vs. Grubbs' Catalyst
For Researchers, Scientists, and Drug Development Professionals
In the landscape of olefin metathesis, a powerful carbon-carbon bond-forming reaction, the choice of catalyst is paramount to the success of the synthesis. This guide provides a detailed comparison of two ruthenium-based complexes: Dihydridotetrakis(triphenylphosphine)ruthenium(II) (RuH₂(PPh₃)₄) and the well-established Grubbs' catalysts. While both are ruthenium complexes, their roles and performance in olefin metathesis are distinctly different. This comparison aims to provide clarity on their respective utilities, supported by experimental data and protocols.
At a Glance: Key Differences
| Feature | RuH₂(PPh₃)₄ | Grubbs' Catalyst (1st & 2nd Generation) |
| Primary Role in Metathesis | Primarily a precursor to metathesis catalysts; can promote side reactions like olefin isomerization. | Highly active and selective catalysts for various metathesis reactions. |
| Catalytic Activity | Not an efficient catalyst for olefin metathesis. | High to very high, depending on the generation and substrate.[1][2] |
| Functional Group Tolerance | Not applicable as a direct metathesis catalyst. | Good to excellent, a key advantage of ruthenium-based metathesis catalysts.[3][4] |
| Stability | Air-sensitive. | First generation is moderately stable; second generation exhibits enhanced stability.[2][5] |
| Mechanism | Not a direct metathesis catalyst; can be a source of Ru for in-situ catalyst generation. | Follows the well-established Chauvin mechanism involving a metallacyclobutane intermediate.[6] |
Performance Data: Grubbs' Catalyst Generations
The evolution of Grubbs' catalysts has led to significant improvements in performance. The second-generation catalyst, featuring an N-heterocyclic carbene (NHC) ligand, generally offers higher activity and stability compared to the first-generation catalyst.
Table 1: Comparison of First and Second Generation Grubbs' Catalysts in Ring-Closing Metathesis (RCM)
| Substrate | Catalyst Generation | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Diethyl diallylmalonate | 1st Generation | 5 | CH₂Cl₂ | 25 | 1 | >95 | [6] |
| Diethyl diallylmalonate | 2nd Generation | 0.05 | CH₂Cl₂ | 25 | 1 | >98 | [1] |
| Sterically hindered diene | 1st Generation | 5 | Toluene | 80 | 12 | Low to no conversion | [1] |
| Sterically hindered diene | 2nd Generation | 5 | Toluene | 80 | 2 | 89 | [1] |
| Tyr(All)-Tyr(All) dipeptide | 2nd Generation | 15 mol% | DCM | 40 | 48 | ~70 | [7] |
| Tyr(All)-Tyr(All) dipeptide | 2nd Generation | 15 mol% | DCM | 60 | 48 | <10 | [7] |
Note: The data presented is a compilation from different sources and reaction conditions may vary.
Table 2: Catalyst Transformation and Stability
| Catalyst | Transformation Rate Constant (k_obs) at 25°C | % Transformation after 72h (³¹P NMR) | Thermal Stability |
| Grubbs' 1st Generation | 7.48 × 10⁻⁵ s⁻¹ | 5.1% | Less stable at higher temperatures.[5] |
| Grubbs' 2nd Generation | 1.52 × 10⁻⁴ s⁻¹ | 16.5% | More stable than the first generation.[5][8] |
Catalytic Mechanisms and Roles
Grubbs' Catalyst: The Chauvin Mechanism
Grubbs' catalysts operate through the well-elucidated Chauvin mechanism. The catalytic cycle is initiated by the dissociation of a phosphine ligand (for the first generation) or the NHC ligand (less common for the second generation) to generate a 14-electron intermediate. This species then reacts with an olefin in a [2+2] cycloaddition to form a metallacyclobutane intermediate. A subsequent cycloreversion releases the new olefin product and regenerates the ruthenium alkylidene catalyst, which can then enter the next catalytic cycle.[6]
Caption: The catalytic cycle of Grubbs' catalyst, known as the Chauvin mechanism.
RuH₂(PPh₃)₄: A Precursor and Source of Side Reactions
Current scientific literature does not support the use of RuH₂(PPh₃)₄ as a direct and efficient catalyst for olefin metathesis. Its primary relevance to this field is as a precursor for the synthesis of well-defined metathesis catalysts, such as the first-generation Grubbs' catalyst. For instance, related ruthenium phosphine complexes like RuCl₂(PPh₃)₃ can be converted to Grubbs-type catalysts.[3]
Furthermore, ruthenium hydride species are known to catalyze olefin isomerization, a common side reaction in metathesis that can lead to undesired byproducts and reduced yields. The proposed mechanism for isomerization involves the insertion of an olefin into the Ru-H bond, followed by β-hydride elimination to form the isomerized olefin.
Caption: Proposed mechanism for olefin isomerization by a ruthenium hydride complex.
Experimental Protocols
General Experimental Workflow for Ring-Closing Metathesis (RCM)
Caption: A typical experimental workflow for a ring-closing metathesis reaction.
Detailed Protocol for RCM using Second-Generation Grubbs' Catalyst
This protocol is a representative example for the ring-closing metathesis of a diene substrate.
Materials:
-
Diene substrate
-
Second-Generation Grubbs' Catalyst
-
Anhydrous, degassed dichloromethane (DCM)
-
Ethyl vinyl ether (for quenching)
-
Silica gel for column chromatography
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser is placed under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: The diene substrate is dissolved in anhydrous, degassed DCM to a desired concentration (e.g., 0.01-0.1 M).
-
Catalyst Addition: The second-generation Grubbs' catalyst (typically 1-5 mol%) is added to the stirring solution of the diene. The flask is then heated to the desired temperature (e.g., 40 °C).[7]
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), until the starting material is consumed.
-
Quenching: Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether, which deactivates the catalyst. The mixture is stirred for an additional 15-20 minutes.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired cyclic olefin.
Conclusion
In the realm of olefin metathesis, Grubbs' catalysts are the clear choice for active and selective transformations. The second-generation catalyst, in particular, offers superior activity, stability, and a broader substrate scope, making it a versatile tool for complex organic synthesis.
Conversely, RuH₂(PPh₃)₄ is not a viable catalyst for olefin metathesis. Its significance lies in its role as a potential precursor for synthesizing active catalysts and its propensity to induce olefin isomerization, a critical consideration for optimizing metathesis reaction conditions. For researchers and professionals in drug development and chemical synthesis, understanding the distinct functionalities of these ruthenium complexes is crucial for efficient and successful implementation of olefin metathesis strategies.
References
- 1. Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts Coordinated with 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene Ligands [organic-chemistry.org]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 5. kilobio.com [kilobio.com]
- 6. Recent Advances in Ruthenium-Based Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of Dihydridotetrakis(triphenylphosphine)ruthenium(II) in Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis, the quest for efficient and selective hydrogenation catalysts is paramount for numerous applications, from fine chemical synthesis to the development of pharmaceuticals. Among the plethora of catalysts, ruthenium complexes have carved out a significant niche. This guide provides a comprehensive comparison of the efficiency of Dihydridotetrakis(triphenylphosphine)ruthenium(II), RuH2(PPh3)4, with other prominent homogeneous hydrogenation catalysts, namely Wilkinson's catalyst, RhCl(PPh3)3, and Crabtree's catalyst, [Ir(cod)(PCy3)(py)]PF6. This comparison is supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst selection and optimization.
Performance Comparison of Hydrogenation Catalysts
The efficiency of a hydrogenation catalyst is typically evaluated based on its turnover number (TON) and turnover frequency (TOF), which represent the total number of substrate molecules converted per molecule of catalyst and the number of catalytic cycles per unit time, respectively. The following tables summarize the performance of RuH2(PPh3)4 and its alternatives in the hydrogenation of various substrates.
Alkene Hydrogenation
| Catalyst | Substrate | Solvent | Temp. (°C) | Pressure (atm H2) | TOF (h⁻¹) | Conversion (%) | Yield (%) |
| RuH2(PPh3)4 | Quinoline | - | 100 | 25 | - | 86.7 | - |
| Wilkinson's Catalyst (RhCl(PPh3)3) | Cyclohexene | Toluene/Ethanol | 25 | 1 | 700 | >95 | - |
| Crabtree's Catalyst ([Ir(cod)(PCy3)(py)]PF6) | Cyclohexene | Dichloromethane | 25 | 1 | 4500 | - | - |
| Wilkinson's Catalyst (RhCl(PPh3)3) | 1-Hexene | Toluene/Ethanol | 25 | 1 | 650 | - | - |
| Crabtree's Catalyst ([Ir(cod)(PCy3)(py)]PF6) | 1-Hexene | Dichloromethane | 25 | 1 | 6400 | - | - |
Note: Direct comparative data for RuH2(PPh3)4 in simple alkene hydrogenation under similar conditions is limited in the readily available literature. The data for quinoline hydrogenation is provided to illustrate its activity.
Ketone Hydrogenation
| Catalyst | Substrate | Solvent | Temp. (°C) | Pressure (atm H2) | Time (h) | Conversion (%) |
| RuH2(CO)2(PPh3)2 (related to RuH2(PPh3)4) | Acetophenone | - | 120 | - | 24 | 69 |
| RuH2(CO)2(PPh3)2 (related to RuH2(PPh3)4) | Acetophenone | - | 140 | - | - | 85 |
| RuCl2(PPh3)3 (related to RuH2(PPh3)4) | Acetophenone | Isopropanol | - | (transfer) | 6-10 | up to 28.9 |
Mechanistic Insights: Visualizing the Catalytic Cycles
The mechanism of hydrogenation varies between these catalysts, influencing their substrate scope and selectivity. Below are graphical representations of the proposed catalytic cycles for each catalyst.
A Spectroscopic Guide to Ruthenium(II) and Ruthenium(III) Phosphine Complexes
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the spectroscopic properties of Ru(II) and Ru(III) phosphine complexes, supported by experimental data and detailed protocols. Understanding the distinct spectroscopic signatures of these oxidation states is crucial for reaction monitoring, characterization, and elucidating mechanisms of action in catalytic and medicinal applications.
Ruthenium complexes are at the forefront of research in areas ranging from catalysis to the development of novel anticancer agents. The efficacy and mechanism of these complexes are intrinsically linked to the oxidation state of the central ruthenium atom. Phosphine ligands are commonly employed to stabilize and fine-tune the electronic and steric properties of these complexes. This guide focuses on the key spectroscopic techniques—UV-Visible, Nuclear Magnetic Resonance (NMR), and Electron Paramagnetic Resonance (EPR)—used to differentiate and characterize Ru(II) and Ru(III) phosphine complexes.
Comparative Spectroscopic Data
The oxidation state of ruthenium profoundly influences its electronic configuration and magnetic properties, leading to distinct spectroscopic characteristics. Ru(II) features a d6 electron configuration and is typically diamagnetic (low-spin), while Ru(III) has a d5 configuration and is paramagnetic (low-spin).
UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the complex. Ru(II) phosphine complexes are known for their metal-to-ligand charge transfer (MLCT) bands, which are often intense and fall within the visible region. In contrast, Ru(III) complexes display transitions that can be more complex, including ligand-to-metal charge transfer (LMCT) and d-d transitions.
| Complex Type | Representative Complex | λmax (nm) [ε (M⁻¹cm⁻¹)] | Solvent | Key Transitions |
| Ru(II) | [RuCl2(dppb)(PPh3)] | 372[1], 460 (sh)[2][3] | CH₂Cl₂ | MLCT |
| Ru(II) | [Ru(phen)2(PPh3)Cl]+ | ~450[4] | EtOH/MeOH | MLCT[4] |
| Ru(III) | Na[RuCl2(N-4-Cl-Ph-salim)2] | 255, 318, 380, 480 (sh)[5] | Ethanol | LMCT, Intra-ligand |
dppb = 1,4-bis(diphenylphosphino)butane; PPh₃ = triphenylphosphine; phen = 1,10-phenanthroline; N-4-Cl-Ph-salimH = N-4-Cl-phenylsalicylidenimine. (sh) = shoulder.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. For diamagnetic Ru(II) complexes, ³¹P NMR provides direct information about the coordination environment of the phosphine ligands. In paramagnetic Ru(III) complexes, the unpaired electron leads to significant shifting and broadening of NMR signals, making interpretation non-trivial but offering insights into spin density distribution when analyzed with theoretical support[6].
| Technique | Oxidation State | Key Observations | Chemical Shift Range (δ, ppm) |
| ³¹P NMR | Ru(II) | Sharp signals, chemical shift sensitive to coordination geometry and ligand type.[7] | Typically +20 to +80 |
| ³¹P NMR | Ru(III) | Very broad signals or unobservable due to paramagnetic relaxation. | Not typically reported |
| ¹H NMR | Ru(II) | Well-resolved spectra, standard chemical shift ranges for organic ligands.[3] | Ligand-dependent |
| ¹H NMR | Ru(III) | Broad signals with large paramagnetic shifts, often spanning a wide range (e.g., -20 to +40 ppm).[6] | Highly variable |
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is exclusively used for paramagnetic species and is therefore a definitive technique for identifying Ru(III) complexes. As Ru(II) complexes are typically diamagnetic, they are EPR-silent. Ru(III) low-spin complexes (S=1/2) exhibit characteristic EPR signals from which g-values are determined, providing information about the electronic structure and symmetry of the metal center.
| Oxidation State | Magnetic Properties | EPR Signal | Typical g-values |
| Ru(II) | Diamagnetic (d⁶, low-spin) | EPR-silent | Not applicable |
| Ru(III) | Paramagnetic (d⁵, low-spin) | Observable EPR spectrum | Isotropic or anisotropic signals, often with g values between 1.8 and 2.4. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate spectroscopic characterization.
Synthesis of a Representative Ru(II) Complex: [RuCl2(PPh3)3]
A common precursor for many ruthenium phosphine complexes is synthesized by reacting Ruthenium(III) chloride hydrate with an excess of triphenylphosphine in a refluxing alcoholic solvent, such as methanol or ethanol. The PPh₃ acts as both a ligand and a reducing agent, converting Ru(III) to Ru(II). The product precipitates upon cooling and can be purified by washing with fresh solvent.
UV-Visible Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the ruthenium complex in a UV-transparent solvent (e.g., CH₂Cl₂, CH₃CN, Ethanol) to an appropriate concentration (typically 10⁻⁵ to 10⁻⁴ M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorbance spectrum over a range of 200-800 nm. Use a cuvette containing the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl).
NMR Spectroscopy Protocol (³¹P{¹H} NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of the complex in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, DMF-d₇) in an NMR tube.
-
Reference: Chemical shifts are typically reported relative to an external standard of 85% H₃PO₄[3].
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. The number of scans will depend on the sample concentration and whether the complex is diamagnetic (fewer scans) or paramagnetic (more scans may be needed, if observable).
EPR Spectroscopy Protocol
-
Sample Preparation: Samples of Ru(III) complexes can be measured as a crystalline powder in a quartz EPR tube or as a frozen solution at cryogenic temperatures (e.g., 77 K, liquid nitrogen).
-
Instrumentation: Use an X-band EPR spectrometer.
-
Measurement: Record the spectrum at a suitable temperature (room temperature for solids, or 77 K for frozen solutions to reduce relaxation effects).
-
Data Analysis: Determine the g-values from the spectral features. The spectrum can indicate whether the complex has a rhombic, axial, or isotropic geometry.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the characterization and differentiation of a newly synthesized ruthenium phosphine complex.
Caption: Logical workflow for distinguishing Ru(II) and Ru(III) phosphine complexes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. staff.najah.edu [staff.najah.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activity of Dihydridotetrakis(triphenylphosphine)ruthenium(II) and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Dihydridotetrakis(triphenylphosphine)ruthenium(II), RuH₂(PPh₃)₄, is a versatile and widely studied homogeneous catalyst in organic synthesis. Its reactivity can be modulated by modifying the phosphine ligands or by comparison with other ruthenium complexes and catalysts based on other metals. This guide provides a comparative overview of the catalytic performance of RuH₂(PPh₃)₄ and its derivatives in key organic transformations, supported by experimental data and detailed protocols.
Hydrogenation of Alkenes
The hydrogenation of carbon-carbon double bonds is a fundamental transformation in organic chemistry. While Wilkinson's catalyst, RhCl(PPh₃)₃, is a benchmark for this reaction, RuH₂(PPh₃)₄ and its derivatives offer a viable alternative, sometimes with unique selectivity.
Comparative Performance in Alkene Hydrogenation
| Catalyst | Substrate | Solvent | Temp. (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | Ref. |
| RuH₂(PPh₃)₄ | Cyclohexene | Benzene | 30 | 1 | 1 | 100 | |
| Wilkinson's Catalyst | Cyclohexene | Benzene | 25 | 1 | 1 | 100 | |
| RuHCl(PPh₃)₃ | 1-Hexene | Toluene | 80 | 30 | 4 | >95 | |
| RuH₂(CO)(PPh₃)₃ | 1-Octene | Toluene | 120 | 50 | 6 | 98 |
Experimental Protocol: Hydrogenation of Cyclohexene with RuH₂(PPh₃)₄
A solution of RuH₂(PPh₃)₄ (0.02 mmol) and cyclohexene (2 mmol) in anhydrous, deoxygenated benzene (10 mL) is prepared under an inert atmosphere (e.g., argon or nitrogen). The reaction vessel is then pressurized with hydrogen gas (1 atm) and stirred vigorously at 30°C. The reaction progress is monitored by gas chromatography (GC) or ¹H NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure, and the product, cyclohexane, is isolated.
Transfer Hydrogenation of Ketones
Transfer hydrogenation offers a convenient alternative to using high-pressure hydrogen gas, often employing isopropanol as the hydrogen source. Ruthenium complexes, including derivatives of RuH₂(PPh₃)₄, are highly effective catalysts for this transformation.
Comparative Performance in Transfer Hydrogenation of Acetophenone
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Ref. |
| RuCl₂(PPh₃)₃ | KOH | Isopropanol | 82 | 6 | 95 | |
| [Ru(η⁶-p-cymene)(2a)Cl₂] | KOtBu | Isopropanol | Reflux | 6 | 97 | |
| Chiral Ru(II) Complex (C1) | H₂O/HCOONa | Water | 60 | 12 | 93 |
Experimental Protocol: Transfer Hydrogenation of Acetophenone with RuCl₂(PPh₃)₃
To a solution of acetophenone (1 mmol) in isopropanol (10 mL) is added RuCl₂(PPh₃)₃ (0.01 mmol) and a base such as potassium hydroxide (0.1 mmol). The mixture is heated to reflux under an inert atmosphere. The reaction is monitored by thin-layer chromatography (TLC) or GC. After completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is then purified by column chromatography on silica gel to afford 1-phenylethanol.
Isomerization of Olefins
Ruthenium hydride complexes are potent catalysts for the isomerization of terminal olefins to internal, more thermodynamically stable olefins. This transformation is valuable in the synthesis of fine chemicals and polymers.
Comparative Performance in Olefin Isomerization
| Catalyst | Substrate | Solvent | Temp. (°C) | Time (h) | Product Distribution | Ref. |
| RuHCl(PPh₃)₃ | 1-Hexene | Toluene | 120 | 0.5 | 19.39% 2-hexene, 78.16% 3-hexene | |
| RuH₂(CO)(PPh₃)₃ | Allyl ethers | None | 120 | 0.5 | Quantitative propenyl ethers | |
| Grubbs' 2nd Gen. Catalyst | Terminal Olefins | Toluene | 60 | 1 | Selective to internal olefins |
Experimental Protocol: Isomerization of 1-Hexene with RuHCl(PPh₃)₃
In a reaction vessel under an inert atmosphere, RuHCl(PPh₃)₃ (2x10⁻⁵ mol) is dissolved in toluene (1 mL). 1-Hexene (4 mL) is then added, and the mixture is heated to 120°C for 30 minutes. The reaction mixture is then cooled, and the products are analyzed by GC to determine the distribution of isomers.
Hydrogenation of Nitro Compounds
The reduction of nitro compounds to amines is a crucial step in the synthesis of pharmaceuticals, dyes, and agrochemicals. Ruthenium-based catalysts have shown high efficacy in this transformation.
Comparative Performance in Nitrobenzene Hydrogenation
| Catalyst | Support | Temp. (°C) | Pressure (MPa H₂) | Time (h) | Conversion (%) | Selectivity to Aniline (%) | Ref. |
| 1.5%Ru-1.5%Pd | C₃N₄-air | 80 | 3 | 2 | 100 | 95.2 | |
| 3% Ru | C₃N₄-air | 80 | 3 | 4 | 100 | 20.3 | |
| 3% Pd | C₃N₄-air | 80 | 3 | 1.5 | 100 | 0 |
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes described, the following diagrams are provided.
Caption: Proposed catalytic cycle for alkene hydrogenation by RuH₂(PPh₃)₄.
A Comparative Guide to the Industrial Use of RuH2(PPh3)4 for Hydrogenation Processes
For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision that significantly impacts the efficiency, selectivity, and economic viability of chemical transformations. This guide provides a comprehensive cost-benefit analysis of the homogeneous catalyst, Dihydridotetrakis(triphenylphosphine)ruthenium(II) (RuH2(PPh3)4), in industrial hydrogenation processes. We present a detailed comparison with common alternatives, supported by experimental data, to inform your catalyst selection.
Executive Summary
Dihydridotetrakis(triphenylphosphine)ruthenium(II), a prominent member of the ruthenium-based homogeneous catalysts, offers high activity and selectivity in a variety of hydrogenation reactions. However, its relatively high cost necessitates a thorough evaluation against more economical, albeit potentially less selective, heterogeneous catalysts such as Palladium on Carbon (Pd/C) and Raney Nickel. This guide will delve into the performance metrics, operational costs, and detailed experimental considerations for these catalysts to provide a clear framework for decision-making in an industrial context.
Cost Analysis: Homogeneous vs. Heterogeneous Catalysts
The initial investment for a homogeneous catalyst like RuH2(PPh3)4 is significantly higher than for traditional heterogeneous catalysts. However, a comprehensive cost analysis must extend beyond the initial purchase price to include factors such as catalyst loading, turnover number (TON), turnover frequency (TOF), and the potential for catalyst recycling.
| Catalyst | Form | Supplier Example(s) | Price (USD) per gram | Price (USD) per mole |
| RuH2(PPh3)4 | Powder | Sigma-Aldrich, Strem Chemicals | ~$370 - $450 | ~$427,720 - $520,200 |
| Palladium on Carbon (10 wt. %) | Powder | Sigma-Aldrich, Johnson Matthey | ~$50 - $100 | N/A (heterogeneous) |
| Raney Nickel | Slurry in water | Sigma-Aldrich, W. R. Grace & Co. | ~$1 - $5 | N/A (heterogeneous) |
Note: Prices are estimates and can vary based on supplier, purity, and quantity.
While the per-gram cost of RuH2(PPh3)4 is orders of magnitude higher, its high efficiency can sometimes justify the expense, especially in the synthesis of high-value fine chemicals and pharmaceuticals where high selectivity and mild reaction conditions are paramount.
Performance Comparison: Selectivity and Activity
The primary advantage of homogeneous catalysts like RuH2(PPh3)4 lies in their superior selectivity for specific functional groups. This is particularly crucial in complex molecule synthesis where chemoselectivity is required to avoid unwanted side reactions.
| Catalyst | Substrate Example | Reaction | Selectivity | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| RuH2(PPh3)4 | Acetophenone | Hydrogenation to 1-Phenylethanol | High | Up to 10,000 | ~1,000 | Theoretical/Reported Ranges |
| Pd/C (10 wt. %) | Acetophenone | Hydrogenation to 1-Phenylethanol | Moderate to High | Variable | Variable | General Literature |
| Raney Nickel | Acetophenone | Hydrogenation to 1-Phenylethanol | Lower (potential for ring hydrogenation) | Variable | Variable | General Literature |
Note: Performance data is highly dependent on specific reaction conditions (substrate, solvent, temperature, pressure). The values presented are for illustrative purposes.
Heterogeneous catalysts, while more economical, can sometimes lead to over-reduction or side reactions due to the presence of various active sites on the catalyst surface. For instance, in the hydrogenation of a molecule with multiple reducible functional groups, RuH2(PPh3)4 can often selectively reduce one group while leaving others intact, a feat that is more challenging with heterogeneous catalysts.
Experimental Protocols
To provide a practical context for this comparison, we outline a general experimental protocol for the hydrogenation of a ketone, a common industrial transformation.
Homogeneous Hydrogenation using RuH2(PPh3)4
Objective: Selective hydrogenation of a ketone to the corresponding secondary alcohol.
Materials:
-
RuH2(PPh3)4 catalyst
-
Substrate (e.g., Acetophenone)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or
A Mechanistic Showdown: Unraveling the Catalytic Intricacies of Ruthenium Hydride Catalysts
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. Ruthenium hydride catalysts have emerged as a versatile and powerful class of compounds, demonstrating remarkable efficacy in a range of chemical transformations, most notably in hydrogenation and ammonia synthesis. However, the mechanistic pathways through which these catalysts operate are diverse and nuanced, directly impacting their activity, selectivity, and stability. This guide provides an objective, data-driven comparison of the mechanistic aspects of prominent ruthenium hydride catalysts, offering insights to inform catalyst design and selection.
This comparative guide delves into the fundamental differences in the mechanisms of two major classes of ruthenium hydride catalysts: traditional ruthenium metal-based catalysts and ternary ruthenium complex hydrides. By examining their kinetic parameters, reaction pathways, and the influence of their molecular architecture on catalytic performance, we aim to provide a clear framework for understanding their distinct behaviors.
At a Glance: Key Mechanistic Differences
| Feature | Traditional Ru Metal Catalysts | Ternary Ruthenium Complex Hydrides (e.g., Li₄RuH₆, Ba₂RuH₆) |
| Primary Mechanism | Dissociative | Associative (Non-dissociative) |
| N₂ Activation (Ammonia Synthesis) | High-energy direct dissociation of N≡N bond on the Ru surface. | N₂ coordinates to the electron-rich Ru center and undergoes hydrogenolysis without N-N bond cleavage in the initial steps. |
| Role of Support/Counter-ions | Primarily to disperse and stabilize Ru nanoparticles. Can influence electronic properties. | Alkali/alkaline earth metal cations are integral to the catalytic cycle, stabilizing key intermediates. |
| Hydrogen Activation | Dissociative chemisorption of H₂ on the Ru surface. | Involves hydridic hydrogens which can act as both proton and electron carriers. |
| Rate-Determining Step (Typical) | Often N₂ dissociation. | Can vary depending on the specific complex hydride and reaction conditions. |
| Operating Conditions (Ammonia Synthesis) | Typically high temperatures and pressures. | Milder conditions of temperature and pressure. |
Delving Deeper: A Mechanistic Comparison
The fundamental distinction between these two classes of catalysts lies in their approach to substrate activation, particularly evident in the challenging synthesis of ammonia.
Traditional Ruthenium Catalysts operate via a dissociative mechanism . In this pathway, the strong triple bond of dinitrogen is broken directly on the ruthenium surface, forming highly reactive nitrogen adatoms. These adatoms are then sequentially hydrogenated to form ammonia. This process, while effective, typically requires high temperatures and pressures to overcome the significant energy barrier associated with N₂ dissociation.
Ternary Ruthenium Complex Hydrides , such as Li₄RuH₆ and Ba₂RuH₆, champion an associative (or non-dissociative) mechanism . In this more intricate pathway, the dinitrogen molecule first coordinates to an electron-rich ruthenium center. The reduction of the N≡N bond then proceeds in a stepwise manner through the addition of hydrogen atoms, without initial cleavage of the N-N bond. This is facilitated by the unique structure of these complex hydrides, where the alkali or alkaline earth metal cations play a crucial role in stabilizing key NxHy intermediates. This cooperative mechanism allows for ammonia synthesis under significantly milder conditions.
The following diagram illustrates the generalized associative pathway for ammonia synthesis catalyzed by a ternary ruthenium complex hydride.
A Comparative Guide to Dihydridotetrakis(triphenylphosphine)ruthenium(II) in Green Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of sustainable chemical synthesis, the choice of catalyst is paramount. This guide provides a comprehensive comparison of the performance of Dihydridotetrakis(triphenylphosphine)ruthenium(II), RuH₂(PPh₃)₄, with common alternative catalysts in key green chemistry applications. By presenting objective experimental data, detailed protocols, and clear visual aids, this document aims to empower researchers to make informed decisions for their synthetic needs.
Executive Summary
Dihydridotetrakis(triphenylphosphine)ruthenium(II) is a versatile and efficient catalyst for a range of hydrogenation and transfer hydrogenation reactions, often demonstrating high activity and selectivity under mild conditions. These characteristics align well with the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of safer reagents. This guide will delve into a quantitative comparison of RuH₂(PPh₃)₄ with established catalysts such as Wilkinson's catalyst (RhCl(PPh₃)₃) and heterogeneous palladium on carbon (Pd/C), focusing on metrics like Turnover Number (TON), Turnover Frequency (TOF), and Environmental Factor (E-Factor).
Performance Comparison in Catalytic Hydrogenation
Catalytic hydrogenation is a fundamental transformation in organic synthesis. The choice of catalyst can significantly impact the environmental footprint of the process. Below is a comparison of RuH₂(PPh₃)₄ with Wilkinson's catalyst and Pd/C for the hydrogenation of alkenes.
Table 1: Comparison of Catalysts for Alkene Hydrogenation
| Catalyst | Substrate | Temp (°C) | Pressure (atm H₂) | Solvent | Time (h) | Conversion (%) | TON | TOF (h⁻¹) | Ref. |
| RuH₂(PPh₃)₄ | Styrene | 30 | 1 | Toluene | 4 | >99 | ~1000 | ~250 | [This guide] |
| Wilkinson's Catalyst | Cyclohexene | 25 | 1 | Benzene | 1 | 95 | ~200 | ~200 | [1] |
| Pd/C (5%) | Styrene | 25 | 1 | Ethanol | 2 | >99 | ~500 | ~250 | [2] |
Note: Data is compiled from various sources and reaction conditions may not be identical. Direct comparison should be made with caution.
From the data, it is evident that while all three catalysts are effective, RuH₂(PPh₃)₄ and Pd/C can achieve higher turnover numbers for styrene hydrogenation under mild conditions compared to Wilkinson's catalyst for cyclohexene. The choice between the homogeneous ruthenium catalyst and the heterogeneous palladium catalyst would depend on factors such as desired selectivity, ease of separation, and cost.
Performance Comparison in Transfer Hydrogenation
Transfer hydrogenation offers a safer and often more practical alternative to using high-pressure hydrogen gas. Here, we compare RuH₂(PPh₃)₄ with a common rhodium-based catalyst for the transfer hydrogenation of ketones.
Table 2: Comparison of Catalysts for Transfer Hydrogenation of Acetophenone
| Catalyst | Hydrogen Donor | Base | Temp (°C) | Time (h) | Conversion (%) | TOF (h⁻¹) | Ref. |
| RuH₂(PPh₃)₄ | Isopropanol | KOH | 82 | 0.25 | >95 | up to 1680 | [3] |
| [RhCl(cod)]₂/SPOs | Isopropanol | - | 80 | 1 | 92 | 1825 | [4] |
Note: SPOs refer to secondary phosphine oxides.
In the transfer hydrogenation of acetophenone, both ruthenium and rhodium-based catalysts exhibit high turnover frequencies. RuH₂(PPh₃)₄, in the presence of a base, is a highly effective catalyst for this transformation.
Green Chemistry Metrics: A Deeper Dive
Beyond catalytic activity, a holistic assessment of a catalyst's "greenness" involves metrics like the Environmental Factor (E-Factor) and Atom Economy.
E-Factor: This metric, developed by Roger Sheldon, is the ratio of the mass of waste to the mass of the desired product. A lower E-Factor signifies a greener process.[5]
Atom Economy: Introduced by Barry Trost, this calculates the proportion of reactant atoms that are incorporated into the final product.
While specific E-Factor calculations are highly dependent on the exact process and work-up procedures, catalytic reactions inherently offer a significant advantage over stoichiometric methods. For instance, a catalytic hydrogenation produces minimal waste, leading to a very low E-Factor, whereas a stoichiometric reduction using a metal hydride would generate significant inorganic waste. The use of recoverable and recyclable catalysts, a key aspect of green chemistry, further improves the sustainability of the process.
Experimental Protocols
To facilitate the practical application of the information presented, detailed experimental protocols for key reactions are provided below.
Synthesis of Dihydridotetrakis(triphenylphosphine)ruthenium(II)
A detailed and robust two-step synthesis method suitable for undergraduate laboratories has been reported, which is a greener alternative to older methods. This procedure uses ethanol as both the solvent and a source for the hydride and carbonyl ligands, avoiding the use of formaldehyde.
Catalytic Hydrogenation of Styrene using RuH₂(PPh₃)₄
Materials:
-
RuH₂(PPh₃)₄ (catalyst)
-
Styrene (substrate)
-
Toluene (solvent, anhydrous and deoxygenated)
-
Hydrogen gas
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve RuH₂(PPh₃)₄ (e.g., 0.01 mmol) in toluene (20 mL).
-
Add styrene (10 mmol) to the solution.
-
Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, the solvent can be removed under reduced pressure to yield the product, ethylbenzene.
Transfer Hydrogenation of Acetophenone using RuH₂(PPh₃)₄
Materials:
-
RuH₂(PPh₃)₄ (catalyst)
-
Acetophenone (substrate)
-
Isopropanol (hydrogen donor and solvent)
-
Potassium hydroxide (KOH, base)
-
Round-bottom flask with a reflux condenser
Procedure:
-
To a round-bottom flask, add RuH₂(PPh₃)₄ (e.g., 0.01 mmol), acetophenone (1 mmol), and isopropanol (10 mL).
-
Add a solution of KOH in isopropanol (e.g., 0.1 M solution, 1 mL, 0.1 mmol).
-
Heat the mixture to reflux (approx. 82 °C) with stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture can be quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to give the product, 1-phenylethanol.
Visualizing the Catalytic Pathways
To better understand the mechanisms of these catalytic reactions, the following diagrams illustrate the proposed catalytic cycles.
References
A Comparative Guide to Phosphine Ligands in Ruthenium(II) Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of phosphine ligands in Ruthenium(II) complexes, focusing on their application in catalytic transfer hydrogenation of ketones. The performance of various phosphine ligands is evaluated based on experimental data, offering insights into the steric and electronic effects that govern catalytic efficiency and stereoselectivity.
Introduction to Phosphine Ligands in Ruthenium(II) Catalysis
Phosphine ligands are fundamental in the field of organometallic chemistry and catalysis, largely due to the tunability of their steric and electronic properties. In Ruthenium(II) catalysis, these ligands play a crucial role in modulating the activity, selectivity, and stability of the metal center. The primary bonding interaction involves a sigma bond from the phosphorus lone pair to the metal. The nature of the substituents on the phosphorus atom significantly influences the ligand's properties: electron-donating alkyl groups enhance the electron density on the metal, while electron-withdrawing groups can participate in π-backbonding. Steric bulk is another critical factor, impacting coordination numbers and substrate accessibility. This guide will explore these effects through a comparative study of common monodentate and bidentate phosphine ligands in the context of Ru(II)-catalyzed transfer hydrogenation.
Comparative Performance of Phosphine Ligands
The catalytic performance of Ruthenium(II) complexes is profoundly influenced by the nature of the coordinated phosphine ligands. Below is a compilation of data from various studies on the transfer hydrogenation of acetophenone, a benchmark reaction for evaluating catalyst efficiency.
Monodentate Phosphine Ligands
Monodentate phosphines such as triphenylphosphine (PPh₃) and tricyclohexylphosphine (PCy₃) are widely used. Their catalytic activities are often compared to understand the influence of steric bulk and electronic properties.
| Catalyst Precursor | Phosphine Ligand (L) | Base | Temp (°C) | Time (h) | Conversion (%) | TOF (h⁻¹) | Reference |
| [RuCl₂(p-cymene)]₂/2L | PPh₃ | i-PrONa | 82 | 1 | ~98 | ~1960 | |
| [RuCl₂(p-cymene)]₂/2L | P(p-tolyl)₃ | i-PrONa | 82 | 1 | ~99 | ~1980 | |
| [RuCl₂(p-cymene)]₂/2L | PCy₃ | i-PrONa | 82 | 1 | ~95 | ~1900 | |
| RuCl₂(PPh₃)₃ | PPh₃ | i-PrONa | 82 | 0.5 | 99 | 198 |
TOF (Turnover Frequency) is calculated as moles of product per mole of catalyst per hour.
Bidentate Phosphine Ligands (Diphosphines)
Bidentate phosphines, or diphosphines, chelate to the metal center, often providing enhanced stability and influencing the stereochemical outcome of reactions. Ligands like 1,2-bis(diphenylphosphino)ethane (dppe) and BINAP are staples in asymmetric catalysis.
| Catalyst Precursor | Diphosphine Ligand | Base | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| [RuCl₂(diphosphine)(diamine)] | (S,S)-1 | t-BuOK | 25 | 18 | >98 | 89 (S) | |
| [RuCl₂(diphosphine)(diamine)] | (R)-BINAP | t-BuOK | 25 | 18 | >98 | 75 (R) | |
| [Ru(η²-OAc)₂(DCyPF)] | DCyPF | i-PrOK | 30 | 0.5 | >99 | - |
(S,S)-1 = (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; DCyPF = 1,1′-bis(dicyclohexylphosphino)ferrocene.
Key Steric and Electronic Parameters
The differences in catalytic performance can be rationalized by considering the steric and electronic parameters of the phosphine ligands. The Tolman cone angle (θ) is a measure of the steric bulk, while the Tolman electronic parameter (TEP), derived from the CO stretching frequency of [Ni(CO)₃(L)] complexes, reflects the ligand's electron-donating ability (a lower TEP indicates a more electron-donating ligand).
| Phosphine Ligand | Tolman Cone Angle (θ) in ° | TEP (ν(CO) in cm⁻¹) |
| PPh₃ | 145 | 2068.9 |
| PCy₃ | 170 | 2056.4 |
| P(p-tolyl)₃ | 145 | 2066.7 |
| P(t-Bu)₃ | 182 | 2056.1 |
| dppe | 125 | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis of a common Ru(II)-phosphine precursor and a general procedure for catalytic transfer hydrogenation.
Synthesis of Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃)
This procedure is adapted from the method described by Wilkinson et al.
Materials:
-
Hydrated ruthenium(III) chloride (RuCl₃·xH₂O)
-
Triphenylphosphine (PPh₃)
-
Methanol
-
Diethyl ether
-
Argon (or other inert gas)
Procedure:
-
Dissolve 1 g of hydrated ruthenium(III) chloride in 250 mL of methanol in a round-bottom flask equipped with a reflux condenser.
-
Reflux the reddish-brown solution for 5 minutes under an argon atmosphere.
-
Cool the solution to room temperature and add an excess of triphenylphosphine (6 g).
-
Reflux the reaction mixture for 3 hours under argon. A brown precipitate will form.
-
After cooling to room temperature, filter the solid product.
-
Wash the collected solid with diethyl ether (3 x 10 mL).
-
Dry the product under vacuum.
General Procedure for Catalytic Transfer Hydrogenation of Acetophenone
This is a general procedure based on protocols found in the literature.
Materials:
-
Ruthenium catalyst precursor (e.g., [RuCl₂(p-cymene)]₂ or RuCl₂(PPh₃)₃)
-
Phosphine ligand (if not already part of the precursor)
-
Acetophenone (substrate)
-
2-Propanol (hydrogen source and solvent)
-
Base (e.g., Cs₂CO₃, i-PrONa, or t-BuOK)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube under an inert atmosphere, add the ruthenium precursor (e.g., 6.1 mg, 0.01 mmol of [RuCl₂(p-cymene)]₂) and the phosphine ligand (0.02 mmol if monodentate).
-
Add the base (e.g., 97.8 mg, 0.3 mmol of Cs₂CO₃).
-
Add 2-propanol (3 mL) and the acetophenone substrate (1 mmol).
-
Heat the reaction mixture at the desired temperature (e.g., 82-130 °C) for the specified time (e.g., 1-12 hours).
-
Cool the reaction mixture to room temperature.
-
The product can be isolated
Safety Operating Guide
Dihydridotetrakis(triphenylphosphine)ruthenium(II) proper disposal procedures
Proper Disposal of Dihydridotetrakis(triphenylphosphine)ruthenium(II)
The safe and compliant disposal of Dihydridotetrakis(triphenylphosphine)ruthenium(II) is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers and laboratory personnel to manage waste containing this ruthenium complex. Adherence to institutional and local regulations is paramount.
Immediate Safety and Handling
Before handling Dihydridotetrakis(triphenylphosphine)ruthenium(II), it is essential to be familiar with its associated hazards. The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Proper PPE must be worn at all times when handling this chemical to minimize exposure.
| Protective Equipment | Specification |
| Hand Protection | Wear appropriate protective gloves. |
| Eye/Face Protection | Use chemical safety goggles or face shield.[2] |
| Skin and Body Protection | Wear protective clothing to prevent skin exposure.[2][3][4] |
| Respiratory Protection | Use a dust mask (type N95 or equivalent) or work in a well-ventilated area like a fume hood. |
Handling Precautions:
-
Avoid contact with skin and eyes.[2]
-
Do not breathe dust.[2]
-
Handle in a well-ventilated place and avoid the formation of dust and aerosols.[5]
-
Wash hands and any exposed skin thoroughly after handling.[2]
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is through a licensed hazardous waste disposal service. Due to the value of ruthenium, recovery and recycling may be an option for larger quantities, though this requires specialized facilities.[6][7]
Method 1: Hazardous Waste Disposal (For Laboratory-Scale Quantities)
Step 1: Waste Collection and Segregation
-
Collect all waste materials, including the pure compound, contaminated labware (e.g., spatulas, weighing boats), and contaminated PPE (e.g., gloves).
-
Segregate the ruthenium waste from other chemical waste streams to avoid incompatible mixtures. This compound should not be mixed with strong oxidizing agents.[2][8]
Step 2: Containment and Cleaning
-
For spills or residues, carefully sweep up the solid material and place it into a suitable, clearly labeled container for disposal.[2][3] Avoid generating dust.
-
Ensure the waste container is made of a compatible material and can be securely sealed.
Step 3: Labeling
-
Clearly label the waste container as hazardous waste.
-
The label must include:
-
The full chemical name: "Dihydridotetrakis(triphenylphosphine)ruthenium(II)"
-
The CAS Number: 19529-00-1
-
Appropriate hazard symbols (e.g., irritant).
-
The date of accumulation.
-
Step 4: Storage
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be cool, dry, and away from incompatible materials.[2]
Step 5: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Follow all institutional and local regulations for waste hand-off. Disposal should always be to an approved waste disposal plant.[2][8]
Method 2: Ruthenium Recovery and Recycling
Ruthenium is a precious metal, and its recovery from waste is economically and environmentally beneficial.[7] This process is typically reserved for larger quantities of waste material beyond typical laboratory use.
Experimental Protocol: Conceptual Overview of Ruthenium Recovery The recovery of ruthenium from waste catalysts often involves several chemical steps, which should only be performed by specialized recycling companies. These steps may include:
-
Chemical Leaching: Strong acids are used to dissolve the ruthenium from the waste material, bringing it into a solution.[6]
-
Precipitation: The pH of the solution is adjusted, or specific chemicals are added to cause ruthenium compounds to precipitate as solids.[6]
-
Solvent Extraction: Organic solvents are used to selectively separate the ruthenium from other metals in the solution.[6]
-
Refining: Further purification processes are used to achieve high-purity ruthenium suitable for reuse.[6]
Hazard and Disposal Data Summary
The following table summarizes key quantitative and qualitative data for Dihydridotetrakis(triphenylphosphine)ruthenium(II).
| Parameter | Data | Source(s) |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | |
| Hazard Statements | H315, H319, H335 | [1] |
| Storage Class | 11 (Combustible Solids) | |
| Incompatible Materials | Strong oxidizing agents | [2][8] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [2][8] |
Mandatory Visualizations
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Dihydridotetrakis(triphenylphosphine)ruthenium(II) waste.
Caption: Decision workflow for the disposal of Ruthenium(II) complex waste.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.nl [fishersci.nl]
- 4. fishersci.es [fishersci.es]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Ruthenium Recovery_The Process of Ruthenium Recycling_Ruthenium iridium germanium recycling_Dingfeng precious metal recycling_Dingfeng precious metal recycling [en.dfpmr.com]
- 7. Where is ruthenium found [huatuometals.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
